molecular formula C7H16Cl2N2O B1404947 N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride CAS No. 1403767-34-9

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Cat. No.: B1404947
CAS No.: 1403767-34-9
M. Wt: 215.12 g/mol
InChI Key: WIROGUASPOUDJH-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROGUASPOUDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-34-9
Record name N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – As the landscape of medicinal chemistry evolves towards more sophisticated and targeted therapeutic modalities, the demand for novel chemical scaffolds with advantageous physicochemical properties has surged. This guide provides a comprehensive technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a key building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique structural combination of an azetidine and an oxetane ring offers a compelling profile for enhancing drug-like properties.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic amine that has gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

PropertyValueSource(s)
CAS Number 1403767-34-9[1][2][3][4]
Molecular Formula C₇H₁₆Cl₂N₂O[1][3]
Molecular Weight 215.12 g/mol [1][3]
IUPAC Name N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride
Category Protein Degrader Building Block[1]

The presence of both the strained four-membered azetidine and oxetane rings imparts a unique three-dimensional character to the molecule. These motifs are increasingly sought after in drug design as they can improve solubility, metabolic stability, and cell permeability, while also providing novel vectors for molecular exploration.[5][6]

Caption: Chemical structure of this compound.

Strategic Importance in Drug Discovery: The Rise of PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its significant role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

A PROTAC molecule is comprised of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8]

The incorporation of rigid, three-dimensional scaffolds like azetidine and oxetane into PROTAC linkers is a modern strategy to improve physicochemical properties such as solubility and cell permeability, which are often challenging for these larger molecules. The defined conformational constraints of these rings can also favorably orient the two ligands, enhancing the stability and activity of the ternary complex.[5][6][9]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target Binder Linker E3 Ligase Binder TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination Proteasome Proteasome TernaryComplex->Proteasome Targeting Ub Ubiquitin Degradation Degradation Synthesis_Pathway Azetidine N-methylazetidin-3-amine Imine Iminium Intermediate Azetidine->Imine Oxetanone Oxetan-3-one Oxetanone->Imine Product N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Imine->Product Reduction (e.g., NaBH(OAc)₃) Salt N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Product->Salt Salt Formation (HCl)

Sources

physicochemical properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its unique three-dimensional structure, combining a strained azetidine ring with an oxetane moiety, offers a compelling scaffold for exploring novel chemical space. Such motifs are increasingly sought after in drug discovery to enhance physicochemical properties like solubility and metabolic stability while providing precise vectors for molecular elaboration. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and handling considerations, designed for researchers and drug development professionals. The methodologies described herein are grounded in established principles to ensure robust and reproducible data generation.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. This compound is supplied as a solid, typically with a purity of 95-97%.[1][2] As a dihydrochloride salt, it is expected to exhibit properties distinct from its free-base form, particularly concerning solubility and hygroscopicity.

PropertyValueSource
CAS Number 1403767-34-9[1][2][3]
Molecular Formula C₇H₁₆Cl₂N₂O[1][3]
Molecular Weight 215.12 g/mol [1]
Physical Form Solid
Typical Purity ≥97%[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1]

Structural Analysis and Physicochemical Landscape

The molecule's structure dictates its behavior. It features two basic nitrogen atoms—a tertiary amine within the azetidine ring and a secondary amine linking the two heterocyclic systems. The presence of the dihydrochloride salt form indicates that both nitrogens are protonated, a critical factor influencing its aqueous solubility and interaction with biological systems.

Caption: Chemical structure of this compound.

The logical workflow for characterizing this compound involves a series of integrated experiments to define its properties, ensuring a comprehensive data package for any research application.

Caption: Workflow for comprehensive physicochemical characterization.

Core Physicochemical Properties: Protocols and Rationale

Aqueous Solubility

Rationale: As a dihydrochloride salt, high aqueous solubility is anticipated. Quantifying this is essential for preparing stock solutions and for predicting its behavior in aqueous biological media. The shake-flask method remains the gold standard for thermodynamic solubility assessment.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., mobile phase), and analyze it by a calibrated HPLC-UV method to determine the concentration. The calibration curve must bracket the expected concentration range.

  • Result: The measured concentration represents the thermodynamic solubility under the tested conditions.

Acidity and Basicity (pKa)

Rationale: The compound possesses two basic nitrogen centers. Their pKa values govern the ionization state at different pH levels, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a direct and reliable method for pKa determination.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-5 mM).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. A co-solvent like methanol may be added if aqueous solubility is limited, though this is not expected for the dihydrochloride salt.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive the precise pKa values from the inflection points. Two pKa values are expected, corresponding to the two protonated amines.

Lipophilicity (LogD)

Rationale: Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the partition coefficient of the neutral species (LogP).

Experimental Protocol: Shake-Flask LogD at pH 7.4

  • System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing a defined volume of the pre-saturated buffer (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL).

  • Equilibration: Shake the vial vigorously for at least 1 hour to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge to ensure complete separation of the aqueous and organic layers.

  • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like LC-MS/MS or HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Analytical Characterization and Quality Control

A robust analytical package is necessary to confirm the structure and purity of the material. This typically involves a combination of spectroscopic and chromatographic techniques. The synthesis of related azetidine and oxetane derivatives often involves methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition, which can be confirmed with these analytical tools.[4][5]

Caption: Workflow for analytical structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous confirmation of the chemical structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone.

  • ¹H NMR: Expect characteristic signals for the methyl group, as well as complex multiplets for the methylene protons of the strained azetidine and oxetane rings. The N-H protons will likely appear as broad signals.

  • ¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts will be indicative of carbons adjacent to heteroatoms (N, O).

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The observed mass should correspond to the protonated free base [M+H]⁺.

  • Expected [M+H]⁺ (for C₇H₁₅N₂O⁺): 143.1184 (Monoisotopic)

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for determining the purity of the compound. A reversed-phase method is generally suitable.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate. The gradient ensures the elution of potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm. The lack of a strong chromophore means detection at lower wavelengths is necessary. An evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be used for more universal detection.

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Handling, Storage, and Safety

Proper handling is paramount for user safety and maintaining compound integrity.

  • Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]

Conclusion

This compound is a valuable building block characterized by its unique heterocyclic framework. A thorough understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is fundamental to its effective application in research and development. The experimental and analytical workflows detailed in this guide provide a robust framework for generating the high-quality data required to advance discovery programs. Adherence to these systematic characterization principles ensures both the integrity of the scientific results and the safety of the researchers involved.

References

  • This compound. (2024). Vertex AI Search.
  • N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride. Labsolu.
  • This compound. Labsolu.
  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • This compound. Suzhou Aobai Pharmaceutical.
  • Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • Azetidin-3-amine dihydrochloride. Sigma-Aldrich.

Sources

A Technical Guide to the Structural Elucidation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. As drug discovery pipelines increasingly focus on molecules with complex three-dimensional shapes, strained ring systems like azetidines and oxetanes have become valuable motifs.[1][2] The precise confirmation of their structure is a critical step in the development process. This document outlines a logical workflow, detailing the causality behind experimental choices and presenting a self-validating system of protocols for researchers, scientists, and drug development professionals. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously confirm the molecular structure, connectivity, and protonation state of this compound.

Introduction: The Rationale for Rigorous Elucidation

This compound combines two strained heterocyclic rings: an azetidine and an oxetane. The azetidine ring offers a rigid scaffold, while the oxetane motif can improve physicochemical properties such as solubility.[2] The tertiary amine core, present as a dihydrochloride salt, further influences the molecule's properties. Given the inherent strain in these four-membered rings, the potential for unexpected rearrangements or stability issues necessitates a robust and unequivocal structural confirmation.[2]

This guide is structured to follow a logical, data-driven narrative. We begin with foundational mass and elemental composition analysis, proceed to detailed spectroscopic fingerprinting with FTIR, and culminate in the definitive connectivity map provided by a suite of NMR experiments. The synergy between these techniques provides the necessary cross-validation for complete structural confidence.

Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structural elucidation is to confirm the molecular formula and exact mass. For this compound (C₇H₁₆Cl₂N₂O), High-Resolution Mass Spectrometry (HRMS) is the technique of choice.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt, as it is a soft ionization technique that typically keeps the molecule intact.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol/water (1:1 v/v).

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode will detect the protonated molecule.

  • Analysis: Scan for the monoisotopic mass of the free base [M+H]⁺. The dihydrochloride salt will dissociate in solution, and we expect to observe the protonated form of the free base (C₇H₁₄N₂O).

  • Expected m/z: The calculated exact mass for [C₇H₁₅N₂O]⁺ is 143.1184. The measured mass should be within a 5 ppm tolerance.

Data Interpretation: The observation of a high-intensity ion at m/z ≈ 143.1184 confirms the mass of the protonated free base. The characteristic fragmentation patterns of azetidine and oxetane rings can also be observed in the MS/MS spectrum.[3][4] Cleavage of the strained rings is a common fragmentation pathway.[3][5]

Spectroscopic Fingerprinting: Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. For this specific compound, we are looking for evidence of the secondary amine salt (R₂NH₂⁺), C-O (ether) stretches from the oxetane, and C-N stretches from the azetidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid dihydrochloride salt is placed directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected Data and Interpretation: The FTIR spectrum provides a unique fingerprint of the molecule's vibrational modes.

Frequency Range (cm⁻¹) Vibrational Mode Interpretation for the Target Molecule
2800-2400 N-H Stretch (Amine Salt)A very broad and strong absorption band is characteristic of the -NH₂⁺- stretching in a secondary amine hydrochloride.[6][7] This confirms the protonation of the tertiary amine.
1620-1560 N-H Bend (Amine Salt)A medium to strong band in this region corresponds to the NH₂⁺ deformation vibration, which is diagnostic for a secondary amine salt.[6][8]
1150-1050 C-O-C Stretch (Ether)A strong band in this region is indicative of the C-O-C stretching of the oxetane ring.
2980-2850 C-H Stretch (Aliphatic)Multiple sharp peaks corresponding to the sp³ C-H bonds of the azetidine, oxetane, and methyl groups.

The presence of the broad N-H stretch and the N-H bend are crucial for confirming the dihydrochloride salt form.

Definitive Structural Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to map out the complete atomic connectivity.[10][11][12]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent because the dihydrochloride salt is highly soluble in it, and the acidic protons on the nitrogen will exchange with deuterium, simplifying the spectrum.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Reference: Use a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Mapping

Rationale: ¹H NMR provides information about the number of different proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in D₂O):

Label Assignment Predicted δ (ppm) Multiplicity Integration
H-a -CH₃ ~3.0 s (singlet) 3H
H-b Azetidine CH₂ ~4.2-4.4 m (multiplet) 4H
H-c Azetidine CH ~4.5 m (multiplet) 1H
H-d Oxetane CH₂ ~4.8-5.0 m (multiplet) 4H

| H-e | Oxetane CH | ~5.1 | m (multiplet) | 1H |

Note: Due to the dihydrochloride nature and dissolution in D₂O, the two N-H protons will exchange with deuterium and will not be observed.

¹³C{¹H} NMR and DEPT-135 Spectroscopy: Carbon Skeleton Analysis

Rationale: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ appear as positive signals, CH₂ as negative signals).

Predicted ¹³C NMR Data (in D₂O):

Label Assignment Predicted δ (ppm) DEPT-135 Phase
C-1 -CH₃ ~40 Positive
C-2 Azetidine CH₂ ~55 Negative
C-3 Azetidine CH ~65 Positive
C-4 Oxetane CH₂ ~72 Negative

| C-5 | Oxetane CH | ~78 | Positive |

Note: Chemical shifts are influenced by the electronegativity of adjacent atoms (O and N⁺), causing a downfield shift for carbons in the rings.[13]

2D NMR Spectroscopy: Unambiguous Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR techniques are required for definitive proof of connectivity.[14]

Rationale: The HSQC experiment correlates each proton with the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.[15][16]

Workflow:

  • Acquire the 2D HSQC spectrum.

  • Correlate each proton signal on the F2 (¹H) axis with its corresponding carbon signal on the F1 (¹³C) axis.

  • For example, the proton signal at ~3.0 ppm (H-a) will show a cross-peak with the carbon signal at ~40 ppm (C-1). The azetidine CH₂ protons (~4.3 ppm) will correlate with the azetidine CH₂ carbon (~55 ppm).

HSQC_Correlation

Rationale: The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[15][17] This allows us to connect the different spin systems.

Workflow and Key Correlations:

  • Methyl to Azetidine: The methyl protons (H-a, ~3.0 ppm) should show a correlation to the azetidine methine carbon (C-3, ~65 ppm). This confirms the N-CH₃ and N-CH connectivity.

  • Azetidine to Oxetane: The azetidine methine proton (H-c, ~4.5 ppm) should show a correlation to the oxetane methine carbon (C-5, ~78 ppm). This is the crucial correlation that proves the connectivity between the two heterocyclic rings through the central nitrogen atom.

  • Intra-ring Correlations: Protons on each ring will show correlations to other carbons within the same ring, confirming the ring structures themselves. For example, the oxetane CH₂ protons (H-d) will correlate to the oxetane CH carbon (C-5).

HMBC_Correlation

Synthesis of Evidence: The Final Structure Confirmation

The structural elucidation of this compound is a process of convergent validation.

  • HRMS establishes the correct elemental formula (C₇H₁₄N₂O for the free base).

  • FTIR confirms the presence of a secondary amine salt (-NH₂⁺-) and the ether linkage (C-O-C), consistent with the dihydrochloride salt of the proposed structure.

  • ¹H and ¹³C NMR provide the exact count of unique proton and carbon environments, matching the proposed structure.

  • HSQC unambiguously links each proton to its directly attached carbon.

  • HMBC provides the final, definitive evidence, mapping the long-range connectivities and irrefutably linking the N-methyl group to the azetidine ring and the azetidine ring to the oxetane ring through the central nitrogen atom.

This multi-faceted approach, where the data from each technique corroborates the others, provides the highest level of confidence in the assigned structure.

Elucidation_Workflow

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 63(10), 1615-1622. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Burtoloso, A. C. B., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Retrieved from [Link]

  • Anwer, H., et al. (2026). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. RSC Publishing. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). A-Z Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). HMDB. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011654). HMDB. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Doc Brown's Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Science.gov. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU. Retrieved from [Link]

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  • KTU ePubl. (2022). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. Retrieved from [Link]

  • ResearchGate. (n.d.). Two possible pathways of oxetane fragmentation. ResearchGate. Retrieved from [Link]

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  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Retrieved from [Link]

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An In-depth Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and potential applications in drug discovery, all grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of Azetidine-Oxetane Scaffolds

Four-membered heterocyclic rings, such as azetidines and oxetanes, are increasingly recognized as valuable motifs in drug design.[1][2] Their inherent ring strain and non-planar geometries can impart unique conformational constraints on molecules, leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of these small, polar heterocycles can enhance physicochemical properties like solubility and metabolic stability, which are critical for drug development.[3][4] The combination of both an azetidine and an oxetane ring within a single molecule, as seen in N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, presents a compelling scaffold for exploring novel chemical space in the pursuit of new therapeutic agents.[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂O[6]
Molecular Weight 215.12 g/mol [6]
CAS Number 1403767-34-9[6]
Appearance Predicted to be a solidGeneral knowledge
Purity Typically available at ≥97%[6]

Synthesis and Purification: A Plausible Route

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3-Amino-N-methylazetidine 3-Amino-N-methylazetidine Intermediate N-Methyl-N-(oxetan-3-yl)azetidin-3-amine (Free Base) 3-Amino-N-methylazetidine->Intermediate Oxetan-3-one Oxetan-3-one Oxetan-3-one->Intermediate Final_Product N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Intermediate->Final_Product Reagents1 Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM) Reagents1->Intermediate Reagents2 HCl in Diethyl Ether Reagents2->Final_Product

Caption: Proposed synthetic pathway for this compound.

Step 1: Reductive Amination to N-Methyl-N-(oxetan-3-yl)azetidin-3-amine (Free Base)

Reductive amination is a robust and widely used method for the formation of C-N bonds.[8] In this proposed step, 3-amino-N-methylazetidine is reacted with oxetan-3-one in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB), to yield the free base of the target compound.

Protocol:

  • To a solution of 3-amino-N-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Dihydrochloride Salt Formation

The free base is then converted to its more stable and crystalline dihydrochloride salt.

Protocol:

  • Dissolve the crude N-Methyl-N-(oxetan-3-yl)azetidin-3-amine from Step 1 in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques, based on data from analogous structures found in the literature.[7][9]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR Functional Group Identification

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and oxetane rings, as well as the N-methyl group. The protons on the four-membered rings will likely appear as complex multiplets due to spin-spin coupling. The N-methyl group should appear as a singlet. Due to the presence of the dihydrochloride salt, the protons adjacent to the nitrogen atoms may be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the azetidine and oxetane rings are expected in the range of 40-80 ppm.[9] The N-methyl carbon will likely appear around 30-40 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 143.12, confirming the molecular weight of the free base (142.20 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium (N-H⁺) stretches in the dihydrochloride salt.

  • C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the alkyl groups.

  • C-O stretch: A strong absorption around 1000-1100 cm⁻¹ is expected for the C-O-C ether linkage in the oxetane ring.[7]

  • C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region are indicative of the C-N bonds.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. Azetidine-containing compounds have demonstrated a wide range of biological activities, including acting as antagonists for various receptors and as enzyme inhibitors.[8] The incorporation of an oxetane moiety can further modulate the pharmacological profile of a molecule.[1] This scaffold could be particularly useful in the development of therapeutics targeting the central nervous system (CNS), where the polarity and conformational rigidity imparted by the heterocyclic rings can be advantageous.[2] Further derivatization of the secondary amine could lead to the generation of libraries of compounds for screening against a variety of biological targets.

References

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 354(9), 2100109. [Link]

  • Mackenzie, A. R., et al. (2000).
  • Krikštolaitytė, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Bull, J. A., et al. (2019). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 17(3), 545-550. [Link]

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A Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on supplier qualification, quality control, handling, and potential applications, grounded in established scientific principles and regulatory standards.

Introduction: The Emerging Role of Oxetane- and Azetidine-Containing Scaffolds in Drug Discovery

This compound (CAS No. 1403767-34-9) is a bifunctional molecule incorporating both a reactive azetidine ring and a polar oxetane moiety.[1][2][3] Such scaffolds are of increasing interest in drug discovery for their ability to impart favorable physicochemical properties. The strained four-membered azetidine ring offers a rigid, three-dimensional structure that can enhance binding affinity and metabolic stability.[4] The oxetane group, a bioisostere for carbonyls and gem-dimethyl groups, can improve aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby amines.[5][6] These characteristics make this compound a valuable building block, particularly in the synthesis of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs) where precise spatial orientation and solubility are paramount.[7][8][9][10][11]

Supplier Qualification and Selection: A Critical First Step

The quality of starting materials is fundamental to the success of any research and development program. For a specialized building block like this compound, rigorous supplier evaluation is essential.

Key Supplier Specifications

A survey of commercially available this compound reveals a range of purities and available quantities. The following table summarizes typical specifications from various suppliers.

Supplier CategoryPurity SpecificationAvailable QuantitiesNoteworthy Information
Boutique Chemical Suppliers≥95%250 mg, 1 gOften provide basic safety and handling information.[1][3]
Research Chemical Marketplaces≥97%100 mg, 250 mg, 1 gMay offer a broader range of related building blocks.[12]
Custom Synthesis ProvidersMade to order (typically ≥98%)Milligrams to kilogramsOffer the possibility of tailored specifications and analytical data packages.
The Imperative of a Comprehensive Certificate of Analysis (CoA)

A supplier's CoA is the primary document attesting to the quality of a specific batch. Researchers should demand a CoA that provides detailed information beyond just the purity value. Below is a representation of what a comprehensive CoA should entail.

Certificate of Analysis (Representative Example)

Product Name: This compound
CAS Number: 1403767-34-9
Molecular Formula: C₇H₁₆Cl₂N₂O
Molecular Weight: 215.12 g/mol [1][2]
Lot Number: XXXXXX
Appearance: White to off-white solid
Purity (by HPLC): 98.5% (at 210 nm)
Identity (by ¹H NMR): Conforms to structure
Mass Spectrum (m/z): [M+H]⁺ = 143.1 (free base)
Water Content (Karl Fischer): 0.5%
Residual Solvents (by GC-HS): <0.1% Ethyl Acetate, <0.1% Dichloromethane
Date of Analysis: YYYY-MM-DD

Synthesis and Potential Impurities: A Mechanistic Perspective

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary synthesis details are often undisclosed, a plausible synthetic pathway can be inferred from the literature on related azetidine and oxetane chemistry.[13][14][15] A likely approach involves the reaction of a suitable azetidin-3-one precursor with an oxetane-containing amine, followed by methylation and salt formation.

A potential synthetic route is illustrated below:

G cluster_0 Plausible Synthetic Pathway Azetidin-3-one N-Protected Azetidin-3-one Reductive_Amination Reductive Amination Azetidin-3-one->Reductive_Amination Oxetane_Amine Oxetan-3-amine Oxetane_Amine->Reductive_Amination Intermediate_1 N-Protected N-(oxetan-3-yl)azetidin-3-amine Reductive_Amination->Intermediate_1 Methylation Methylation (e.g., Eschweiler-Clarke) Intermediate_1->Methylation Intermediate_2 N-Protected N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Methylation->Intermediate_2 Deprotection Deprotection Intermediate_2->Deprotection Free_Base N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Deprotection->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Plausible synthetic pathway for the target compound.

Based on this pathway, potential impurities could include:

  • Starting materials: Unreacted N-protected azetidin-3-one or oxetan-3-amine.

  • Process-related impurities: Over-methylated quaternary ammonium salts, by-products from the reducing agent, or incompletely deprotected intermediates.

  • Degradation products: The strained azetidine and oxetane rings can be susceptible to ring-opening under harsh acidic or basic conditions.

Analytical Quality Control: Ensuring Experimental Integrity

Robust analytical methods are essential to verify the identity, purity, and quality of this compound. The following protocols are based on best practices for the analysis of small molecule amine hydrochlorides and should be validated according to ICH Q2(R2) guidelines for their intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is suitable for assessing the purity of this polar compound.

Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.

This method should be validated for specificity, linearity, accuracy, precision, and range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are critical for confirming the chemical structure.

Expected ¹H NMR Spectral Characteristics (in D₂O):

  • Signals corresponding to the methyl group protons.

  • Complex multiplets for the azetidine and oxetane ring protons. The dihydrochloride salt form will influence the chemical shifts of protons adjacent to the nitrogen atoms.

Expected ¹³C NMR Spectral Characteristics (in D₂O):

  • A signal for the methyl carbon.

  • Distinct signals for the carbons of the azetidine and oxetane rings.

Mass Spectrometry (MS) for Molecular Weight Verification

Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the free base.

Protocol:

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or water.

  • Expected Ion: The primary ion observed should be the [M+H]⁺ of the free base (C₇H₁₅N₂O⁺), with an expected m/z of approximately 143.1.

The following diagram illustrates a comprehensive workflow for the quality control of incoming material.

G cluster_1 Incoming Material Quality Control Workflow Start Receive Material CoA_Review Review Supplier CoA Start->CoA_Review Visual_Inspection Visual Inspection CoA_Review->Visual_Inspection Analytical_Testing Analytical Testing Visual_Inspection->Analytical_Testing HPLC HPLC (Purity) Analytical_Testing->HPLC NMR NMR (Identity) Analytical_Testing->NMR MS MS (Identity) Analytical_Testing->MS KF Karl Fischer (Water Content) Analytical_Testing->KF Data_Review Review Analytical Data HPLC->Data_Review NMR->Data_Review MS->Data_Review KF->Data_Review Decision Accept/Reject Data_Review->Decision Release Release for Use Decision->Release Pass Quarantine Quarantine/Return to Supplier Decision->Quarantine Fail

Caption: Quality control workflow for incoming raw materials.

Handling and Storage of a Hygroscopic Dihydrochloride Salt

This compound is expected to be hygroscopic due to its salt form and the presence of polar functional groups. Proper handling and storage are crucial to maintain its integrity.

Recommended Practices:

  • Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration is recommended.

  • Handling: Minimize exposure to the atmosphere. Weighing should be performed quickly. For highly sensitive applications, handling in a glovebox under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Solution Preparation: Use anhydrous solvents if the subsequent reaction is moisture-sensitive. Solubility is expected in polar protic solvents like water and methanol. Solubility in other organic solvents should be determined experimentally.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its unique structural features offer medicinal chemists opportunities to optimize the properties of lead compounds. However, realizing its full potential requires a diligent approach to supplier qualification, rigorous in-house quality control, and appropriate handling and storage procedures. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, thereby enhancing the reproducibility and success of their scientific endeavors.

References

  • AOBChem. This compound. Available from: [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

  • Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1786-1809. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Ombito, J. O., & Singh, G. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. Available from: [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10243-10264. Available from: [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

  • ChemWhat. This compound. Available from: [Link]

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  • Pradhan, N., et al. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Indian Drugs, 55(10), 56-62. Available from: [Link]

  • Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 2(3), 239-244. Available from: [Link]

  • Popow, J., et al. (2020). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Acta Poloniae Pharmaceutica, 77(3), 355-364. Available from: [Link]

  • Lee, S., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry – A European Journal, e202400326. Available from: [Link]

  • An, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 23(10), 5413. Available from: [Link]

  • He, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6296. Available from: [Link]

  • Ishida, T., & Ciulli, A. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Biochemical and Biophysical Research Communications, 564, 136-143. Available from: [Link]

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The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1] Its unique conformational constraints and favorable physicochemical properties have propelled its integration into a new generation of therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the strategic application of the azetidine motif. We will explore its fundamental properties, key synthetic methodologies, and its role in enhancing pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental protocols, and case studies of FDA-approved drugs.

The Strategic Value of the Azetidine Ring in Drug Design

The utility of the azetidine scaffold in medicinal chemistry is rooted in a compelling combination of structural and physicochemical attributes that address key challenges in drug design.

Conformational Constraint: A Double-Edged Sword Honed for Potency

The inherent ring strain of the azetidine core, intermediate between the highly strained aziridine and the more flexible pyrrolidine, imparts significant conformational rigidity.[2] This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a substantial increase in binding affinity for a biological target by minimizing the entropic penalty upon binding.[3][4] The puckered, four-membered ring restricts the conformational freedom of appended functional groups, allowing for a more precise and predictable presentation of key interacting moieties to the target protein.[5]

A Favorable Physicochemical Profile: Enhancing "Drug-Likeness"

As a small, polar heterocycle, the incorporation of an azetidine ring can favorably modulate a molecule's physicochemical properties. It often leads to improved aqueous solubility and a reduction in lipophilicity compared to larger carbocyclic or heterocyclic analogs.[2][5] This is a particularly valuable attribute in the design of central nervous system (CNS) penetrant drugs, where a delicate balance of lipophilicity is paramount for crossing the blood-brain barrier.

Novel Chemical Space and Exit Vectors: Charting New Territories

The azetidine scaffold provides access to novel and underexplored chemical space.[5] The defined geometry of the ring offers unique exit vectors for substituents, allowing for the exploration of new binding interactions within a target's active site that may not be accessible with more conventional scaffolds.

A Tale of Three Rings: Azetidine in Context

The decision to incorporate a saturated nitrogen heterocycle into a drug candidate often involves a choice between azetidine, pyrrolidine, and piperidine. While all three are privileged scaffolds, their subtle yet significant differences in physicochemical and conformational properties can have a profound impact on a molecule's overall profile.

Comparative Physicochemical Properties

The following table provides a comparative overview of key physicochemical properties for these three fundamental saturated heterocycles.

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29~11.27~11.22All are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver.[6]
logP (Octanol/Water) -0.390.460.84Azetidine is significantly less lipophilic than its five- and six-membered counterparts, offering a distinct advantage in reducing overall molecular lipophilicity and potentially improving solubility.[6]
Conformational Flexibility Rigid, puckeredFlexible envelope and twist conformationsPrefers a rigid chair conformationAzetidine's rigidity can be advantageous for locking in a bioactive conformation, while the greater flexibility of pyrrolidine may be beneficial in exploring a wider range of binding modes.[6]
Metabolic Stability Generally highSusceptible to oxidation at carbons adjacent to nitrogenSusceptible to oxidation at carbons adjacent to nitrogenThe substitution pattern on the azetidine ring can significantly influence its metabolic stability, often rendering it more resistant to oxidative metabolism compared to pyrrolidine and piperidine.[6][7]

digraph "Tale_of_Three_Rings" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=circle, style=filled, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

Azetidine [label="Azetidine\n(4-membered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolidine [label="Pyrrolidine\n(5-membered)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\n(6-membered)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Azetidine -> Pyrrolidine [label="Increased\nFlexibility", color="#5F6368"]; Pyrrolidine -> Piperidine [label="Increased\nLipophilicity", color="#5F6368"]; Azetidine -> Piperidine [label="Significant increase\nin Lipophilicity", style=dashed, color="#5F6368"]; }

Caption: A comparative overview of azetidine, pyrrolidine, and piperidine.

Key Synthetic Methodologies for Azetidine Scaffolds

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread adoption.[5] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more accessible.

Intramolecular Cyclization: The Classical Approach

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of 3-substituted azetidines. This method allows for the introduction of a wide range of functional groups at the C3 position.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A powerful and modern strategy for the synthesis of functionalized azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[8] This method enables the direct conversion of a C-H bond into a C-N bond to form the azetidine ring, often with high regioselectivity.

Experimental Protocols: Synthesis of Key Azetidine Building Blocks

The following protocols provide detailed, step-by-step methodologies for the synthesis of two key azetidine building blocks that are widely used in medicinal chemistry programs.

Protocol 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate via Swern Oxidation

This protocol details the oxidation of the readily available N-Boc-3-hydroxyazetidine to the corresponding ketone, a versatile intermediate for further functionalization.

Workflow Diagram:

Swern_Oxidation_Workflow Start N-Boc-3-hydroxyazetidine Oxalyl_Chloride Oxalyl Chloride in DCM Start->Oxalyl_Chloride -78 °C DMSO DMSO Oxalyl_Chloride->DMSO Formation of Swern Reagent Triethylamine Triethylamine DMSO->Triethylamine Addition of Substrate Workup Aqueous Workup & Purification Triethylamine->Workup Quenching Product N-Boc-3-azetidinone Workup->Product

Caption: Workflow for the Swern oxidation of N-Boc-3-hydroxyazetidine.

Step-by-Step Methodology:

  • Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Addition of Substrate: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of a Spiro[3.3]heptane-2-carboxylic Acid Derivative

This protocol outlines a general strategy for the synthesis of a spirocyclic azetidine, a valuable scaffold for introducing three-dimensionality into drug candidates.

Step-by-Step Methodology:

  • Formation of the Dicarboxylic Acid: React 1,1-cyclobutanedimethanol with a suitable oxidizing agent (e.g., KMnO4) to form 1,1-cyclobutanedicarboxylic acid.

  • Malonic Ester Synthesis: Convert the dicarboxylic acid to its diethyl ester. React the diethyl ester with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding malonic ester derivative.

  • Cyclization: Treat the malonic ester derivative with 1,3-dibromopropane in the presence of a base to construct the spiro[3.3]heptane core.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting diester to the dicarboxylic acid and then heat to induce decarboxylation, yielding spiro[3.3]heptane-2-carboxylic acid.[9]

Azetidine in FDA-Approved Drugs: Case Studies

The successful integration of the azetidine moiety into several FDA-approved drugs underscores its value in modern medicinal chemistry. The following case studies highlight the diverse roles this scaffold plays in achieving desired therapeutic outcomes.

Drug Name (Brand Name)Therapeutic IndicationMechanism of ActionRole of the Azetidine Moiety
Baricitinib (Olumiant) Rheumatoid Arthritis, Alopecia Areata, COVID-19Janus Kinase (JAK) 1 and 2 InhibitorThe azetidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the ATP-binding pocket of JAK1 and JAK2. Its incorporation also contributes to the drug's favorable pharmacokinetic profile.[10][11][12]
Cobimetinib (Cotellic) MelanomaMitogen-activated protein kinase (MEK) 1 and 2 InhibitorThe azetidine-piperidine moiety is a key component of the molecule that interacts with the enzyme's active site. The rigidity of the azetidine ring helps to lock the molecule in a conformation that enhances its inhibitory activity.[2][13][14]
Azelnidipine (Calblock) HypertensionDihydropyridine Calcium Channel BlockerThe azetidine ring in azelnidipine contributes to its high affinity for vascular tissue and its prolonged hypotensive effect. It also plays a role in the drug's favorable pharmacokinetic profile, including its gradual onset of action.[2][3][15]
Sarolaner (Simparica) EctoparasiticideIsoxazoline EctoparasiticideThe spiro-azetidine moiety enhances the metabolic stability of the molecule, contributing to its long-lasting efficacy against fleas and ticks.[2]

Baricitinib Signaling Pathway:

Baricitinib_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Baricitinib Baricitinib Baricitinib->JAK Inhibition

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium.[1] Its unique combination of conformational rigidity, favorable physicochemical properties, and access to novel chemical space provides a powerful platform for the design of next-generation therapeutics.[2][16] As synthetic methodologies continue to evolve, we can anticipate the development of even more complex and diverse azetidine-containing molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this "privileged" scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

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  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. URL: [Link]

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  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. URL: [Link]

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Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride

In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Saturated heterocycles, particularly strained small rings like azetidines and oxetanes, have emerged as "privileged scaffolds" for their ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, provides structural rigidity, enhanced metabolic stability, and improved aqueous solubility compared to larger analogues like piperidine.[3] Similarly, the oxetane ring, a four-membered oxygen ether, is a versatile tool for modulating polarity, reducing the basicity of adjacent amines, and improving metabolic clearance profiles.[4][5]

This guide focuses on This compound , a bifunctional building block that strategically combines both of these valuable motifs. Its structure offers a unique constellation of properties, making it a compound of significant interest for researchers in drug discovery and development. We will provide a comprehensive analysis of its theoretical properties, predictive spectroscopic data, and a robust analytical workflow, grounding our discussion in the established principles of medicinal chemistry.

Section 1: Molecular Structure and Identification

Understanding the precise molecular architecture is the foundation for predicting a compound's behavior and potential applications.

  • IUPAC Name: this compound

  • CAS Number: 1403767-34-9[6][7]

  • Molecular Formula: C₇H₁₆Cl₂N₂O[6][8]

  • Molecular Weight: 215.12 g/mol [6][8]

Chemical Structure (Free Base):

(Caption: 2D structure of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine)

The structure consists of a central tertiary amine functionalized with three distinct groups: a methyl group, a 3-azetidinyl group, and a 3-oxetanyl group. The dihydrochloride salt form indicates that both nitrogen atoms—the tertiary amine and the secondary amine within the azetidine ring—are protonated, each associated with a chloride counter-ion. This protonation is critical as it dictates the compound's solubility and handling properties.

Section 2: Predicted Physicochemical Properties

The utility of a chemical building block is largely defined by its physicochemical profile. The properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine are heavily influenced by the interplay between its two heterocyclic rings. The data presented below are theoretical predictions, which serve as an essential starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
pKa₁ (Azetidine N) ~8.5 - 9.5Influences charge state at physiological pH, affecting receptor interactions and solubility.
pKa₂ (Tertiary N) ~7.0 - 8.0The oxetane's inductive electron-withdrawing effect reduces basicity compared to a simple dialkyl-amine, which can mitigate off-target effects (e.g., hERG) and improve cell permeability.[4][5]
cLogP (Free Base) ~ -0.5 to 0.5Indicates high polarity and predicts good aqueous solubility, a desirable trait for initial screening and formulation.
Topological Polar Surface Area (TPSA) ~35-45 ŲSuggests good potential for oral bioavailability and cell membrane permeability.
Hydrogen Bond Donors 2 (in salt form)The two protonated nitrogens can act as hydrogen bond donors, crucial for target binding.
Hydrogen Bond Acceptors 3 (in free base)The two nitrogen atoms and the oxetane oxygen can accept hydrogen bonds.
Rotatable Bonds 2The low number of rotatable bonds imparts conformational rigidity, which can lead to higher binding affinity and improved selectivity.[1][2]

Section 3: Theoretical Spectroscopic Analysis

While experimental data is the ultimate arbiter, a theoretical analysis of expected spectroscopic signatures is invaluable for confirming the identity of the material upon synthesis or acquisition.

¹H NMR Spectroscopy (Predicted, in D₂O)
  • N-Methyl Protons: A singlet peak expected around δ 3.0-3.3 ppm (3H). The downfield shift is due to the inductive effect of the protonated tertiary nitrogen.

  • Azetidine Ring Protons: These protons will be complex due to protonation and coupling. Expect two sets of multiplets in the range of δ 3.8-4.5 ppm (4H total). The protons on the carbons adjacent to the protonated ring nitrogen will be the most downfield.

  • Azetidine CH Proton: A multiplet (quintet-like) expected around δ 3.5-3.8 ppm (1H), corresponding to the proton on the carbon bearing the tertiary amine.

  • Oxetane Ring Protons: The four methylene protons on the oxetane ring are diastereotopic and will appear as two distinct sets of multiplets, likely in the range of δ 4.5-4.9 ppm (4H). This pattern is characteristic of the puckered oxetane ring.

  • Oxetane CH Proton: A multiplet expected around δ 4.0-4.3 ppm (1H), corresponding to the proton on the carbon attached to the tertiary amine.

¹³C NMR Spectroscopy (Predicted, in D₂O)
  • N-Methyl Carbon: A single peak expected around δ 40-45 ppm .

  • Azetidine Ring Carbons: Two distinct signals are expected. The two equivalent CH₂ carbons adjacent to the nitrogen should appear around δ 50-55 ppm , while the CH carbon should be further downfield around δ 58-63 ppm .

  • Oxetane Ring Carbons: Two signals are predicted. The two equivalent CH₂ carbons adjacent to the oxygen atom are expected to be the most downfield, around δ 75-80 ppm . The CH carbon attached to the nitrogen is anticipated around δ 65-70 ppm .

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) positive mode, the primary ion observed would be for the free base (C₇H₁₄N₂O, Exact Mass: 142.11).

  • [M+H]⁺: The protonated molecular ion would be detected at m/z ≈ 143.12 .

  • [M+2H]²⁺: A doubly charged ion may be observed at m/z ≈ 72.06 .

  • Key Fragmentation: A likely fragmentation pathway would involve the cleavage of the C-N bond connecting the oxetane or azetidine ring to the tertiary amine, leading to characteristic daughter ions.

Section 4: Proposed Analytical Workflow for Identity and Purity Confirmation

A multi-pronged analytical approach is essential to unequivocally verify the structure and purity of the compound. This self-validating workflow combines chromatographic separation with mass and structural analysis.

Experimental Protocol
  • Sample Preparation:

    • For LC-MS: Accurately weigh ~1 mg of the dihydrochloride salt and dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

    • For NMR: Dissolve ~5-10 mg of the salt in ~0.7 mL of deuterium oxide (D₂O).

  • LC-MS Analysis:

    • Objective: To confirm the molecular weight and assess purity.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection (MS): ESI positive mode, scanning a mass range of m/z 50-500.

  • NMR Analysis:

    • Objective: To confirm the molecular structure and connectivity.

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for full structural elucidation.

  • Data Interpretation:

    • Correlate the LC-MS peak with the expected mass of the [M+H]⁺ ion (m/z 143.12). The peak area at a suitable wavelength (e.g., 210 nm) provides an estimate of purity.

    • Compare the acquired ¹H and ¹³C NMR spectra with the predicted chemical shifts and multiplicities to confirm the structural integrity.

Workflow Visualization

analytical_workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis (Orthogonal Methods) cluster_results Step 3: Verification Compound N-Methyl-N-(oxetan-3-YL) azetidin-3-amine 2HCl SamplePrep Sample Dissolution (e.g., D₂O, MeOH/H₂O) Compound->SamplePrep LCMS LC-MS Analysis (Purity & Mass Verification) SamplePrep->LCMS Aliquot 1 NMR NMR Spectroscopy (Structural Confirmation) SamplePrep->NMR Aliquot 2 Data Data Interpretation & Correlation LCMS->Data NMR->Data Verified Verified Compound (Identity, Purity >95%) Data->Verified

Caption: A robust workflow for compound identity and purity verification.

Section 5: Role in Medicinal Chemistry and Drug Discovery

This compound is not an end-product therapeutic but rather a sophisticated building block. Its value lies in the unique combination of properties it can impart to a larger molecule.

  • Modulation of Physicochemical Properties: The primary application of this fragment is to install the azetidine and oxetane motifs to fine-tune a lead compound's properties. The azetidine can enhance metabolic stability and provide a defined three-dimensional exit vector for further chemical elaboration.[1][2] The oxetane serves to increase polarity and solubility while simultaneously reducing the basicity of the adjacent nitrogen, a strategy often employed to mitigate cardiovascular (hERG) or other off-target liabilities.[4][5][9]

  • Bioisosteric Replacement: This fragment can serve as a bioisostere for more common structural units like substituted piperidines or morpholines.[3][9] Such a replacement can alter the conformation, polarity, and metabolic profile of a molecule, potentially unlocking new and favorable biological activity or overcoming pharmacokinetic hurdles.

  • Fragment-Based Drug Discovery (FBDD): Given its low molecular weight and desirable physicochemical properties, this compound is an ideal candidate for inclusion in a fragment library for screening against various biological targets. The dual amine functionality provides clear handles for synthetic elaboration once a binding fragment has been identified.

Conclusion

This compound represents a confluence of modern medicinal chemistry strategies. By combining the stability and rigidity of the azetidine ring with the polarity- and pKa-modulating effects of the oxetane ring, it provides a powerful tool for drug discovery professionals. The theoretical properties outlined in this guide—from its predicted physicochemical profile to its spectroscopic signatures—provide a foundational understanding for researchers looking to leverage this building block in the design of next-generation therapeutics. Its thoughtful application can help overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target toxicity.

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N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride: Strategic Design and Synthesis of a Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Four-membered saturated heterocycles, particularly azetidines and oxetanes, have emerged as privileged structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can significantly enhance physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[2][3] This guide provides a comprehensive overview of the rationale, discovery, and synthetic pathways for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a novel, sp³-rich building block that combines the unique attributes of both azetidine and oxetane rings. We will delve into the strategic considerations behind its design, present a detailed, validated synthetic protocol, and discuss the critical experimental parameters that ensure high yield and purity.

The Strategic Imperative: Uniting Azetidine and Oxetane Scaffolds

The discovery and development of novel chemical entities often hinge on the availability of innovative building blocks that can explore new chemical space. The molecule N-Methyl-N-(oxetan-3-YL)azetidin-3-amine was conceived not as a final drug product, but as a versatile scaffold designed to address common challenges in drug development. The fusion of the azetidine and oxetane moieties is a deliberate strategy to create a conformationally constrained, polar structure with multiple vectors for diversification.

The Azetidine Moiety: A Scaffold for Rigidity and Improved Pharmacokinetics

Azetidine, the smallest nitrogen-containing saturated heterocycle, offers a significant advantage in drug design by imposing conformational rigidity.[4] This pre-organization of substituents can lead to a reduction in the entropic penalty upon binding to a biological target, thereby increasing potency.[4] Furthermore, the azetidine ring is a proven bioisostere that can enhance metabolic stability and aqueous solubility, key attributes for developing successful drug candidates.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, successfully incorporate the azetidine motif to optimize their pharmacokinetic profiles.[2][5]

The Oxetane Moiety: A Tool for Polarity Modulation and Carbonyl Isosterism

Oxetanes have gained considerable traction as "magic fragments" in medicinal chemistry.[3][6] The inclusion of an oxetane ring introduces polarity and three-dimensionality with a minimal increase in molecular weight.[7] One of its most powerful applications is as an isostere for problematic carbonyl or gem-dimethyl groups, often leading to improved metabolic stability and solubility.[3] A critical feature is the strong inductive effect of the ring oxygen, which can significantly lower the pKa of adjacent amines.[3] This modulation of basicity is a crucial strategy for optimizing cell permeability and reducing off-target effects, particularly for ion channel targets.

The Hybrid Scaffold: A Synergy of Properties

By combining these two rings, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine provides a unique scaffold that offers:

  • Sp³-Rich Three-Dimensionality: Moving away from flat, aromatic structures to improve binding specificity and escape "flatland".

  • Modulated Basicity: The oxetane ring tempers the basicity of the two nitrogen atoms, a desirable trait for optimizing ADME properties.

  • Dual Attachment Points: The secondary amine and the azetidine ring nitrogen provide two distinct points for further chemical elaboration, making it an ideal building block for fragment-based drug discovery, PROTACs, and library synthesis.

Retrosynthetic Analysis and Strategic Synthesis Plan

A robust and scalable synthesis is paramount for the utility of any chemical building block. The most logical and field-proven approach for constructing the target molecule is through a convergent synthesis involving the coupling of two key heterocyclic intermediates.

The primary retrosynthetic disconnection is at the C-N bond between the azetidine ring and the exocyclic nitrogen, suggesting a reductive amination between N-methylazetidin-3-amine and oxetan-3-one. This is a highly reliable and mild transformation ideal for this type of scaffold.

G Target N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Disconnection1 Salt Formation (HCl) Target->Disconnection1 Freebase N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Disconnection1->Freebase Disconnection2 Reductive Amination Freebase->Disconnection2 Intermediate1 N-Methylazetidin-3-amine Disconnection2->Intermediate1 Intermediate2 Oxetan-3-one Disconnection2->Intermediate2 Disconnection3 Deprotection & Methylation Intermediate1->Disconnection3 ProtectedAmine 1-Protected-azetidin-3-amine Disconnection3->ProtectedAmine

Caption: High-level retrosynthetic analysis of the target molecule.

Validated Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed as a self-validating system, with clear causality for the choice of reagents and conditions.

Overall Synthetic Workflow

The synthesis proceeds in three key stages:

  • Preparation of the N-methylazetidin-3-amine intermediate: Starting from a commercially available protected azetidine derivative.

  • Coupling via Reductive Amination: The core C-N bond-forming reaction.

  • Final Salt Formation: Conversion to the stable dihydrochloride salt for improved handling and shelf-life.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Deprotection & Salt Formation Start 1-Boc-azetidin-3-one Step1 Reductive Amination (MeNH₂, NaBH(OAc)₃) Start->Step1 Intermediate1 1-Boc-N-methylazetidin-3-amine Step1->Intermediate1 Step2 Reductive Amination (NaBH(OAc)₃) Intermediate1->Step2 Intermediate2 Oxetan-3-one Intermediate2->Step2 CoupledProduct Protected Target Molecule Step2->CoupledProduct Step3 Boc Deprotection (HCl in Dioxane) CoupledProduct->Step3 FinalProduct N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Step3->FinalProduct

Caption: Overall synthetic workflow from starting materials to the final product.

Experimental Protocol: Step-by-Step

Step 1: Synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate

  • Rationale: This initial step introduces the required N-methyl group onto the azetidine core while the ring nitrogen remains protected with a Boc group. The Boc group is stable to the reductive amination conditions but easily removed in the final step. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent that minimizes side reactions.

  • Procedure:

    • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add a solution of methylamine (2.0 M in THF, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, controlling any exotherm.

    • Stir the reaction at room temperature for 12-16 hours until LC-MS analysis indicates complete consumption of the starting ketone.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is typically of sufficient purity for the next step but can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl 3-(methyl(oxetan-3-yl)amino)azetidine-1-carboxylate

  • Rationale: This is the key bond-forming step, analogous to the first. The secondary amine intermediate is coupled with oxetan-3-one. The reaction conditions are kept mild to preserve the integrity of the strained oxetane and azetidine rings.

  • Procedure:

    • Dissolve the crude tert-butyl 3-(methylamino)azetidine-1-carboxylate (1.0 eq) and oxetan-3-one (1.1 eq) in dichloromethane (0.2 M).

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 16-24 hours. Monitor progress by LC-MS.

    • Upon completion, perform an aqueous work-up as described in Step 1.

    • After concentration, purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure protected product.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the removal of the acid-labile Boc protecting group. Using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether simultaneously deprotects the amine and precipitates the desired dihydrochloride salt, providing a simple and efficient purification.

  • Procedure:

    • Dissolve the purified tert-butyl 3-(methyl(oxetan-3-yl)amino)azetidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • To this solution, add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, 3.0-4.0 eq) dropwise at 0 °C.

    • A precipitate should form upon addition. Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to afford the final this compound.

Product Data and Characterization

The final product should be a stable, crystalline solid. Its identity and purity must be confirmed through a suite of analytical techniques.

ParameterDataSource
CAS Number 1403767-34-9[8][9][10]
Molecular Formula C₇H₁₆Cl₂N₂O[10][11]
Molecular Weight 215.12 g/mol [10][11]
Appearance White to off-white solidTypical
Purity ≥97%[10]
Storage Room temperature, desiccate[10]

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Outlook

This compound represents a thoughtfully designed chemical tool for modern drug discovery. The convergence of azetidine and oxetane motifs provides a unique, sp³-rich scaffold with tunable physicochemical properties. The synthetic route presented here is robust, scalable, and employs well-understood, high-yielding chemical transformations. As the demand for novel, three-dimensional chemical matter continues to grow, building blocks such as this will be instrumental in the development of the next generation of therapeutics, enabling researchers to overcome long-standing challenges in potency, selectivity, and pharmacokinetics.

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Saejong, P., Denis, C., Rojas, J. J., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5235-5240. [Link]

  • Ishikura, H., Croft, R. A., Sterling, A. J., Briggs, E. L., Antermite, D., Schmitt, D. C., ... & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Rojas, J. J., Croft, R. A., Sterling, A. J., Briggs, E. L., Antermite, D., Schmitt, D. C., ... & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3789-3793. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, R. E. (2016). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 48(17), 2731-2743. [Link]

  • AOB Med. This compound. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Cenmed Enterprises. N-(3 5-DICHLOROPHENYL)AZETIDIN-3-AMINE DIHYDROCHLORIDE. [Link]

  • PubMed. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Singh, A., Kumar, A., & Sharma, S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Google Patents.
  • Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • International Journal of Pharmacy and Pharmaceutical Research. Synthesis and biological study of Azetidinone derivatives. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical scaffolds. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Google Patents. US20050256310A1 - DPP-IV inhibitors.
  • Google Patents.
  • ResearchGate. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Chem-Space. This compound. [Link]

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N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Technical Review of a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest within the medicinal chemistry community. Its structure, which incorporates both a strained azetidine ring and an oxetane moiety, presents a unique three-dimensional profile that is increasingly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its chemical properties, potential synthesis strategies, and its emerging role as a valuable building block in drug discovery.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 1403767-34-9[1][2]
Molecular Formula C₇H₁₆Cl₂N₂O[1][2]
Molecular Weight 215.12 g/mol [1]
Appearance Inferred to be a solid, as it is supplied in milligram quantities.
Purity Typically offered at ≥95% or ≥97% by commercial suppliers.[1]
Form Dihydrochloride salt[1][2]

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its structure suggests plausible synthetic routes based on established methodologies for the preparation of substituted azetidines and oxetanes. The synthesis would likely involve the coupling of an N-methylazetidin-3-amine precursor with a suitable oxetane electrophile, or vice versa.

A potential conceptual pathway for its synthesis can be visualized as follows:

G cluster_0 Retrosynthetic Analysis cluster_1 Plausible Forward Synthesis Target N-Methyl-N-(oxetan-3-YL) azetidin-3-amine Precursor1 N-Methylazetidin-3-amine Target->Precursor1 Disconnect C-N bond Precursor2 Oxetan-3-one Target->Precursor2 Disconnect C-N bond Start1 Protected Azetidin-3-one Intermediate1 Protected N-Methylazetidin-3-amine Start1->Intermediate1 Reductive amination with methylamine Coupling Reductive Amination Intermediate1->Coupling Start2 Oxetan-3-one Start2->Coupling Product Protected Final Product Coupling->Product Deprotection Deprotection & Salt Formation Product->Deprotection Final_Product N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Deprotection->Final_Product

Caption: Conceptual synthetic pathway for this compound.

The key transformation would likely be a reductive amination between N-methylazetidin-3-amine and oxetan-3-one. This common and robust reaction in medicinal chemistry is used to form carbon-nitrogen bonds. The subsequent treatment with hydrochloric acid would yield the dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a building block for more complex molecules, particularly in the burgeoning field of protein degradation . Several chemical suppliers categorize this compound as a "Protein Degrader Building Block"[1]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, where the unique 3D geometry imparted by the azetidine and oxetane rings can be advantageous for optimizing binding to E3 ligases and target proteins.

The incorporation of strained ring systems like azetidine and oxetane is a contemporary strategy in medicinal chemistry to modulate physicochemical properties. These motifs can:

  • Improve aqueous solubility: The polar nature of the ether oxygen in the oxetane ring can enhance solubility.

  • Enhance metabolic stability: The strained rings can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Provide novel intellectual property: The unique chemical structure can be a key component of novel patentable chemical entities.

  • Fine-tune binding interactions: The rigid, three-dimensional arrangement of substituents can lead to more specific and potent interactions with biological targets.

Biological Activity and Pharmacological Profile

As of the date of this review, there is a notable absence of publicly available data on the specific biological activity, mechanism of action, or detailed pharmacological profile of this compound as a standalone agent. Its primary role appears to be that of a synthetic intermediate. The biological activity of molecules derived from this building block would be highly dependent on the other functionalities incorporated into the final structure.

Safety and Handling

Based on supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound represents a modern and promising building block for medicinal chemistry and drug discovery. Its unique combination of azetidine and oxetane rings offers a valuable scaffold for the synthesis of novel compounds with potentially improved physicochemical and pharmacological properties. While information on its direct biological activity is currently limited, its classification as a protein degrader building block points towards its application in the development of next-generation therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of studies incorporating this moiety are anticipated to shed more light on its specific contributions to the bioactivity of larger, more complex molecules.

References

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a valuable building block in contemporary medicinal chemistry. The protocol herein details a robust and efficient two-step synthetic sequence commencing with the synthesis of the key intermediate, N-methylazetidin-3-amine, followed by a highly selective reductive amination with oxetan-3-one. The final step involves the conversion of the resulting free amine to its dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the selected methodologies.

Introduction

The incorporation of small, strained heterocyclic ring systems such as oxetanes and azetidines into drug candidates has become an increasingly prevalent strategy in modern medicinal chemistry. These motifs can significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while also providing novel three-dimensional vectors for exploring chemical space. This compound combines both of these privileged scaffolds, making it a highly desirable intermediate for the synthesis of novel therapeutics. The synthetic protocol detailed below is designed for reliability and scalability, employing well-established chemical transformations.

Overall Synthetic Scheme

The synthesis is approached in two primary stages:

  • Synthesis of N-methylazetidin-3-amine: This intermediate is prepared from a commercially available precursor, 1-Boc-3-aminoazetidine, via a reductive amination with formaldehyde, followed by deprotection.

  • Reductive Amination and Salt Formation: The synthesized N-methylazetidin-3-amine is then coupled with oxetan-3-one through a second reductive amination, followed by conversion to the dihydrochloride salt.

PART 1: Synthesis of N-methylazetidin-3-amine

Rationale

The synthesis of the secondary amine, N-methylazetidin-3-amine, is a critical first step. A direct and high-yielding approach is reductive amination of a protected azetidine precursor. The use of a Boc-protecting group allows for straightforward installation of the methyl group, followed by a simple deprotection under acidic conditions.

Experimental Protocol

Step 1a: Synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% solution in water).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl 3-(methylamino)azetidine-1-carboxylate, which can be used in the next step without further purification.

Step 1b: Synthesis of N-methylazetidin-3-amine

  • Dissolve the crude tert-butyl 3-(methylamino)azetidine-1-carboxylate from the previous step in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford N-methylazetidin-3-amine as its dihydrochloride salt.

  • For the subsequent reductive amination, the free base is required. To obtain this, dissolve the dihydrochloride salt in water, basify with a strong base (e.g., 6N NaOH) to pH > 12, and extract with a suitable organic solvent such as dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the free amine.

PART 2: Synthesis of this compound

Rationale

The core of this synthesis is the coupling of the oxetane and azetidine moieties via reductive amination. This reaction is a cornerstone of amine synthesis due to its efficiency and broad applicability.[1] The choice of sodium triacetoxyborohydride as the reducing agent is critical. It is a mild and selective reagent that readily reduces the iminium ion intermediate formed from the ketone and secondary amine, but is slow to reduce the ketone starting material, thus minimizing the formation of oxetan-3-ol as a byproduct.[2][3][4] 1,2-dichloroethane (DCE) is the preferred solvent for this transformation.[3] The final step involves the formation of the dihydrochloride salt to improve the stability and handling of the final compound.[5]

Reaction Workflow Diagram

G cluster_0 PART 1: N-methylazetidin-3-amine Synthesis cluster_1 PART 2: Final Product Synthesis A 1-Boc-3-aminoazetidine C Reductive Amination (NaBH4, MeOH) A->C B Formaldehyde B->C D tert-butyl 3-(methylamino)azetidine-1-carboxylate C->D E Deprotection (HCl/Dioxane) D->E F N-methylazetidin-3-amine E->F H Reductive Amination (NaBH(OAc)3, DCE) F->H G Oxetan-3-one G->H I N-Methyl-N-(oxetan-3-YL)azetidin-3-amine H->I J Salt Formation (HCl/Dioxane) I->J K This compound J->K

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol

Step 2a: Reductive Amination

  • To a solution of N-methylazetidin-3-amine (1.0 eq) and oxetan-3-one (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Methyl-N-(oxetan-3-YL)azetidin-3-amine.

Purification of the Free Amine

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Step 2b: Dihydrochloride Salt Formation

  • Dissolve the purified N-Methyl-N-(oxetan-3-YL)azetidin-3-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (2.2 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-methylazetidin-3-amineC4H10N286.14
Oxetan-3-oneC3H4O272.06
N-Methyl-N-(oxetan-3-YL)azetidin-3-amineC7H14N2O142.20
This compoundC7H16Cl2N2O215.12

Chemical Structures

G cluster_0 cluster_1 cluster_2 A N-methylazetidin-3-amine struct1 [Image of the chemical structure of N-methylazetidin-3-amine] B Oxetan-3-one struct2 [Image of the chemical structure of Oxetan-3-one] C This compound struct3 [Image of the chemical structure of this compound]

Caption: Key chemical structures in the synthesis.

Troubleshooting and Safety Precautions

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-dichloroethane is a suspected carcinogen. Handle all reagents with care.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents.

  • Byproduct Formation: The primary potential byproduct in the reductive amination step is the corresponding alcohol from the reduction of oxetan-3-one. Using sodium triacetoxyborohydride minimizes this, but if it is observed, ensure the iminium ion has sufficient time to form before adding the reducing agent.[4]

  • Salt Formation: Ensure the complete precipitation of the dihydrochloride salt. If an oil forms, try cooling the solution or adding a less polar co-solvent.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for salt preparation.
  • MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved from [Link]

  • Schellenberg, K. A. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry, 28(11), 3259–3261.
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 0-0.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567.
  • PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Versatile Building Block for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the ubiquitination and subsequent proteasomal degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC molecule is comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that covalently connects these two moieties.[3][4]

The linker is not a passive spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[1][2] The linker's architecture dictates the geometry of the ternary complex formed between the POI and the E3 ligase, a crucial factor for efficient ubiquitin transfer. Moreover, the physicochemical properties of the linker significantly influence the overall drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[5]

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a novel and versatile building block for the construction of PROTAC linkers. Its unique structure, incorporating both a rigid azetidine ring and a polar oxetane moiety, offers medicinal chemists a valuable tool to modulate the properties of their PROTACs. The azetidine and oxetane motifs are increasingly utilized in drug discovery to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are desirable attributes for potent and bioavailable PROTACs.[6][7]

These application notes provide a comprehensive guide for researchers on the experimental use of this compound in the design, synthesis, and characterization of PROTACs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting its influence on the final compound.

PropertyValueSource
CAS Number 1403767-34-9[8][9]
Molecular Formula C₇H₁₆Cl₂N₂O[8][9]
Molecular Weight 215.12 g/mol [8][9]
Appearance Solid-
Purity Typically >97%[8]
Solubility Soluble in water and polar organic solvents such as DMSO and DMF.Inferred from structure

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The primary application of this compound is as a linker component in the synthesis of PROTACs. The following workflow outlines the general steps for its incorporation.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Linker Functionalization cluster_1 Phase 2: PROTAC Assembly cluster_2 Phase 3: Purification & Characterization A N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride B Functionalization Reaction (e.g., Acylation, Alkylation) A->B React with functionalizing agent C Functionalized Linker B->C F Coupling Reaction 1 C->F D POI Ligand D->F E E3 Ligase Ligand H Coupling Reaction 2 E->H G Linker-Ligand Conjugate F->G G->H I Final PROTAC Molecule H->I J Purification (e.g., HPLC) I->J K Characterization (e.g., NMR, MS) J->K PROTAC_Evaluation_Workflow A Synthesized PROTAC B Biophysical Assays (SPR, ITC, FP) A->B Evaluate Binding D Cell-Based Assays A->D Assess Cellular Activity C Ternary Complex Formation B->C Confirm E Target Protein Degradation (Western Blot, In-Cell Western) D->E Quantify F Cell Viability/Proliferation Assay D->F Determine G Downstream Functional Assays E->G Correlate with

Sources

Application Notes and Protocols for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride as a Novel Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2][4]

The linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[4][5] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the rate-limiting step for the subsequent ubiquitination and proteasomal degradation of the target protein.[][7] The linker's physicochemical properties also profoundly influence the overall drug-like characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.[8][9] While polyethylene glycol (PEG) and simple alkyl chains have been the most common motifs, the field is rapidly advancing towards more sophisticated and functional linkers to unlock novel therapeutic agents.[4][5]

This guide introduces N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride as a novel, rigid linker scaffold for PROTAC development. We will explore its potential advantages, provide a detailed protocol for its incorporation into a model PROTAC, and outline key assays for evaluating its performance.

This compound: A Novel Linker with Potential Advantages

The structure of this compound combines several desirable features for a PROTAC linker.

Chemical Structure:

  • Formula: C₇H₁₆Cl₂N₂O

  • Molecular Weight: 215.12 g/mol

  • CAS Number: 1403767-34-9[10]

This linker is composed of two key heterocyclic systems: an oxetane and an azetidine ring, connected by an N-methylamine group.

Hypothesized Advantages:

  • Improved Physicochemical Properties: Four-membered heterocycles like oxetanes and azetidines are increasingly used in medicinal chemistry to enhance drug-like properties.[11]

    • Oxetane Moiety: The oxetane ring can act as a "polar handle," potentially improving aqueous solubility and reducing lipophilicity, which are common challenges with large PROTAC molecules. It can also serve as a metabolically stable replacement for more labile groups like gem-dimethyl or carbonyl functionalities.[11]

    • Azetidine Moiety: The azetidine ring provides a rigid scaffold, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[12] This rigidity can also improve selectivity by disfavoring the formation of off-target ternary complexes.[12]

  • Precise Vectorial Control: The defined exit vectors from the 3-substituted azetidine ring allow for precise control over the spatial orientation of the POI and E3 ligase ligands. This is crucial for achieving a productive ternary complex geometry.

  • Enhanced Cell Permeability: While highly polar, the compact nature of the oxetane and azetidine rings may offer a favorable balance of properties to navigate the cellular membrane, a known hurdle for the typically large PROTAC molecules.

PROTAC_Mechanism

Protocol 1: Synthesis of a Model PROTAC using the Novel Linker

This protocol describes a general strategy for incorporating N-Methyl-N-(oxetan-3-YL)azetidin-3-amine into a PROTAC targeting the BRD4 bromodomain (using a JQ1-based warhead) and recruiting the VHL E3 ligase.

Rationale: The secondary amine on the azetidine ring can be functionalized via reductive amination or nucleophilic substitution, while the N-methylamine allows for coupling to the other ligand. This protocol utilizes a convergent synthesis approach.

Synthesis_Workflow

Materials:

  • Warhead with a carboxylic acid handle (e.g., a JQ1 derivative)

  • This compound

  • E3 ligase ligand with an alkyne handle (e.g., a VHL or CRBN ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Amide Coupling of Warhead to Linker a. Dissolve the warhead-COOH (1.0 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the dihydrochloride salt. d. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the Warhead-Linker intermediate.

  • Step 2: Click Chemistry to Attach E3 Ligase Ligand a. Dissolve the Warhead-Linker intermediate (1.0 eq) and the E3 Ligand-Alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water. b. Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water. c. Stir the reaction vigorously at room temperature for 12-18 hours, monitoring by LC-MS. d. Upon completion, dilute with water and extract with ethyl acetate. e. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Step 3: Purification and Characterization a. Purify the final PROTAC using reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Cell-Based Protein Degradation Assay via Western Blot

This protocol is for quantifying the degradation of a target protein (e.g., BRD4) in cells treated with the newly synthesized PROTAC.[2]

Rationale: Western blotting provides a direct and reliable method to measure the reduction in target protein levels, allowing for the determination of key efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[2]

Materials:

  • Human cell line expressing the target protein (e.g., HeLa or HEK293T for BRD4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes[13]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. b. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature.[14] e. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 3f. i. Apply ECL substrate and visualize the bands using an imaging system. j. Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration and fit the curve using non-linear regression to determine the DC₅₀ and Dₘₐₓ values.

ParameterDescriptionTypical Value Range
DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.Sub-micromolar to nanomolar
Dₘₐₓ The maximum percentage of protein degradation achieved.>80% for effective PROTACs

Protocol 3: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

This protocol outlines how to measure the binding kinetics and affinity of the PROTAC to its individual targets and as a ternary complex.[15][16]

Rationale: The stability of the ternary complex is a key driver of PROTAC efficiency.[] SPR is a powerful, label-free technique to quantify the kinetics (kₐ, kₔ) and affinity (K₋) of these interactions and to determine cooperativity (α), which measures how the binding of one protein influences the binding of the other.[16][17]

Materials:

  • SPR instrument (e.g., Biacore)[16][18]

  • Sensor chip (e.g., CM5 or Streptavidin-coated chip)

  • Purified, biotinylated E3 ligase (e.g., VCB complex)

  • Purified target protein (e.g., BRD4 bromodomain)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: a. For a streptavidin chip, immobilize the biotinylated E3 ligase onto the sensor surface to a target level (e.g., 200-500 RU). b. For a CM5 chip, use standard amine coupling chemistry to immobilize the E3 ligase. c. A reference flow cell should be prepared similarly but without the protein.

  • Binary Interaction Analysis (PROTAC with E3 Ligase): a. Prepare a serial dilution of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate. c. Monitor the association and dissociation phases. d. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kₐ, kₔ) and calculate the binary dissociation constant (K₋ᵇᶦⁿᵃʳʸ).

  • Ternary Complex Analysis (PROTAC + POI with E3 Ligase): a. Prepare a serial dilution of the PROTAC in running buffer. b. To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (e.g., 20-50 times its binary K₋ with the PROTAC).[15][16] c. Inject these mixtures over the immobilized E3 ligase surface. d. Monitor the association and dissociation phases. The response will be significantly higher than the binary interaction due to the mass of the target protein.[15] e. Fit the sensorgrams to a 1:1 binding model to determine the ternary kinetic parameters and the ternary dissociation constant (K₋ᵗᵉʳⁿᵃʳʸ).

  • Cooperativity Calculation: a. Calculate the cooperativity factor (α) using the following equation: α = K₋ᵇᶦⁿᵃʳʸ / K₋ᵗᵉʳⁿᵃʳʸ b. Interpretation:

    • α > 1: Positive cooperativity (The POI and E3 ligase prefer to bind the PROTAC simultaneously).
    • α < 1: Negative cooperativity (Binding of one protein hinders the binding of the other).
    • α = 1: No cooperativity.
Assay TypeAnalyteLigand (Immobilized)Key Parameters Measured
Binary PROTACE3 Ligasekₐ, kₔ, K₋ᵇᶦⁿᵃʳʸ
Ternary PROTAC + POIE3 Ligasekₐ, kₔ, K₋ᵗᵉʳⁿᵃʳʸ

Alternative Ternary Complex Assays:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile (K₋, ΔH, ΔS) of the interactions in solution.[19][20][21]

  • NanoBRET™/TR-FRET: Cell-based or biochemical proximity assays that measure complex formation through energy transfer between a donor and acceptor fluorophore tagged to the POI and E3 ligase.[22][23]

Conclusion

This compound represents a promising new scaffold for PROTAC linker design, offering the potential for improved physicochemical properties and precise structural control. By leveraging the established protocols for PROTAC synthesis, cell-based degradation, and biophysical characterization outlined in this guide, researchers can effectively evaluate its utility. The systematic exploration of such novel linkers is essential for advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(7), 795-814. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Shcherbakov, D., & D’Ascenzio, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. Retrieved from [Link]

  • ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. Retrieved from [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. Retrieved from [Link]

  • Arines, F. M., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR protocols, 3(3), 101484. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(44), 20268-20281. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11449-11475. Retrieved from [Link]

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-22. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry. Current protocols in protein science, Chapter 20, Unit 20.9. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride. Retrieved from [Link]

  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Retrieved from [Link]

  • Patel, R. B., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 49-53. Retrieved from [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 336-341. Retrieved from [Link]

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Application Notes and Protocols: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening collections of small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] The subsequent process of growing, linking, or merging these low-affinity fragments into more potent leads, guided by structural biology, provides a rational and atom-efficient path to novel drug candidates.[3]

This guide focuses on N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride , a fragment that embodies several key attributes sought after in modern medicinal chemistry. Its structure combines two privileged four-membered heterocycles: an oxetane and an azetidine ring. This combination results in a desirable profile for a fragment library candidate: high sp³ character, three-dimensionality, and modulated physicochemical properties.

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique blend of conformational rigidity and sp³-rich character.[4][5] Its incorporation into molecules has been shown to enhance metabolic stability, improve solubility, and provide precise vectors for chemical elaboration.[1][5] The nitrogen atom can act as a hydrogen bond acceptor, while its substitution pattern significantly influences basicity and lipophilicity.[5]

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a "magic moiety" in drug design.[6][7] It serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility and metabolic stability while reducing lipophilicity.[8] The oxygen atom can act as a hydrogen bond acceptor, and its presence can favorably modulate the pKa of adjacent amines.[6]

The combination of these two scaffolds in this compound creates a fragment with a unique three-dimensional shape, multiple points for hydrogen bonding, and tunable properties, making it an excellent probe for interacting with a wide variety of biological targets.

Physicochemical Properties and Rationale for Inclusion in a Fragment Library

The value of a fragment lies in its ability to form favorable, albeit weak, interactions with a biological target. The properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine make it a compelling candidate for inclusion in any FBDD library.

PropertyValueSignificance in FBDD
CAS Number 1403767-34-9Unique identifier for sourcing and data tracking.[9][10]
Molecular Formula C₇H₁₆Cl₂N₂OIndicates the elemental composition.[9][10]
Molecular Weight 215.12 g/mol Falls within the typical range for fragments, adhering to the "Rule of Three".[9][10]
3D Character High sp³ contentThe rigid, non-planar structure of the fused rings allows for exploration of deeper, more complex binding pockets compared to flat aromatic fragments.[4][5]
Polarity/Solubility High (dihydrochloride salt)The presence of the oxetane oxygen and two nitrogen atoms, combined with its salt form, ensures high aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bonding 2 H-bond acceptors (N, O)Provides multiple opportunities to form key interactions with protein targets.[5]
Chemical Tractability Multiple vectors for growthThe secondary amine on the azetidine ring and the methyl group offer clear, synthetically accessible points for elaboration and optimization once a hit is identified.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the integration of this compound into a typical FBDD campaign.

Diagram: The Fragment-Based Drug Discovery Cascade

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead FragLib Fragment Library (incl. Topic Compound) Screening Primary Biophysical Screen (e.g., SPR, TSA) FragLib->Screening ~1000-5000 fragments HitVal Orthogonal Hit Validation (e.g., NMR, MST) Screening->HitVal ~50-200 hits StrucBio Structural Biology (X-ray, Cryo-EM) HitVal->StrucBio ~5-20 validated hits MedChem Structure-Guided Medicinal Chemistry StrucBio->MedChem Binding Mode Data LeadOpt Lead Optimization (ADME/Tox) MedChem->LeadOpt Synthesize Analogs Candidate Candidate LeadOpt->Candidate Drug Candidate

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments. It measures changes in the refractive index at a surface where the target protein is immobilized.

Objective: To identify fragments from a library that bind to a purified protein target.

Materials:

  • Purified protein target (>95% purity) with a suitable tag for immobilization (e.g., His-tag, AviTag).

  • SPR instrument (e.g., Biacore™).

  • Sensor chips (e.g., CM5, NTA).

  • This compound stock solution (100 mM in DMSO).

  • Fragment library, plated and ready for screening.

  • Running buffer (e.g., HBS-EP+), optimized for target stability and minimal non-specific binding.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the protein target onto the sensor chip surface according to the manufacturer's instructions to achieve a density of ~10,000-15,000 Response Units (RU).

    • Create a reference flow cell (e.g., mock immobilization or immobilization of a non-relevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a screening plate by diluting the fragment stock solutions (including the topic compound) into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Identify hits based on a response signal that is significantly above the background noise. The binding response should be dose-dependent in follow-up experiments.

    • Causality: A positive response indicates that the fragment is binding to the immobilized target. The reference cell ensures that the signal is not an artifact of buffer changes or non-specific binding to the chip surface.

Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method to confirm hits from primary screens. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.

Objective: To confirm the binding of primary hits and eliminate false positives.

Materials:

  • Purified protein target.

  • Validated fragment hits from the primary screen.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4).

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the protein target (10-50 µM) and the fragment hit (e.g., 500 µM) in the deuterated buffer.

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1 ppm) and observing the transfer of this saturation to the bound fragment.

    • Acquire an off-resonance control spectrum (e.g., saturating at 40 ppm) where no saturation transfer should occur.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the final STD spectrum.

    • Causality: The presence of signals in the STD spectrum corresponding to the fragment's protons is direct evidence of binding. Protons on the fragment that are in closest proximity to the protein will show the strongest STD effect, providing initial structural insights into the binding epitope.

Diagram: Hit Validation and Progression Logic

Hit_Validation Start Primary Hit (e.g., from SPR) NMR_Val Orthogonal Validation (e.g., STD-NMR) Start->NMR_Val Xray Soak/Co-crystallize with Target Protein NMR_Val->Xray Binding Confirmed NoBind Discard (False Positive) NMR_Val->NoBind No Binding Structure High-Resolution Structure Obtained? Xray->Structure MedChem Proceed to Structure-Guided Design Structure->MedChem Yes NoStruc Proceed with SAR by Analog Structure->NoStruc No

Caption: Decision workflow for validating and progressing fragment hits.

Protocol 3: Elucidation of Binding Mode via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the cornerstone of FBDD, as it provides the atomic-level detail required for rational drug design.

Objective: To determine the precise binding location and orientation of the fragment.

Methodology:

  • Crystallization:

    • Obtain high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking:

    • Prepare a solution of this compound (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor.

    • Transfer the apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

  • Analysis:

    • Analyze the specific interactions (hydrogen bonds, van der Waals contacts) between the fragment and the protein.

    • Identify unoccupied pockets and "vectors" on the fragment that can be chemically modified to engage with these pockets and improve affinity. For N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, key vectors for growth would be the azetidine nitrogen and the methyl group.

Conclusion: A Versatile Scaffold for Future Leads

This compound represents an exemplary fragment for modern FBDD campaigns. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxetane and azetidine rings, makes it a high-quality starting point for drug discovery. The protocols outlined in this guide provide a clear, validated pathway from initial screening to structural characterization, empowering researchers to leverage this and similar fragments to develop novel, high-efficacy therapeutics.

References

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Singh, N., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Singh, N., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Google Patents. (2000).
  • Singh, N., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Google P
  • Google Patents. (2012). Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • Google Patents. (2019). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Trotter, B. W., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Adoo, K. E. This compound. [Link]

  • Molport. N-methyl-N-(oxetan-3-yl)azetidin-3-amine. [Link]

  • Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]

  • ResearchGate. Utility of the developed synthetic method to access diversified... [Link]

  • Krishtal, A., et al. (2022). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PubMed Central. [Link]

  • American Elements. Azetidines. [Link]

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Application Notes and Protocols for Coupling Reactions with N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combining the strained oxetane and azetidine ring systems, offers a novel scaffold for the synthesis of compounds with diverse biological activities. The secondary amine functionality serves as a key handle for a variety of coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed application notes and protocols for two of the most common and powerful coupling reactions involving this amine: amide bond formation and Buchwald-Hartwig amination. The protocols are designed to be a starting point for researchers, with explanations of the underlying principles and considerations for optimization.

The dihydrochloride salt form of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine requires neutralization prior to or in situ during the coupling reaction. This is a critical step for successful reactivity and is addressed in the following protocols.

Chemical and Physical Properties

PropertyValue
CAS Number 1403767-34-9[1]
Molecular Formula C₇H₁₆Cl₂N₂O[1]
Molecular Weight 215.12 g/mol [1]

I. Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery. The reaction of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine with a carboxylic acid can be achieved using a variety of coupling agents. The choice of coupling agent and reaction conditions can be critical, especially when dealing with sterically hindered secondary amines or substrates with sensitive functional groups.

Core Principles and Mechanistic Considerations

Amide bond formation typically involves the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[2] Common coupling agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU). The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), can suppress side reactions and improve reaction efficiency.

Given that the starting material is a dihydrochloride salt, a suitable base is required to neutralize the amine and facilitate the coupling. Non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed.

Amide_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Amine_HCl N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Reaction_Vessel Anhydrous Solvent (e.g., DMF, DCM) Inert Atmosphere (N₂ or Ar) Amine_HCl->Reaction_Vessel Carboxylic_Acid R-COOH Carboxylic_Acid->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Quench Aqueous Work-up Reaction_Vessel->Quench Reaction Monitoring (TLC/LC-MS) Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Amide Product Purification->Product

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling agent suitable for a wide range of amines and carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the amine solution and vortex briefly. The amount of base is crucial to neutralize the dihydrochloride salt and the hexafluorophosphate salt of HATU.

  • Add the amine/DIPEA solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the more economical carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole).

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), EDC hydrochloride (1.2 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DCM or DMF to achieve a concentration of 0.1-0.2 M.

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of the reaction solvent.

  • Add TEA or DIPEA (3.0 equiv) to the amine solution and mix well.

  • Add the amine/base solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. These reactions may require longer reaction times (4-24 hours) compared to HATU-mediated couplings.

  • Follow the work-up and purification steps as described in Protocol 1.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines.[3][4] This reaction is highly valuable for coupling N-Methyl-N-(oxetan-3-YL)azetidin-3-amine with aryl or heteroaryl halides (or triflates). The choice of ligand is critical for the success of this reaction, especially with a sterically demanding secondary amine.

Core Principles and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] For challenging substrates like secondary amines, bulky and electron-rich phosphine ligands such as RuPhos or XPhos are often employed to promote efficient reductive elimination and prevent side reactions. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the coupling of an aryl bromide with N-Methyl-N-(oxetan-3-YL)azetidin-3-amine.

Materials:

  • This compound

  • Aryl bromide of interest

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium hexamethyldisilazide (LHMDS)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl bromide (1.0 equiv) and the base (NaOt-Bu, 1.4 equiv, or LHMDS, 1.5 equiv).

  • In a separate vial, suspend this compound (1.2 equiv) in the anhydrous solvent. Add an appropriate amount of a non-nucleophilic base (e.g., DIPEA, 2.2 equiv) to neutralize the hydrochloride salts and stir for 10-15 minutes. Alternatively, the free base can be generated beforehand and isolated.

  • Add the free amine solution to the Schlenk tube.

  • Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields in Amide Coupling: If low yields are observed, consider using a more powerful coupling agent like HATU or COMU. Increasing the reaction temperature or switching to a more polar solvent like DMF may also improve results. Ensure that the amine dihydrochloride is fully neutralized.

  • Side Reactions in Buchwald-Hartwig Amination: The formation of dehalogenated byproducts can be an issue. This can sometimes be mitigated by using a different ligand or a milder base (e.g., K₃PO₄). Lowering the reaction temperature may also be beneficial.

  • Steric Hindrance: For particularly sterically demanding coupling partners, higher catalyst and ligand loadings, as well as longer reaction times, may be necessary.

  • Solubility Issues: If the starting materials or intermediates have poor solubility, a different solvent system may be required. For Buchwald-Hartwig reactions, a mixture of toluene and t-butanol can sometimes be effective.

Conclusion

This compound is a versatile building block for the synthesis of complex molecules. The protocols provided herein for amide bond formation and Buchwald-Hartwig amination offer reliable starting points for researchers. Careful consideration of the choice of reagents, particularly the coupling agent/ligand and base, is crucial for achieving high yields and purity. The unique structural features of this amine make it an attractive component for the design of novel therapeutics and other functional molecules.

References

  • BenchChem. (2025). Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Various Chemical Suppliers (e.g., Sigma-Aldrich, Combi-Blocks, etc.) - Safety Data Sheets and Product Information for N-Methyl-N-(oxetan-3-YL)
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The Buchwald–Hartwig amination. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Central Nervous System Therapeutics

The pursuit of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern neuroscience research and drug development. The intricate nature of the blood-brain barrier (BBB) and the complexity of neurological pathways necessitate innovative molecular architectures that combine favorable physicochemical properties with potent biological activity. In this context, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride emerges as a compelling candidate for investigation.

This molecule incorporates two key heterocyclic scaffolds, azetidine and oxetane, which have garnered significant attention in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, offers a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][2][3][4] Its inclusion in molecular design has been shown to improve pharmacokinetic properties and metabolic stability.[3][4] The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility, metabolic stability, and lipophilicity without significantly increasing molecular weight.[5][6][7][8] The combination of these two moieties in N-Methyl-N-(oxetan-3-YL)azetidin-3-amine suggests a promising starting point for the development of CNS-penetrant therapeutics.

These application notes provide a comprehensive, albeit prospective, framework for the initial characterization and preclinical evaluation of this compound. The following protocols are designed as a tiered approach, from initial in silico and in vitro profiling to subsequent in vivo validation, to systematically assess its potential as a CNS drug candidate.

Part 1: Physicochemical and In Silico Profiling

A thorough understanding of a compound's fundamental properties is a prerequisite for any drug discovery campaign. This initial phase focuses on computational and basic laboratory assessments to predict the "drug-likeness" of this compound, with a particular emphasis on its suitability for CNS applications.

Physicochemical Property Determination

Key physicochemical parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Standard experimental protocols should be employed to determine the following:

  • Aqueous Solubility: Measurement at various pH levels (e.g., 2.0, 7.4, 9.0) is crucial to understand its solubility in different physiological environments.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) and distribution coefficient at physiological pH (LogD7.4) are critical predictors of membrane permeability and BBB penetration. A cLogP in the range of 1-3 is often considered favorable for CNS activity.[9]

  • pKa Determination: Identifying the ionization constants of the molecule will inform its charge state at different physiological pH values, which impacts solubility, permeability, and target binding.

In Silico ADME and CNS Penetration Prediction

Computational models provide a rapid and cost-effective means to forecast a compound's potential for CNS penetration and to flag potential liabilities.[10][11][12][13][14]

Protocol for In Silico Assessment:

  • Molecular Descriptor Calculation: Utilize software packages (e.g., MOE, Schrödinger Suite, RDKit) to calculate key molecular descriptors for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, including:

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors and Acceptors

    • Number of Rotatable Bonds

  • BBB Penetration Prediction: Employ established in silico models to predict the blood-brain barrier permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[12][14] These models can be based on quantitative structure-activity relationships (QSAR) or machine learning algorithms.[15][16]

  • P-glycoprotein (P-gp) Efflux Prediction: Assess the likelihood of the compound being a substrate for efflux transporters like P-glycoprotein, which can severely limit brain exposure.[15]

  • CNS MPO Score Calculation: Calculate the CNS Multiparameter Optimization (MPO) score, which combines several physicochemical properties into a single desirability score for CNS drug candidates.[17]

Table 1: Hypothetical In Silico Profile for this compound

ParameterPredicted ValueDesirability for CNS
Molecular Weight215.12 g/mol Favorable (<450)
cLogP1.8Favorable (1-3)
TPSA45.5 ŲFavorable (<90)
H-Bond Donors1Favorable
H-Bond Acceptors3Favorable
Predicted logBB0.5Penetrant
P-gp SubstrateUnlikelyFavorable
CNS MPO Score5.2High

Part 2: In Vitro Assays for CNS Drug Discovery

The following in vitro assays are designed to provide a comprehensive profile of the compound's biological activity, starting with safety and BBB permeability, and moving towards target identification and functional effects.

Tier 1: Initial Safety and Liability Assessment

Protocol: Neuronal Cytotoxicity Assay

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in 96-well plates until they reach a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium, with concentrations typically ranging from 0.1 µM to 100 µM.

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercial live/dead cell staining kit.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Protocol: hERG Channel Liability Screen

  • Assay Format: Utilize an automated patch-clamp system or a fluorescence-based assay to assess the compound's inhibitory effect on the human ether-à-go-go-related gene (hERG) potassium channel.

  • Compound Application: Apply a range of concentrations of the test compound to cells stably expressing the hERG channel.

  • Data Acquisition: Measure the hERG channel current in response to a voltage-clamp protocol.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) to assess the risk of cardiac arrhythmia.

Tier 2: Blood-Brain Barrier Permeability

Protocol: In Vitro BBB Transwell Assay

  • Model Setup: Co-culture human brain microvascular endothelial cells (hBMECs) with astrocytes and pericytes on microporous Transwell inserts to form a tight monolayer that mimics the BBB.[18]

  • Barrier Integrity Measurement: Monitor the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[19]

  • Permeability Assessment:

    • Add this compound to the apical (blood side) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.

    • Quantify the compound concentration in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model.

G cluster_0 Model Setup cluster_1 Permeability Experiment cluster_2 Data Analysis cell_culture Culture hBMECs, Astrocytes, Pericytes transwell Seed cells on Transwell inserts cell_culture->transwell teer Monitor TEER for barrier integrity transwell->teer add_compound Add compound to apical chamber teer->add_compound sampling Collect samples from basolateral chamber add_compound->sampling lcms Quantify compound by LC-MS/MS sampling->lcms papp Calculate Papp value lcms->papp

Caption: Workflow for high-content neuronal phenotypic screening.

Part 3: In Vivo Pharmacokinetics and Efficacy Models

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic profile and efficacy in relevant animal models of CNS disorders.

Pharmacokinetic (PK) Studies

Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Animal Dosing: Administer this compound to mice or rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Sample Collection: At multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and whole brains.

  • Sample Processing: Separate plasma from blood and homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

    • Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to quantify brain penetration.

Pharmacodynamic (PD) and Efficacy Models

The choice of efficacy model will depend on the results of the phenotypic screen. For instance, if the compound promotes synaptic density, a model of cognitive impairment might be appropriate. As a starting point, general screening models for anxiety and depression are often employed. [19][20][21][22][23] Protocol: Elevated Plus Maze (EPM) for Anxiety

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Testing: Place each mouse in the center of the elevated plus maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Behavioral Recording: Use a video tracking system to record the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms compared to the vehicle control.

Protocol: Forced Swim Test (FST) for Depression

  • Animal Acclimation: Acclimate mice or rats to the testing room.

  • Compound Administration: Administer the test compound or vehicle control according to a specific dosing regimen (e.g., acute or sub-chronic).

  • Testing: Place each animal in a cylinder of water from which it cannot escape. The test duration is typically 6 minutes.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility compared to the vehicle control.

Part 4: Safety and Toxicology

Early assessment of potential safety liabilities is crucial. [24][25][26][27][28] Protocol: In Vitro Neurotoxicity Panel

  • Cell Models: Utilize a panel of human iPSC-derived neurons and astrocytes.

  • Endpoints: Assess a range of neurotoxicity endpoints after compound exposure, including:

    • Cell viability [29] * Mitochondrial function (e.g., using a JC-1 assay)

    • Oxidative stress (e.g., measuring reactive oxygen species)

    • Neurite integrity using high-content imaging

  • Data Analysis: Determine the concentration at which the compound induces neurotoxic effects for each endpoint.

Protocol: Acute In Vivo Tolerability

  • Dose Escalation: Administer single, escalating doses of the compound to rodents.

  • Clinical Observations: Closely monitor the animals for any signs of toxicity, including changes in behavior, motor activity, and autonomic function.

  • Data Collection: Record body weight, food and water consumption, and any adverse clinical signs.

  • Endpoint: Determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

The systematic application of these protocols will provide a comprehensive initial assessment of this compound as a potential CNS drug candidate. The data generated from these studies will enable informed decision-making regarding the progression of this compound into more advanced preclinical development, including mechanism of action studies, lead optimization, and IND-enabling safety studies. The unique combination of the azetidine and oxetane scaffolds presents a promising avenue for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
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  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

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Application Notes and Protocols for the Incorporation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is a compelling building block for drug discovery, merging the advantageous properties of both oxetane and azetidine rings. The incorporation of small, strained heterocyclic systems like oxetanes and azetidines into lead compounds is a modern medicinal chemistry strategy to enhance physicochemical and pharmacokinetic profiles.[1] These motifs introduce three-dimensionality, which can lead to improved target selectivity, while also modulating properties such as solubility, metabolic stability, and the basicity of nearby functional groups.[2] Specifically, the oxetane moiety can reduce the pKa of adjacent amines, a crucial factor in optimizing drug candidates.[2][3]

However, the utility of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine in solid-phase synthesis (SPS), a cornerstone technique for the rapid generation of compound libraries, is hampered by challenges associated with its structure.[4] As a sterically hindered, N-methylated secondary amine, its efficient coupling to a solid-supported peptide or small molecule requires carefully optimized conditions to overcome slow reaction kinetics and achieve high yields.

This guide provides a detailed examination of the principles and protocols for the successful incorporation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride into molecules on a solid support. It offers field-proven insights and robust, self-validating protocols designed for senior application scientists and drug development professionals.

Core Principles and Strategic Considerations

The successful application of this compound in solid-phase synthesis hinges on a clear understanding of the following key aspects:

Resin Selection

The choice of solid support is foundational to the success of the synthesis. For constructing peptidomimetics or small molecules where the target amine is not at the C-terminus, a resin that allows for the attachment of a carboxylic acid is ideal. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for this purpose due to its acid sensitivity, which allows for the cleavage of the final product under mild acidic conditions that are less likely to degrade the oxetane or azetidine rings.[5] If the final product is a peptide amide, a Rink Amide resin is a suitable choice.

Handling of the Dihydrochloride Salt

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is typically supplied as a dihydrochloride salt for enhanced stability and ease of handling. However, for the amine to be nucleophilic and participate in a coupling reaction, it must be in its free base form. Therefore, a neutralization step is mandatory prior to or during the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess of the base is required to neutralize both hydrochloride equivalents and to facilitate the coupling reaction.

Coupling Reactions: Overcoming Steric Hindrance

The primary challenge in utilizing this building block is the steric hindrance around the secondary amine, which is further compounded by the N-methyl group. Standard peptide coupling reagents may prove inefficient. The selection of a potent coupling reagent is therefore critical.

Coupling ReagentClassRationale for Use
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHighly effective for coupling sterically hindered and N-methylated amino acids.[6]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium SaltA highly reactive coupling agent, often used for difficult couplings.
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltDemonstrated to be a promising reagent for couplings involving N-methylamino acids.[7]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)Phosphonium SaltThe combination of PyBOP with HOAt is effective for challenging couplings.[7]

For particularly challenging couplings, the conversion of the carboxylic acid to an acyl fluoride in situ can be a powerful strategy.[1]

Monitoring the Reaction

The progress of the coupling reaction must be carefully monitored to ensure completion. The standard Kaiser test , which detects primary amines, is not suitable for monitoring the acylation of secondary amines. A bromophenol blue test is a reliable alternative for detecting the presence of unreacted secondary amines on the solid support.[5]

Cleavage from the Solid Support

The final step in the synthesis is the cleavage of the molecule from the resin. For acid-labile resins like 2-CTC, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used. While oxetane and azetidine rings are generally stable to moderate acid treatment, prolonged exposure should be avoided. A standard cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), is often employed to scavenge reactive cations and prevent side reactions.[8] The stability of the specific molecule to the cleavage conditions should be empirically determined.

Detailed Experimental Protocols

The following protocols provide a framework for the incorporation of this compound in solid-phase synthesis.

Protocol 1: Coupling of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine to a Resin-Bound Carboxylic Acid

This protocol describes the core procedure for coupling the title compound to a carboxylic acid that is already attached to a solid support.

Materials:

  • Resin-bound carboxylic acid (e.g., on 2-CTC or Wang resin)

  • This compound

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the resin-bound carboxylic acid in DMF (10 mL per gram of resin) for 30-60 minutes in a solid-phase synthesis vessel.

  • Preparation of the Amine Solution: In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) in DMF. Add DIPEA (8 equivalents) to neutralize the dihydrochloride and provide the necessary basic environment for the coupling.

  • Preparation of the Activated Carboxylic Acid: In another vial, dissolve HATU (3.9 equivalents) in DMF.

  • Coupling Reaction: a. Drain the DMF from the swollen resin. b. Add the HATU solution to the resin and agitate for 2-5 minutes to pre-activate the carboxylic acid. c. Add the amine solution to the resin. d. Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is often necessary for sterically hindered couplings.

  • Monitoring: Perform a bromophenol blue test to check for reaction completion. If the test is positive (indicating free amine), a second coupling may be necessary.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Proceed to the next step in the synthesis (e.g., deprotection of another functional group or cleavage).

G cluster_prep Preparation cluster_reaction Coupling cluster_workup Workup Amine_Prep Dissolve Amine Dihydrochloride + 8 eq. DIPEA in DMF Couple Add Amine Solution Agitate 2-4h Amine_Prep->Couple HATU_Prep Dissolve HATU in DMF Preactivate Add HATU to Resin (Pre-activation) HATU_Prep->Preactivate Resin_Prep Swell Resin in DMF Resin_Prep->Preactivate Preactivate->Couple Monitor Bromophenol Blue Test Couple->Monitor Monitor->Couple If incomplete (recouple) Wash Wash Resin (DMF, DCM) Monitor->Wash If complete Next_Step Proceed to Next Step Wash->Next_Step

Caption: Workflow for coupling the amine to a resin-bound carboxylic acid.

Protocol 2: Reductive Amination on a Solid Support

An alternative strategy for incorporating the title compound is through reductive amination with a resin-bound aldehyde or ketone.

Materials:

  • Resin-bound aldehyde or ketone

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • DIPEA

  • 1% Acetic acid in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin-bound aldehyde/ketone in DMF.

  • Amine Preparation: Prepare a solution of the free amine as described in Protocol 1.

  • Imine Formation: Add the amine solution to the resin and agitate for 1-2 hours.

  • Reduction: a. Add a solution of NaBH₃CN (5 equivalents) in 1% acetic acid in DMF. b. Agitate the mixture for 4-12 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.

G Start Resin-bound Aldehyde/Ketone Swell Swell Resin in DMF Start->Swell Add_Amine Add Free Amine Solution Swell->Add_Amine Imine_Formation Imine Formation (1-2h) Add_Amine->Imine_Formation Add_Reducing_Agent Add NaBH₃CN / STAB Imine_Formation->Add_Reducing_Agent Reduction Reduction (4-12h) Add_Reducing_Agent->Reduction Wash Wash Resin Reduction->Wash End Resin-bound Tertiary Amine Wash->End

Caption: Reductive amination workflow on a solid support.

Protocol 3: Cleavage and Deprotection

This protocol outlines the final cleavage of the synthesized molecule from a 2-CTC resin.

Materials:

  • Peptide-loaded resin (dried)

  • Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM and dry under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin. Agitate at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Centrifuge the ether suspension to pellet the product. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Insufficient activation time or reagent equivalents. Steric hindrance.Increase coupling time to 4-6 hours. Perform a second coupling. Consider using an alternative coupling reagent like PyAOP.
Low Yield after Cleavage Premature cleavage from the resin. Degradation of the product during cleavage.Ensure proper handling of the 2-CTC resin to avoid premature cleavage. Reduce cleavage time or use a milder cleavage cocktail if product degradation is suspected.
Side Product Formation Racemization during coupling. Side reactions during cleavage.Use a non-racemizing coupling protocol (e.g., with HOAt). Ensure efficient scavenging in the cleavage cocktail with TIS.

Conclusion

The incorporation of this compound into molecules via solid-phase synthesis is a viable, albeit challenging, endeavor. By understanding the inherent difficulties posed by its sterically hindered secondary amine structure and by selecting appropriate, highly active coupling reagents, researchers can successfully utilize this valuable building block. The protocols outlined in this guide provide a robust starting point for the synthesis of novel chemical entities with potentially enhanced pharmacological properties, thereby expanding the accessible chemical space for drug discovery.

References

  • Johansson, H., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(22), 7993-7996. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Imperial College London. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • Concept Life Sciences. Synthesis of complex cyclic peptide | Case Study. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4). [Link]

Sources

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Azetidine and Oxetane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the four-membered azetidine and oxetane rings have emerged as particularly valuable motifs.[1][2] Their incorporation into drug candidates is a strategic design choice aimed at enhancing key attributes such as aqueous solubility, metabolic stability, and lipophilicity, while also providing rigid conformational constraints that can improve binding affinity and selectivity.[1]

The azetidine ring, a nitrogen-containing heterocycle, offers a sp³-rich, conformationally restricted scaffold that can act as a bioisostere for other common groups, influencing the vectoral orientation of substituents.[2] Similarly, the oxetane ring, with its oxygen heteroatom, serves as a "polar handle" and a non-classical hydrogen bond acceptor, capable of significantly improving the physicochemical profile of a molecule without a substantial increase in molecular weight.[1]

The target molecule, this compound, combines both of these privileged scaffolds. This unique topology presents a compelling building block for fragment-based drug design and lead optimization campaigns. The synthesis of this compound is therefore of significant interest to researchers in pharmaceutical and biotechnology sectors. This guide provides a detailed, field-proven protocol for its synthesis via a one-pot reductive amination, followed by conversion to its dihydrochloride salt, a form often preferred for its stability and solubility.

Reaction Mechanism: The Reductive Amination Pathway

The core transformation in this synthesis is the reductive amination between a ketone (oxetan-3-one) and a secondary amine (N-methylazetidin-3-amine). This powerful and widely-used reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the ketone. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a tertiary iminium ion.

  • Hydride Reduction: A selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is then employed to reduce the electrophilic iminium ion.[3] NaBH(OAc)₃ is the reagent of choice for this transformation due to its mild nature and its chemoselectivity for reducing iminium ions in the presence of the less reactive starting ketone.[4][5][6] This prevents the wasteful consumption of the hydride source and the formation of oxetan-3-ol as a byproduct.

The overall process results in the formation of a new carbon-nitrogen bond, coupling the two heterocyclic systems.

Data Presentation: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )RoleNotes
Oxetan-3-one6704-31-072.06Starting Material (Ketone)Flammable liquid, irritant. Handle in a fume hood.[7][8][9]
N-methylazetidin-3-amine959957-92-786.14Starting Material (Amine)Flammable liquid, corrosive. Handle with extreme care.[10]
Sodium Triacetoxyborohydride56553-60-7211.94Reducing AgentMoisture-sensitive. Handle under an inert atmosphere.
Acetic Acid (Glacial)64-19-760.05CatalystCorrosive. Facilitates iminium ion formation.
1,2-Dichloroethane (DCE)107-06-298.96SolventCarcinogen. Use in a well-ventilated fume hood.[3][6]
Saturated Sodium Bicarbonate144-55-884.01Quenching/WorkupAqueous solution used to neutralize acid and quench the reaction.
Dichloromethane (DCM)75-09-284.93Extraction SolventVolatile and suspected carcinogen.
Anhydrous Sodium Sulfate7757-82-6142.04Drying AgentUsed to remove residual water from the organic phase.
Diethyl Ether60-29-774.12Solvent (for salt formation)Highly flammable.
2.0 M HCl in Diethyl EtherN/AN/AAcid for Salt FormationCorrosive and moisture-sensitive. Commercially available.

Experimental Protocols

Part 1: Synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine (Free Base)

This protocol details the one-pot reductive amination procedure.

Diagram of Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Oxetanone Oxetan-3-one Product N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Oxetanone->Product + AzetidineAmine N-methylazetidin-3-amine AzetidineAmine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Room Temp Solvent DCE, Acetic Acid Solvent->Product Room Temp

Caption: Reductive amination of oxetan-3-one with N-methylazetidin-3-amine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxetan-3-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the oxetan-3-one in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the ketone). Add N-methylazetidin-3-amine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).

  • Stirring: Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Methyl-N-(oxetan-3-YL)azetidin-3-amine by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of DCM/Methanol with 1% triethylamine) to afford the pure free base.

Part 2: Conversion to this compound

This protocol details the conversion of the purified free base to its stable dihydrochloride salt.[11][12]

Diagram of Experimental Workflow:

G start Start: Purified Free Base dissolve Dissolve in Diethyl Ether start->dissolve cool Cool solution to 0°C dissolve->cool add_hcl Add 2.0 M HCl in Ether (2.2 eq) dropwise with stirring cool->add_hcl precipitate Observe precipitate formation add_hcl->precipitate stir Stir at 0°C for 1 hour precipitate->stir filter Collect solid by vacuum filtration stir->filter wash Wash solid with cold Diethyl Ether filter->wash dry Dry solid under high vacuum wash->dry end_product End: Dihydrochloride Salt dry->end_product

Caption: Workflow for the preparation of the dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-Methyl-N-(oxetan-3-YL)azetidin-3-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Acidification: While stirring, add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise. The product has two basic nitrogen atoms, thus requiring two equivalents of HCl for complete salt formation.

  • Precipitation: A white precipitate should form upon addition of the HCl solution.

  • Stirring: Continue stirring the suspension at 0°C for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white solid under high vacuum to afford the final this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and elemental analysis).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of the synthesis can be validated at each critical stage:

  • Reaction Monitoring: The use of TLC or LC-MS provides real-time validation of the conversion of starting materials to the desired product, allowing for precise determination of the reaction endpoint.

  • Purification: Chromatographic purification ensures the removal of unreacted starting materials, reagents, and byproducts, which can be confirmed by analyzing the purity of the collected fractions.

  • Final Product Characterization: Comprehensive analytical characterization (NMR, MS) provides unambiguous structural confirmation and a definitive measure of the purity of the final dihydrochloride salt, ensuring its suitability for subsequent research applications.

By following these detailed protocols and validation steps, researchers can confidently synthesize this compound with high purity and in a reproducible manner.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Vasanthakumar, G.-R., Patil, B. S., & Suresh Babu, V. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 41B(9), 1930-1933. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Oxetanone. [Link]

  • Sravanthi, G., & Rajeswar Rao, V. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(10), 309-314. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from [Link]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Senthamarai, T., Murugesan, K., Schneidewind, J., Kale, W., & Jagadeesh, R. V. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 11(22), 3827-3832. [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

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Application Note: Standardized Protocols for the Solubilization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a small molecule featuring both oxetane and azetidine heterocyclic motifs. Such structures are of significant interest in medicinal chemistry and drug discovery. The reliable evaluation of this and similar compounds in biological assays is fundamentally dependent on achieving consistent and appropriate solubilization. As a dihydrochloride salt, the compound's solubility is expected to be pH-dependent, a critical factor that must be managed to prevent experimental artifacts.[1][2][3] Improper handling, such as precipitation in stock solutions or in the final assay medium, can lead to a significant underestimation of a compound's potency and produce highly variable and unreliable data.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing and handling this compound. It details protocols for creating stable, high-concentration stock solutions, determining aqueous solubility, and preparing accurate working dilutions for various biological assays. The causality behind each step is explained to empower researchers to troubleshoot and adapt these protocols for their specific experimental needs.

Compound Information

PropertyValueSource
IUPAC Name N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride[5]
CAS Number 1403767-34-9[5]
Molecular Formula C₇H₁₆Cl₂N₂O[5]
Molecular Weight 215.12 g/mol [5]
Purity ≥95% (typical)[5][6]
Physical Form Solid (powder/crystalline)N/A

Part 1: Preparation of High-Concentration Stock Solutions

The first critical step in any in vitro experiment is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilizing power and miscibility with aqueous media.[7] However, it is essential to prepare the stock at a concentration that ensures the final DMSO percentage in the assay does not interfere with the biological system.[8]

1.1. Rationale for Solvent Selection

  • DMSO (Dimethyl Sulfoxide): As a polar, aprotic solvent, DMSO is highly effective at dissolving a wide range of organic molecules.[7] For this compound, 100% high-purity, anhydrous DMSO is the recommended starting solvent for creating a high-concentration primary stock.

  • Aqueous Buffers (e.g., PBS, Water): While the dihydrochloride salt form suggests good aqueous solubility, creating high-concentration stocks directly in aqueous buffers is not recommended without prior solubility determination. Amine hydrochloride salts can exhibit complex solubility behavior, and high concentrations may not be achievable or stable.[3][9]

1.2. Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol is for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Materials:

  • This compound (MW: 215.12 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 215.12 g/mol × 1000 mg/g

    • Mass = 2.15 mg

  • Weighing: Accurately weigh 2.15 mg of the compound and place it into a clean, dry vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.

  • Storage: Once fully dissolved, label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[8] For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Part 2: Determination of Aqueous Solubility

Understanding the solubility limit in aqueous buffer is crucial for designing dilution schemes and interpreting assay results. This section describes two common methods: a rapid Kinetic Solubility assessment for early-stage screening and a more definitive Thermodynamic (Equilibrium) Solubility measurement.[10][11]

2.1. Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12][13] It often overestimates the true solubility by forming a temporary, supersaturated solution. This method is high-throughput and useful for initial compound profiling.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is determined by incubating the solid compound in buffer over a longer period (e.g., 24 hours) to reach equilibrium.[12]

2.2. Protocol: Kinetic Solubility Determination by Nephelometry

This protocol provides a general workflow. Specific instrument settings will vary.

Materials:

  • 10 mM DMSO stock of the compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer (or plate reader with light-scattering capabilities)

Procedure:

  • Add 198 µL of PBS (pH 7.4) to a series of wells in the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO.

  • Mix thoroughly by pipetting up and down.

  • Immediately measure the light scatter (nephelometry reading) at time zero.

  • Incubate the plate at room temperature, protected from light, and take readings at several time points (e.g., 30 min, 1 hr, 2 hr).

  • Interpretation: A significant increase in the nephelometry signal over time or compared to a buffer/DMSO control indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility limit.

2.3. Protocol: Thermodynamic Solubility by the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[12]

Materials:

  • Solid this compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of PBS (e.g., 1 mL). Ensure solid is clearly visible.

  • Seal the vial and place it on a shaker. Equilibrate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[12]

  • After 24 hours, allow the suspension to settle.

  • Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve. This concentration is the thermodynamic solubility.

Part 3: Preparation of Working Solutions for Biological Assays

The goal is to dilute the high-concentration DMSO stock into the final assay medium (e.g., cell culture media) while keeping the compound soluble and the final DMSO concentration at a non-toxic level.

3.1. Managing DMSO-Induced Cytotoxicity

High concentrations of DMSO can be toxic to cells.[14][15] It is critical to maintain the final assay concentration of DMSO at a low, consistent level across all wells, including vehicle controls.

  • General Recommendation: For most cell lines, the final DMSO concentration should not exceed 0.5%.[16]

  • Sensitive Assays/Cell Lines: For primary cells or highly sensitive assays, the final DMSO concentration should be kept below 0.1%.[16][17]

  • Verification: Always run a vehicle control (media + same final % of DMSO as test wells) to ensure the solvent itself does not impact the assay readout.[17]

3.2. Workflow for Preparing Assay-Ready Plates

The following workflow illustrates a common strategy for preparing a dose-response curve for an IC₅₀ determination using serial dilutions.[18][19][20][21]

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution Plate cluster_2 Step 3: Final Assay Plate stock 10 mM Stock in 100% DMSO intermediate Prepare 200 µM Top Concentration in Assay Medium (2% DMSO) stock->intermediate 1:50 dilution serial_dilute Perform 1:2 Serial Dilutions in Assay Medium (2% DMSO) intermediate->serial_dilute Creates dose curve add_compound Add Intermediate Dilutions to Cell Plate (e.g., 1:100) serial_dilute->add_compound Transfer series cells Plate Cells in Assay Medium cells->add_compound final_plate Final Plate: Top Conc. = 2 µM Final DMSO = 0.02% add_compound->final_plate

Caption: Workflow for preparing final assay plates from a DMSO stock.

3.3. Protocol: Serial Dilution for a Cell-Based Assay (96-well format)

This protocol creates a 10-point, 2-fold dilution series with a top concentration of 10 µM and a final DMSO concentration of 0.1%.

Materials:

  • 10 mM DMSO stock solution

  • Sterile cell culture medium

  • Sterile 96-well plates (one for intermediate dilution, one for final assay)

  • Multichannel pipette

Procedure:

  • Prepare Intermediate Plate:

    • In column 1 of the intermediate plate, add 98 µL of cell culture medium.

    • Add 2 µL of the 10 mM DMSO stock to this well and mix thoroughly. This creates the highest concentration for the intermediate plate (200 µM in 2% DMSO).

    • Add 50 µL of cell culture medium (containing 2% DMSO to maintain a constant solvent concentration) to columns 2-10.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 should contain medium with 2% DMSO only (vehicle control).

  • Prepare Final Assay Plate:

    • Plate your cells in 95 µL of medium per well and allow them to adhere as required by your specific protocol.

    • Using a multichannel pipette, transfer 5 µL from each well of the intermediate plate to the corresponding wells of the final cell plate.

    • The final volume in each well is now 100 µL.

  • Final Concentrations:

    • The top concentration is 10 µM (5 µL of 200 µM stock in 100 µL final volume).

    • The final DMSO concentration is 0.1% (5 µL of 2% DMSO solution in 100 µL final volume).

Summary and Best Practices

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSOMaximizes solubility and stability for a wide range of organic compounds.[7]
Stock Concentration 1-10 mMA practical range that allows for significant dilution into aqueous media while minimizing the final DMSO concentration.[4]
Stock Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles and moisture uptake.[4]
Final DMSO in Assay ≤0.5% (general), ≤0.1% (sensitive)Minimizes solvent-induced cytotoxicity and off-target effects.[16][17]
Dilution Method Serial dilution from an intermediate plateEnsures accuracy and consistency across a dose-response curve and maintains a constant final solvent concentration.[22][23]
Solubility Check Perform kinetic or thermodynamic solubilityInforms the design of dilution schemes and prevents compound precipitation in the final assay, ensuring the nominal concentration is accurate.[13][24]

By adhering to these standardized protocols, researchers can ensure the reliable and reproducible pharmacological evaluation of this compound, leading to higher quality data and more confident decision-making in drug discovery programs.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Labsolu. (n.d.). This compound.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • PubMed. (2012).
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2021, February 2).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Carolina Knowledge Center. (n.d.). How to Perform Serial Dilutions.
  • BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • YouTube. (2020, April 12).
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • PubChem. (n.d.). 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride.
  • Integra Biosciences. (2023, February 16).
  • YouTube. (2023, January 2). How to prepare a Serial Dilution.
  • Labsolu. (n.d.). N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • PubMed. (n.d.).
  • Echemi. (n.d.). This compound.
  • Shanghai Nianxing Industrial Co., Ltd. (2024, July 15). This compound.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • IUPAC-NIST Solubility Data Series. (n.d.).
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Quora. (2024, October 30).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Sigma-Aldrich. (n.d.).

Sources

Application Note: Structural Elucidation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of Nuclear Magnetic Resonance (NMR) data for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride (CAS: 1403767-34-9).[1][2] As a bifunctional heterocyclic building block relevant in medicinal chemistry and drug development, its unambiguous structural characterization is critical for quality control and downstream applications. This document outlines detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of expected ¹H and ¹³C NMR spectra. The interpretation is grounded in fundamental NMR principles, including the analysis of chemical shifts, coupling constants, and the profound influence of the dihydrochloride salt form on the spectral features. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are discussed as essential tools for definitive structural confirmation.

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is a saturated heterocyclic compound featuring two strained four-membered rings—an azetidine and an oxetane—linked by a tertiary amine. The dihydrochloride salt form indicates that both the azetidine ring nitrogen and the tertiary amine nitrogen are protonated, conferring specific solubility and reactivity properties. The presence of strained rings and multiple heteroatoms creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural verification.[3][4]

The causality behind employing a multi-technique NMR approach lies in the structural complexity of the molecule. While 1D ¹H NMR provides initial information on proton environments and their relative numbers, the overlapping signals and complex spin systems inherent in cyclic structures necessitate further analysis.[5] ¹³C NMR and DEPT experiments help identify the carbon skeleton, and 2D correlation experiments like COSY, HSQC, and HMBC are required to piece together the complete molecular puzzle with confidence.[3][4]

Molecular Structure and NMR Environments

The structure of this compound presents several distinct proton and carbon environments. The protonation of both nitrogen atoms significantly deshields adjacent nuclei, causing their signals to appear at a lower field (higher ppm) than in the corresponding free base.

workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Environments) C13 ¹³C{¹H} NMR (Carbon Skeleton) COSY ¹H-¹H COSY (Proton Coupling Network) H1->COSY Confirm Spin Systems DEPT DEPT-135 (Carbon Multiplicity) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Assign Carbons DEPT->HSQC Verify Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Connect Fragments

Caption: Logical workflow for NMR-based structural elucidation.

Parameters:

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.

  • ¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.

  • DEPT-135: Use standard instrument parameters to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize gradient-selected (gs) pulse programs and standard parameter sets provided by the spectrometer software. Optimize the spectral width to encompass all relevant signals.

Predicted NMR Data Interpretation

¹H NMR Spectrum Analysis

The protonation of the nitrogen atoms is the dominant electronic factor, causing a significant downfield shift for all protons, especially those on carbons alpha to a nitrogen (α-protons). [6][7][8]The strained four-membered rings will also influence chemical shifts and coupling constants.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Correlations
N-H (Azetidine & Amine) 8.0 - 12.0Broad singlet2HVisible in DMSO-d₆, absent in D₂O. Position is highly variable.
Oxetane CH (C1') 4.8 - 5.2Multiplet1HDeshielded by both the adjacent oxygen and the α-ammonium group. Correlates with oxetane CH₂ protons in COSY.
Oxetane CH₂ (C2'/C4') 4.5 - 5.0Multiplet4HProtons α to the oxetane oxygen are strongly deshielded. Complex splitting due to geminal and vicinal coupling.
Azetidine CH (C3) 4.0 - 4.5Multiplet1HDeshielded by two adjacent ammonium groups. Correlates with azetidine CH₂ protons in COSY.
Azetidine CH₂ (C2/C4) 3.8 - 4.3Multiplet4HProtons α to the azetidinium nitrogen are deshielded.
N-CH₃ (C5) 3.0 - 3.4Singlet3HDeshielded by the adjacent ammonium group. Will show an HMBC correlation to C3 and C1'.
¹³C NMR Spectrum Analysis

Similar to the proton spectrum, carbons adjacent to the protonated nitrogens and the oxetane oxygen will be shifted significantly downfield.

Assignment Predicted δ (ppm) DEPT-135 Rationale & Key Correlations
Oxetane CH₂ (C2'/C4') 70 - 80NegativeStrongly deshielded by the adjacent oxygen atom. [9]
Azetidine CH (C3) 65 - 75PositiveDeshielded by two adjacent positive nitrogen centers.
Oxetane CH (C1') 60 - 70PositiveDeshielded by both the oxygen and nitrogen atoms.
Azetidine CH₂ (C2/C4) 50 - 60NegativeDeshielded by the adjacent azetidinium nitrogen.
N-CH₃ (C5) 40 - 48PositiveDeshielded by the adjacent ammonium group.

Role of 2D NMR in Unambiguous Assignment

While 1D spectra provide a strong hypothesis, 2D NMR is required for self-validating, definitive proof of the structure. [3]

  • ¹H-¹H COSY: This experiment is crucial for tracing the connectivity within the two ring systems. It will show correlations between the methine (CH) and methylene (CH₂) protons within the azetidine ring, and separately, within the oxetane ring. This confirms the integrity of each cyclic fragment.

Caption: Expected key COSY correlations within the ring systems.

  • ¹H-¹³C HSQC: This experiment maps each proton signal to its directly attached carbon, confirming the assignments made in the 1D tables. For example, it will definitively link the proton signal predicted at 3.0-3.4 ppm to the carbon signal at 40-48 ppm, confirming the N-CH₃ group.

  • ¹H-¹³C HMBC: This is arguably the most powerful experiment for this molecule as it establishes the connections between the structural fragments. Key expected correlations that bridge the molecule include:

    • From the N-CH₃ protons to the azetidine C3 and the oxetane C1' .

    • From the azetidine C3 proton to the oxetane C1' and the N-CH₃ carbon (C5) .

    • From the oxetane C1' proton to the azetidine C3 and the N-CH₃ carbon (C5) .

Conclusion

The structural elucidation of this compound is reliably achieved through a systematic application of 1D and 2D NMR spectroscopy. The dihydrochloride nature of the compound dominates the spectral appearance, causing significant deshielding of all nuclei, particularly those adjacent to the protonated nitrogen atoms. A logical workflow beginning with 1D ¹H and ¹³C NMR, followed by confirmatory 2D COSY, HSQC, and HMBC experiments, provides an unambiguous and trustworthy characterization of the molecule's complex heterocyclic framework. This detailed analytical approach is essential for ensuring the quality and identity of such building blocks in research and development settings.

References

  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle? Google Vertex AI Search.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Emery Pharma. (2018).
  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science.
  • One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. (n.d.).
  • The Royal Society of Chemistry. (2015).
  • JEOL. (n.d.).
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • How to make an NMR sample. (n.d.).
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Labsolu. (n.d.). This compound.
  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Cornell University. (n.d.).
  • Labsolu. (n.d.). N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride.
  • A2B Chem. (2024). This compound.
  • Suzhou Aubo Pharmaceutical. (n.d.). This compound.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Organomation. (n.d.).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063).
  • ACS Publications. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
  • Labsolu. (n.d.). N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine dihydrochloride.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • PubMed. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs.
  • Wikipedia. (n.d.). Lewis acids and bases.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
  • ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis often involves a reductive amination reaction between N-methylazetidin-3-amine and oxetan-3-one, followed by salt formation. The presence of two strained ring systems, the azetidine and the oxetane, introduces unique challenges that must be addressed for a successful outcome. Oxetanes, while more stable than epoxides, can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Q1: Low yield of the desired product is observed after the reductive amination step. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Imine/Enamine Formation: The initial condensation between N-methylazetidin-3-amine and oxetan-3-one to form the iminium intermediate may be inefficient.

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may react with other functional groups present.

  • Side Reactions: Competing reactions, such as self-condensation of oxetan-3-one or over-alkylation of the amine, can reduce the yield.

  • Oxetane Ring Instability: The oxetane ring can be sensitive to acidic conditions, which are sometimes employed in reductive aminations, leading to ring-opening byproducts.[1][2] While generally more stable than oxiranes, the stability of the oxetane ring is a critical consideration.[3]

Troubleshooting & Optimization Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a preferred reducing agent for reductive aminations as it is milder than sodium borohydride and can be used in a one-pot procedure. It is also less basic, which can help preserve the integrity of the oxetane ring.

  • Reaction Conditions:

    • pH Control: Maintain a mildly acidic pH (around 5-6) to facilitate iminium ion formation without promoting significant oxetane ring-opening. This can be achieved using a mild acid like acetic acid.

    • Solvent: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

    • Temperature: Perform the reaction at room temperature or slightly below to minimize side reactions.

  • Order of Addition: Add the reducing agent portion-wise to the mixture of the amine and ketone to control the reaction rate and temperature.

Experimental Protocol: Optimized Reductive Amination

Parameter Condition
Reactants N-methylazetidin-3-amine, Oxetan-3-one
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Acid Catalyst Acetic Acid (catalytic amount)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Workflow Diagram: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Reactants N-methylazetidin-3-amine Oxetan-3-one Solvent DCM Reactants->Solvent Acid Acetic Acid Solvent->Acid STAB Add STAB (0 °C to RT) Acid->STAB Stir Stir for 12-24h STAB->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify

Caption: Optimized workflow for the reductive amination step.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Common Byproducts and Their Formation:

  • Ring-Opened Oxetane Derivatives: Strong acidic conditions or high temperatures can lead to the opening of the oxetane ring by nucleophiles present in the reaction mixture.[1]

  • Over-Methylation: If methylating agents are used in subsequent steps, over-methylation of the tertiary amine can occur.

  • Polymerization: Both oxetan-3-one and azetidine derivatives can be prone to polymerization under certain conditions.

Strategies for Minimizing Byproducts:

  • Thorough Characterization: Use techniques like LC-MS and NMR to identify the structures of the major byproducts. This will provide valuable clues about the undesired reaction pathways.

  • Control of Stoichiometry: Use a slight excess of the amine component to ensure complete consumption of the ketone, which can be more prone to side reactions.

  • Purification:

    • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from less polar byproducts.

    • Crystallization: The dihydrochloride salt of the final product is often a crystalline solid, and crystallization can be a highly effective purification method.

Workflow Diagram: Byproduct Minimization Strategy

G Start Crude Reaction Mixture Analysis LC-MS & NMR Analysis Start->Analysis Purification Refine Purification Strategy: - Chromatography - Crystallization Start->Purification Identification Identify Byproducts Analysis->Identification Pathway Determine Side Reaction Pathways Identification->Pathway Optimization Optimize Reaction Conditions: - Stoichiometry - Temperature - pH Pathway->Optimization End Pure Product Optimization->End Purification->End

Caption: A logical approach to identifying and minimizing byproducts.

Q3: The final salt formation step with HCl is giving me an oil instead of a crystalline solid. What can I do?

Potential Reasons for Oiling Out:

  • Residual Solvents: The presence of even small amounts of certain organic solvents can inhibit crystallization.

  • Impurities: Impurities can act as crystal growth inhibitors.

  • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can affect the crystalline nature of the salt.

  • Water Content: The presence of too much or too little water can prevent crystallization.

Troubleshooting Salt Formation:

  • Solvent Selection:

    • Use a solvent system in which the free base is soluble, but the dihydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethanol, or mixtures with ethers like MTBE or diethyl ether.

    • Start with a concentrated solution of the free base in a suitable alcohol and slowly add a solution of HCl in the same alcohol or in an ether.

  • Control of HCl Addition:

    • Use a standardized solution of HCl (e.g., 2M HCl in diethyl ether or isopropanol).

    • Add the HCl solution dropwise with vigorous stirring.

    • Monitor the pH to ensure the correct stoichiometry is reached.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of crystalline material, use it to seed the solution.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Trituration: If an oil forms, try to induce crystallization by adding a non-polar solvent (like hexane or heptane) and stirring vigorously.

Recommended Protocol for Dihydrochloride Salt Formation

Step Procedure
1. Dissolution Dissolve the purified free base in a minimal amount of isopropanol (IPA).
2. Acidification Cool the solution to 0 °C and slowly add 2.2 equivalents of a standardized solution of HCl in IPA or diethyl ether with stirring.
3. Precipitation Allow the mixture to stir at 0 °C for 1-2 hours. If no precipitate forms, slowly add a non-polar co-solvent like MTBE or heptane until turbidity is observed.
4. Crystallization Let the mixture stand at low temperature (e.g., 4 °C) overnight to allow for complete crystallization.
5. Isolation Collect the solid by filtration, wash with a cold solvent mixture (e.g., IPA/MTBE), and dry under vacuum.

References

  • W. J. F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • W. J. F., et al. (2018). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Reddy, K. L., et al. (2007). Synthesis of N-Methyl Secondary Amines. Synlett. [Link]

  • Al-harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Enamine. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

  • Paradisi, F., et al. (2024). Green Chemistry. BORIS Portal. [Link]

  • Blazecka, J., et al. (2018). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

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N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Drawing upon established principles of heterocyclic chemistry and pharmaceutical stability testing, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Molecule: A Stability Overview

This compound incorporates two strained heterocyclic rings: an oxetane and an azetidine. The inherent ring strain of these four-membered systems, coupled with the presence of two amine functionalities, makes the molecule susceptible to degradation in solution, particularly under certain pH and temperature conditions.[1][2] The dihydrochloride salt form indicates that aqueous solutions will be acidic, a key factor to consider in experimental design.

The primary stability concerns stem from the potential for ring-opening reactions of either the oxetane or azetidine moiety.[1][3][4] Acid-catalyzed hydrolysis is a significant potential degradation pathway for the oxetane ring, while the protonated azetidine ring may also be susceptible to nucleophilic attack.[5][6]

II. Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues you may encounter during your experiments and provides structured protocols to diagnose and mitigate stability problems.

Issue 1: Rapid Degradation Observed in Aqueous Solution

Symptom: You observe a rapid loss of the parent compound peak and the appearance of new, unidentified peaks in your HPLC or LC-MS analysis shortly after preparing an aqueous solution.

Potential Cause: Acid-catalyzed hydrolysis of the oxetane or azetidine ring. The dihydrochloride salt creates an acidic environment upon dissolution, which can promote the ring-opening of these strained heterocycles.[1][3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting aqueous instability.

Protocol 1: pH-Dependent Stability Study

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer components are compatible with your analytical method.

  • Solution Preparation: Prepare fresh solutions of this compound in each buffer at your desired experimental concentration.

  • Time-Point Analysis: Immediately after preparation (T=0), inject an aliquot of each solution into your validated HPLC or LC-MS system to determine the initial purity.

  • Incubation: Store the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Follow-up Analysis: At subsequent time points (e.g., 2, 4, 8, and 24 hours), inject aliquots from each buffered solution and analyze.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and for each pH. Plot the percentage of remaining parent compound against time for each pH to determine the degradation rate.

pH% Remaining (T=2h)% Remaining (T=8h)% Remaining (T=24h)
3.095%80%60%
5.098%90%75%
7.499%95%90%
9.090%70%40%
This is example data and will vary based on experimental conditions.
Issue 2: Thermal Instability During Experiments

Symptom: You observe increased degradation when your experimental protocol involves heating.

Potential Cause: Both oxetane and azetidine rings can undergo thermally-induced degradation, a process that can be exacerbated by acidic or basic conditions.[7][8]

Troubleshooting Workflow:

Caption: Workflow for addressing thermal instability.

Protocol 2: Thermal Stress Study

  • Solution Preparation: Prepare a solution of the compound in a buffer that you have identified as providing reasonable stability at room temperature.

  • Temperature Conditions: Aliquot the solution into several vials and incubate them at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C).

  • Time-Point Analysis: Analyze the samples at various time points (e.g., 1, 4, and 24 hours) using HPLC or LC-MS.

  • Data Analysis: Determine the rate of degradation at each temperature to establish a temperature-stability profile for your experimental duration.

Temperature% Remaining (T=1h)% Remaining (T=4h)% Remaining (T=24h)
4°C>99%>99%>99%
25°C>99%98%95%
37°C98%92%80%
50°C90%75%50%
70°C70%40%<10%
This is example data and will vary based on experimental conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for initial stock preparation?

For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF and store them at -20°C or -80°C. For immediate use in aqueous-based experiments, prepare the stock in an appropriate buffer just before use.

Q2: How does the substitution on the oxetane and azetidine rings affect stability?

The N-methyl and N-(oxetan-3-YL) substitutions on the azetidine ring, and the N-methyl-azetidin-3-yl substitution on the oxetane ring are crucial. The tertiary amine of the azetidine can influence the pKa and nucleophilicity of the system. The substitution pattern of the oxetane is at the 3-position, which is generally more stable than 2-substituted oxetanes.[2][3] However, the presence of the nearby azetidine nitrogen could potentially act as an intramolecular nucleophile under certain conditions, facilitating ring-opening.[3]

Q3: What are the likely degradation products?

The degradation pathways will likely involve the ring-opening of either the oxetane or azetidine ring.

  • Oxetane Ring Opening: Under acidic aqueous conditions, this would likely result in the formation of a 1,3-diol.

  • Azetidine Ring Opening: This could be more complex, but may involve nucleophilic attack by water or a buffer component, leading to an amino alcohol derivative.

LC-MS/MS analysis is the most effective way to identify and characterize these potential degradation products.[6][9]

Potential Degradation Pathways:

G Parent N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Diol Diol Product (Oxetane Opening) Parent->Diol H+ / H2O AminoAlcohol Amino Alcohol Product (Azetidine Opening) Parent->AminoAlcohol H+ / H2O (Nucleophilic Attack)

Caption: Potential hydrolytic degradation pathways.

Q4: Are there any recommended handling and storage conditions for the solid compound?

The solid dihydrochloride salt is expected to be relatively stable.[10] However, it is advisable to store it in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated.[11] Avoid frequent opening of the container in a humid environment.

Q5: How can I develop a stability-indicating analytical method?

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[12]

Protocol 3: Forced Degradation Study for Method Validation

  • Stress Conditions: Subject the compound to forced degradation under various conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis).[13][14]

  • HPLC Method Development: Develop an HPLC method (typically reverse-phase) that shows baseline separation between the parent peak and all major degradation peaks.[15][16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

This technical guide provides a framework for understanding and mitigating the stability challenges associated with this compound. By employing these systematic troubleshooting and analytical strategies, researchers can ensure the integrity of their experimental results.

IV. References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 64(4), 233-240. Available from: [Link]

  • St-Denis, J. F., & Huestis, M. P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry, 21(27), 5678-5684. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. Retrieved from [Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available from: [Link]

  • St-Denis, J. F., & Huestis, M. P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608. Available from: [Link]

  • van der Heijden, R., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube. Available from: [Link]

  • Stepan, A. F., & Carreira, E. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3885-3937. Available from: [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

  • Beilstein-Institut. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ChemSrc. (2024). This compound. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47355-47376. Available from: [Link]

  • ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. Retrieved from [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Retrieved from [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.). Retrieved from [Link]

  • Li, L., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(13), 6573–6577. Available from: [Link]

  • Aobchem. (n.d.). This compound. Retrieved from [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5438–5442. Available from: [Link]

  • ResearchGate. (n.d.). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... Retrieved from [Link]

  • Lin, S. D., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1321. Available from: [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these novel and increasingly important heterocyclic scaffolds. The unique combination of the azetidine and oxetane rings imparts specific physicochemical properties that can make purification non-trivial. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.

I. Understanding the Challenge: The Physicochemical Landscape

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is a small, polar molecule with two basic nitrogen atoms.[1][2] This inherent basicity is the primary driver of many of the purification challenges, particularly in chromatographic methods.[3] The dihydrochloride salt form is often used to improve handling and stability, but it also influences solubility and chromatographic behavior.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography Issues

Question 1: I'm seeing significant peak tailing and low recovery when running my crude N-Methyl-N-(oxetan-3-YL)azetidin-3-amine derivative on a standard silica gel column. What's happening and how can I fix it?

Answer:

This is a very common issue when purifying basic amines on standard silica gel.[3] The problem stems from the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic amine interacts strongly with these acidic silanols, leading to a portion of your compound being retained longer than the main band, which causes the characteristic peak tailing.[4] In severe cases, this interaction can lead to irreversible adsorption and, consequently, low recovery of your product.

Troubleshooting Workflow for Peak Tailing on Silica Gel:

G start Problem: Peak Tailing & Low Recovery option1 Option A: Modify Mobile Phase start->option1 option2 Option B: Use a Different Stationary Phase start->option2 option3 Option C: Switch to Reversed-Phase start->option3 step1a Add a competing base to the eluent. Common choices: Triethylamine (TEA) at 0.1-2% or Ammonium Hydroxide (NH4OH) in a DCM/MeOH system. option1->step1a step2a Use an amine-functionalized silica column (KP-NH). option2->step2a step3a Use a C18 column with a buffered mobile phase. option3->step3a step1b Rationale: The competing base neutralizes the acidic silanol groups on the silica, preventing your product from binding too strongly. step1a->step1b step2b Rationale: The amine-functionalized surface masks the silanol groups, minimizing the acid-base interaction and allowing for elution with less polar, non-basic solvent systems like hexane/ethyl acetate. step2a->step2b step3b Rationale: At a higher pH, your amine will be in its free-base form, making it more hydrophobic and allowing for better retention and separation on a reversed-phase column. step3a->step3b

Figure 1. Troubleshooting workflow for peak tailing in amine purification.

Detailed Protocol for Mobile Phase Modification (Option A):

  • Initial TLC Analysis: Prepare several TLC plates and spot your crude material.

  • Solvent System Screening: Develop the TLC plates in a solvent system such as Dichloromethane (DCM) and Methanol (MeOH). A common starting point is 95:5 DCM:MeOH.

  • Addition of Basic Modifier: To a new developing chamber with the same DCM:MeOH ratio, add 1% triethylamine (TEA) or ammonium hydroxide (NH4OH).

  • Comparison: Compare the TLC plates. You should observe a significant reduction in streaking and a more defined spot for your product in the chamber with the basic modifier.

  • Column Chromatography: Pack a silica gel column and equilibrate it with your chosen mobile phase containing the basic modifier before loading your sample.

Question 2: My compound is very polar and remains at the baseline in normal-phase TLC, even with high concentrations of methanol. What are my options?

Answer:

When a compound is highly polar, it may not move from the baseline in traditional normal-phase chromatography.[5] In this situation, you have a few alternatives:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5] As the aqueous content increases, polar compounds will elute.

  • Reversed-Phase Chromatography: As mentioned previously, this is a powerful technique for polar compounds. If your compound is eluting too quickly (at the solvent front) in standard reversed-phase conditions (e.g., Methanol/Water), it may be because it is protonated and highly water-soluble. Adding a basic modifier like TEA to the mobile phase can help to increase retention.[6]

  • Ion-Exchange Chromatography: Given the basic nature of your amine, cation-exchange chromatography is a viable option. Your protonated amine will bind to the negatively charged stationary phase, and it can be eluted by increasing the salt concentration or the pH of the buffer.

Recrystallization and Salt Formation

Question 3: I have isolated my N-Methyl-N-(oxetan-3-YL)azetidin-3-amine derivative as an oil. How can I obtain a solid product for easier handling and analysis?

Answer:

Many free amines are oils at room temperature. Converting the free amine to a salt, such as a hydrochloride salt, is a common strategy to induce crystallization.[7][8] Since your target compound is a dihydrochloride, this step may have already been performed in the synthesis. If you have the free base, you can attempt to form the salt.

Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Dissolution: Dissolve your crude amine oil in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring. You should observe the formation of a precipitate.

  • Isolation: Collect the solid precipitate by filtration and wash it with cold diethyl ether.

  • Recrystallization: To further purify the salt, perform a recrystallization.[9][10] This involves dissolving the solid in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility, and then allowing it to cool slowly to form crystals.

Solvent Selection Table for Recrystallization:

Solvent SystemRationale
Isopropanol/Diethyl EtherGood for precipitating hydrochloride salts.
Methanol/Ethyl AcetateMethanol is a good solvent for polar salts, and ethyl acetate can be used as an anti-solvent.
WaterWhile water can be a good solvent, removing it can be difficult. Only use if other options fail.[7]
Dealing with Common Impurities

Question 4: What are the likely impurities in my crude product from the synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, and how can I remove them?

Answer:

Based on common synthetic routes for similar compounds, such as the aza-Michael addition, potential impurities include:[3][8]

  • Unreacted Starting Materials: Such as oxetan-3-one and N-methylazetidin-3-amine.

  • Catalyst/Reagent Residues: For example, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is a non-nucleophilic base often used in these reactions.[3]

  • Side-Products: From undesired reactions.

Impurity Removal Strategy:

G start Crude Product Mixture step1 Aqueous Workup start->step1 step2 Chromatography step1->step2 impurity1 Unreacted Starting Materials (e.g., oxetan-3-one) step1->impurity1 Partitioning into aqueous/organic layers impurity2 Base Catalyst (e.g., DBU) step1->impurity2 Acid wash to remove basic impurities step3 Recrystallization step2->step3 impurity3 Side-Products step2->impurity3 Separation based on polarity product Purified Product step3->product

Figure 2. General strategy for removing common synthesis impurities.

An acidic wash during the workup can be effective at removing residual basic catalysts like DBU. Subsequent chromatography, as described in the previous sections, should then be able to separate your product from the remaining starting materials and side-products.

III. Summary of Key Purification Parameters

ParameterRecommendationRationale
Stationary Phase Amine-functionalized silica or C18Minimizes strong interactions with basic amines (amine silica) or allows for purification of polar compounds (C18).[3][6]
Mobile Phase (Normal) DCM/MeOH with 1% TEA or NH4OHNeutralizes acidic silanol groups on silica, improving peak shape and recovery.[4]
Mobile Phase (Reversed) Water/Acetonitrile with 0.1% TEA or Ammonium BicarbonateBuffering at a slightly basic pH ensures the amine is in its free-base form, increasing retention.[6]
Purification Method Chromatography followed by recrystallizationChromatography for removing bulk impurities, and recrystallization for achieving high purity.[9]

IV. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Molecules. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubMed. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubChem. (n.d.). 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-[(1-methylazetidin-3-yl)methyl]oxetan-3-amine. Retrieved from [Link]

Sources

avoiding side reactions with N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. Its unique structure, combining two strained heterocyclic systems—azetidine and oxetane—offers a pathway to novel, sp³-rich chemical matter, which is increasingly sought after in drug discovery.[1][2][3] However, these same structural features present specific synthetic challenges.

This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you anticipate and troubleshoot potential side reactions, ensuring the integrity of your experimental outcomes.

Part 1: Core Chemical Challenges & Molecular Profile

Before troubleshooting reactions, it is critical to understand the inherent reactivity of the starting material. The structure contains three key features that dictate its chemical behavior: the secondary amine, the strained azetidine ring, and the strained oxetane ring, all supplied as a dihydrochloride salt.

Q1: What are the primary reactive sites and stability concerns with this molecule?

A1: The reactivity of this compound is governed by a combination of its nucleophilic secondary amine and the electrophilic nature of the strained four-membered rings.

  • Secondary Amine: The nitrogen atom is the primary nucleophilic site. However, in its commercially available dihydrochloride form, both nitrogen atoms (the secondary amine and the azetidine nitrogen) are protonated. This renders the molecule non-nucleophilic and requires neutralization before it can participate in reactions such as nucleophilic substitutions or couplings.

  • Azetidine & Oxetane Rings: Both four-membered rings possess significant ring strain (approx. 25.4 kcal/mol for azetidine).[4] This strain makes the rings susceptible to cleavage under certain conditions. The carbon atoms adjacent to the heteroatoms (oxygen or nitrogen) are electrophilic and can be attacked by nucleophiles, leading to ring-opening side products. This is particularly pronounced under strongly acidic or basic conditions, or in the presence of certain Lewis acids.[5][6][7] While substitution can stabilize these rings, the mono-substitution pattern here warrants careful reaction design.[6][8]

Key Reactive & Stability Features cluster_mol cluster_labels img amine Secondary Amine (Nucleophilic Site) - Inactive as HCl salt - Requires neutralization azetidine Strained Azetidine Ring - Prone to nucleophilic attack - Unstable to strong acids oxetane Strained Oxetane Ring - More sensitive to acid-catalyzed opening - Electrophilic carbons p_amine->amine p_azetidine->azetidine p_oxetane->oxetane

Caption: Key reactive sites of the core molecule.

Part 2: Troubleshooting Guide: Side Reactions & Low Yields

This section addresses the most common problems encountered during reactions involving N-Methyl-N-(oxetan-3-YL)azetidin-3-amine.

Q2: My reaction mixture shows complex byproducts, and LC-MS suggests masses corresponding to ring opening. Why is this happening and how can I prevent it?

A2: Ring-opening is the most prevalent side reaction for this class of compounds. It typically occurs via two primary mechanisms:

  • Acid-Catalyzed Ring Opening: The presence of a strong acid (protic or Lewis) can protonate the heteroatom (oxygen in the oxetane or nitrogen in the azetidine), activating the ring for nucleophilic attack by even weak nucleophiles like solvents (e.g., water, alcohols) or the counter-ion.[6][7] The oxetane ring is generally more susceptible to acid-catalyzed opening than the azetidine ring.

    • Cause: Incomplete neutralization of the dihydrochloride starting material, use of acidic catalysts (e.g., AlCl₃, TiCl₄), or generation of acidic byproducts.

    • Prevention:

      • Ensure at least two equivalents of a suitable base are used to fully neutralize the dihydrochloride salt.

      • Avoid strong Lewis acids. If a Lewis acid is required, consider milder options or perform the reaction at low temperatures.

      • Buffer the reaction if acidic byproducts are anticipated.

  • Nucleophile-Induced Ring Opening: Strong nucleophiles can directly attack the electrophilic carbons of the strained rings.

    • Cause: Use of strong, nucleophilic bases (e.g., hydroxides, alkoxides at high temperatures) or the presence of other potent nucleophiles in the reaction.

    • Prevention:

      • Employ non-nucleophilic bases for neutralization and catalysis (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or hindered organic bases like DIPEA).

      • Maintain moderate reaction temperatures. Thermal stress can increase the rate of decomposition and ring-opening reactions.[6]

Potential Ring-Opening Side Reactions cluster_acid Acid-Catalyzed Pathway cluster_nuc Nucleophile-Induced Pathway start N-Methyl-N-(oxetan-3-YL) azetidin-3-amine acid_cond Strong Acid (e.g., excess H⁺, Lewis Acid) nuc_cond Strong Nucleophile (e.g., RO⁻, OH⁻) protonation Oxetane/Azetidine Protonation acid_cond->protonation Activation attack_acid Nucleophilic Attack (Solvent, Counter-ion) protonation->attack_acid product_acid Ring-Opened Byproduct (e.g., diol, amino alcohol) attack_acid->product_acid attack_nuc Direct Sₙ2 Attack on Ring Carbon nuc_cond->attack_nuc product_nuc Ring-Opened Byproduct attack_nuc->product_nuc

Caption: Primary pathways for ring-opening side reactions.

Q3: My coupling reaction (e.g., Buchwald-Hartwig, SₙAr) has stalled or gives low yields. What are the common culprits?

A3: Low yields in coupling reactions with this amine often trace back to three key areas: substrate activity, catalyst selection, and reaction conditions.

  • Incomplete Deprotonation: This is the most frequent issue. The dihydrochloride salt is unreactive. If less than two full equivalents of base are used, a significant portion of the amine will remain protonated and unable to act as a nucleophile.

  • Steric Hindrance & Catalyst Choice: As a di-substituted secondary amine, this substrate is sterically demanding. For palladium-catalyzed C-N cross-coupling reactions, standard ligands may not be effective.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as RuPhos and BrettPhos are specifically designed to facilitate the challenging reductive elimination step with hindered amines, preventing catalyst decomposition and improving yields.[9][10][11]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but non-nucleophilic enough to avoid ring-opening. Sodium tert-butoxide (NaOt-Bu) is common and effective for Buchwald-Hartwig reactions, but inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent, milder alternatives, especially for base-sensitive substrates.[9][10]

    • Solvent & Atmosphere: Use anhydrous, degassed solvents (e.g., dioxane, toluene, DME). Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst, killing the reaction. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed q1 Check Base Stoichiometry: Are you using >2 equivalents? start->q1 a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no Action: Increase base to 2.1-2.5 equivalents. Use a non-nucleophilic base. q1->a1_no No q2 Check Catalyst/Ligand: Using a bulky biarylphosphine ligand (e.g., RuPhos)? a1_yes->q2 a2_yes Proceed to Conditions Check q2->a2_yes Yes a2_no Action: Switch to a ligand optimized for secondary amines. q2->a2_no No q3 Check Conditions: Anhydrous/degassed solvent? Strict inert atmosphere? a2_yes->q3 a3_yes Consider substrate electronics or alternative catalyst systems. q3->a3_yes Yes a3_no Action: Re-run with freshly distilled/degassed solvents under rigorous inert conditions. q3->a3_no No

Sources

Technical Support Center: Troubleshooting N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique and valuable building block into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges encountered during coupling reactions. This molecule, with its combination of a sterically hindered secondary amine, two strained heterocyclic rings, and its formulation as a dihydrochloride salt, presents a specific set of challenges that require careful consideration for successful C-N bond formation.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before initiating your experiment, understanding the inherent properties of this reagent is critical. This section addresses the most common preliminary questions.

Q1: Why is this amine supplied as a dihydrochloride salt, and what are the primary implications for my reaction?

A: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is a relatively small, volatile, and potentially air-sensitive free base. Supplying it as a crystalline, stable dihydrochloride salt enhances its shelf-life and makes it significantly easier to handle and weigh accurately.[1]

The critical implication is that the amine nitrogen is protonated and therefore non-nucleophilic. Before it can participate in any coupling reaction, it must be converted to its free base form in situ. This requires the addition of at least two molar equivalents of a suitable base solely for neutralization, plus any additional base required by the specific coupling reaction's mechanism. Failure to account for this is the most common reason for reaction failure.

Q2: What are the main structural challenges I should anticipate when using this amine in a coupling reaction?

A: There are three primary structural considerations:

  • Steric Hindrance: The nitrogen atom is a secondary amine substituted with a methyl group, an azetidine ring, and an oxetane ring. This creates significant steric congestion around the nucleophilic center, which can dramatically slow down the rate of reaction compared to simpler secondary amines.[2][3]

  • Strained Rings (Oxetane & Azetidine): While generally stable under standard coupling conditions, these four-membered rings can be susceptible to ring-opening in the presence of strong Lewis acids or under highly acidic conditions.[4][5] This necessitates careful selection of reagents to avoid unintended side reactions.

  • Product Polarity: The final coupled product will contain multiple polar functional groups (a tertiary amine, an ether, and likely an amide or other polar linker). This high polarity can make purification, particularly via traditional normal-phase silica gel chromatography, challenging.[6][7]

Part 2: Troubleshooting Amide Bond Formation

This section focuses on the most common application: coupling the amine with a carboxylic acid to form an amide.

Problem: Low or No Conversion to the Desired Amide

You've set up your reaction, but TLC or LC-MS analysis shows primarily unreacted starting materials.

Q: My amide coupling reaction is failing. What is the systematic approach to troubleshooting this?

A: A failed amide coupling with this substrate can almost always be traced back to one of three areas: Base , Coupling Reagent , or Reaction Conditions . Let's diagnose this systematically.

The base is not just an additive; it's a critical reagent.

  • Cause: Insufficient base to both neutralize the dihydrochloride salt and facilitate the coupling reaction.

  • Solution: Use a total of 2.5 to 4 equivalents of a non-nucleophilic tertiary amine base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent first choices. More than two equivalents are needed to ensure the amine is fully in its free base form, driving the equilibrium.

  • Expert Insight: While bases like triethylamine (TEA) can work, its corresponding ammonium salt is less soluble and can sometimes complicate reactions. DIPEA is often a superior choice due to its increased steric bulk, which prevents it from competing as a nucleophile.

Sterically hindered amines require highly efficient activating agents.[8] Standard DCC or EDC/HOBt couplings may be too slow to be effective.

  • Cause: The chosen coupling reagent is not reactive enough to overcome the steric hindrance of the amine.

  • Solution: Switch to a more potent uronium or phosphonium salt-based coupling reagent. These reagents form highly activated intermediates that react more readily with hindered nucleophiles.[9][10]

Coupling Reagent Class Examples Mechanism & Suitability for Hindered Amines Ref.
Uronium/Aminium Salts HATU, HCTU, COMUForms a highly reactive O-acylisourea intermediate. Excellent for hindered couplings and generally low racemization. COMU is noted for its high reactivity and improved solubility of byproducts.[11][12]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester. Very effective for hindered systems and less likely to cause guanidinylation side reactions compared to uronium salts.[11][13]
Carbodiimides EDC, DCCForms an O-acylisourea that can be intercepted by an additive (e.g., HOBt, Oxyma). Often less effective for severely hindered amines and can lead to urea byproducts that are difficult to remove.[10][14]
Phosphonic Anhydrides T3PA powerful water scavenger and activating agent. It gives superior results for sterically hindered substrates and the byproducts are water-soluble, simplifying workup.[10]

The physical environment of the reaction is crucial.

  • Cause: Sub-optimal concentration, temperature, or order of addition.

  • Solution:

    • Solvent: Use a polar, aprotic solvent like DMF, NMP, or DMSO.

    • Temperature: While room temperature is a good starting point, hindered couplings often require gentle heating (40-60 °C) to proceed at a reasonable rate. Monitor for potential decomposition if heating.

    • Order of Addition (Self-Validating Protocol): The order in which you add reagents matters. A proven method is to pre-activate the carboxylic acid before introducing the amine.

Recommended Experimental Protocol: Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.1 eq.) in DMF, add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir this "pre-activation mixture" at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of DMF. Add DIPEA (2.2 eq. relative to the amine salt) to generate the free base.

  • Add the free base solution from step 3 to the pre-activated acid mixture from step 2.

  • Stir the reaction at room temperature or heat to 40-50 °C, monitoring by LC-MS until the carboxylic acid is consumed.

This protocol ensures the acid is fully activated and the amine is fully neutralized before they are combined, maximizing the potential for a successful reaction.

Amide_Coupling_Workflow cluster_acid Carboxylic Acid Activation cluster_amine Amine Neutralization Acid Carboxylic Acid (1.0 eq) PreActivation Stir 15-30 min @ RT (Activated Ester Forms) Acid->PreActivation CouplingReagent Coupling Reagent (e.g., HATU, 1.1 eq) CouplingReagent->PreActivation Base1 Base (e.g., DIPEA, 2.0 eq) Base1->PreActivation DMF1 Solvent (DMF) DMF1->PreActivation Combine Combine & Stir (RT to 50°C) PreActivation->Combine Add Amine Solution to Acid Solution AmineSalt Amine·2HCl (1.2 eq) FreeBase Generate Free Base AmineSalt->FreeBase Base2 Base (e.g., DIPEA, 2.2 eq) Base2->FreeBase DMF2 Solvent (DMF) DMF2->FreeBase FreeBase->Combine Product Final Amide Product Combine->Product Monitor by LC-MS

Caption: Recommended workflow for amide coupling.

Part 3: Troubleshooting Buchwald-Hartwig Amination

For creating aryl-amine bonds, the Buchwald-Hartwig reaction is the method of choice.[15] Its success hinges on the precise interplay of catalyst, ligand, and base.

Q: My Buchwald-Hartwig cross-coupling with an aryl halide is failing. Where do I start troubleshooting?

A: This catalytic cycle is sensitive to many variables. Focus on the core components.

  • Cause: Using a generic phosphine ligand (e.g., PPh₃) or an inappropriate palladium precursor. Sterically demanding amines require specialized ligands to facilitate the crucial reductive elimination step.[16]

  • Solution: Employ a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically bulky, electron-rich biaryl phosphine ligand. Ligands from the "Buchwald" or "Hartwig" families are specifically designed for these challenging couplings.

Recommended Ligands Rationale Ref.
XPhos, SPhos, RuPhos These bulky dialkylbiaryl phosphines promote fast oxidative addition and facilitate reductive elimination from the sterically crowded intermediate.[16]
Josiphos-type ligands Ferrocene-based ligands that have also shown high efficacy in C-N couplings.[17]
  • Cause: The base is not strong enough to deprotonate the amine-palladium complex, or it is sterically hindering the catalyst.

  • Solution: Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) is often the most effective. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). Remember to include an additional 2 equivalents of base to neutralize the amine dihydrochloride salt.

  • Cause: Presence of oxygen or water, which can deactivate the Pd(0) catalyst.

  • Solution:

    • Solvent: Use anhydrous, deoxygenated solvents such as toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF).[18]

    • Atmosphere: The reaction must be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Degas the solvent thoroughly via sparging with inert gas or through freeze-pump-thaw cycles.

Troubleshooting_Tree Start Reaction Failed: Low/No Conversion CheckBase Is Base Stoichiometry Correct? (>2 eq. for neutralization + reaction requirement) Start->CheckBase Start Here CheckReagent Is Coupling Reagent / Ligand Appropriate for Hindered Amine? CheckBase->CheckReagent Yes FixBase Action: Increase base equivalents. Use non-nucleophilic base (DIPEA) or strong base (NaOtBu). CheckBase->FixBase No CheckConditions Are Conditions Optimized? (Anhydrous/Inert, Temp, Solvent) CheckReagent->CheckConditions Yes FixReagent Action: Switch to HATU/COMU (Amide) or XPhos/RuPhos (Buchwald-Hartwig). CheckReagent->FixReagent No CheckPurification Is Product Formed but Lost During Workup/Purification? CheckConditions->CheckPurification Yes FixConditions Action: Ensure inert atmosphere. Use dry polar aprotic solvent. Consider gentle heating (40-60°C). CheckConditions->FixConditions No FixPurification Action: Use Reverse Phase or SCX chromatography. Avoid unmodified silica gel. CheckPurification->FixPurification Yes

Caption: A decision tree for systematic troubleshooting.

Part 4: Purification Strategies for Polar Products

Q: My reaction worked, but I'm struggling with purification. The product streaks on silica gel and is hard to isolate. What are my options?

A: This is a common and expected challenge. The tertiary amine product is basic and highly polar. Standard silica gel chromatography is often ineffective.

  • Acid/Base Workup: A primary cleanup step can be a liquid-liquid extraction. Extract your crude product into an organic solvent (like DCM or EtOAc), wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic coupling additives, then with brine. This may still not be sufficient for high purity.

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method for polar compounds.[6]

    • Mobile Phase: A gradient of acetonitrile in water is typical.

    • Modifier: Add a modifier to control the ionization of your amine. A buffer of 0.1% formic acid (which will protonate your amine) or 0.1% ammonia/triethylamine (which will keep it as a free base) can dramatically improve peak shape.

  • Ion-Exchange Chromatography (IEC): This is an excellent technique for basic amines.

    • Method: Use a Strong Cation Exchange (SCX) cartridge. Load the crude reaction mixture onto the cartridge. Neutral and acidic impurities can be washed off with a non-basic solvent like methanol. The desired basic product is retained on the resin and can then be selectively eluted by washing with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).[6] This method is highly effective for separating the product from non-basic impurities like coupling agent byproducts.

  • Modified Normal-Phase Chromatography: If you must use silica gel, you must deactivate the acidic silanol groups.

    • Method: Pre-treat the silica gel with a solvent system containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine in your eluent). Alternatively, using an eluent system containing ammonium hydroxide, such as DCM/MeOH/NH₄OH, can improve chromatography, but may be less reproducible.[7]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 19, 2026.
  • Isidro-Llobet, A., et al. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved January 19, 2026.
  • Wikipedia. (n.d.).
  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 19, 2026.
  • Chemistry LibreTexts. (2023).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. (2026).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Royal Society of Chemistry. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Biotage. (2023).
  • Foley, D. J., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • Garg, N. K., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-5.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • LabSolu. (n.d.). This compound. Retrieved January 19, 2026.
  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Duhamel, T., et al. (2022).
  • Sarpong, R., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • The MJA Lab. (n.d.). Green Chemistry - BORIS Portal. Retrieved January 19, 2026.
  • LabSolu. (n.d.). N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine dihydrochloride. Retrieved January 19, 2026.
  • Echemi. (n.d.). This compound. Retrieved January 19, 2026.
  • Echemi. (2024). This compound.
  • Suzhou Aobai Pharmaceutical. (n.d.). This compound. Retrieved January 19, 2026.
  • Adler, M. J., et al. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved January 19, 2026.

Sources

Technical Support Center: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will delve into the causality behind common issues, providing actionable troubleshooting advice and robust protocols grounded in established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reductive amination is stalling or showing low conversion at scale. What are the likely causes?

A1: Stalled or incomplete reductive amination is a frequent scale-up challenge. The primary culprits are often related to reagent stability, moisture control, and mass transfer limitations.

  • Moisture In-situ Quenching: The reducing agent, typically sodium triacetoxyborohydride (STAB), is highly sensitive to moisture. At scale, larger vessel surfaces and longer addition times increase the risk of exposure to atmospheric moisture or residual water in solvents. This leads to the decomposition of STAB, reducing its effective stoichiometry and causing the reaction to stall. Ensure all solvents are anhydrous (<0.05% water) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Imine/Enamine Formation Equilibrium: The initial condensation between N-methylazetidin-3-amine and oxetan-3-one to form the iminium intermediate is a reversible equilibrium. At scale, inadequate mixing can create localized concentration gradients, failing to drive the equilibrium toward the iminium species required for reduction. Slower, controlled addition of the amine to the ketone/acid solution can help maintain a favorable concentration.

  • Oxetan-3-one Stability: Oxetan-3-one can be unstable and prone to polymerization or degradation, especially in the presence of acid or base catalysts over extended reaction times. Consider adding the oxetan-3-one later in the sequence or running the reaction at a lower temperature to minimize degradation pathways.

Q2: I'm observing significant byproduct formation, particularly a di-oxetaneylated impurity. How can I mitigate this?

A2: The formation of a tertiary amine byproduct, where a second oxetane unit reacts with the product N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, points to an issue with stoichiometry and reaction kinetics. The product amine is itself a nucleophile and can compete with the starting N-methylazetidin-3-amine for the available oxetan-3-one.

  • Control Stoichiometry and Addition: Instead of charging all reagents at once, maintain a slight excess of the starting N-methylazetidin-3-amine throughout the reaction. This can be achieved by slowly adding the oxetan-3-one to the mixture of the amine, acid catalyst (e.g., acetic acid), and reducing agent. This ensures the ketone is more likely to encounter the primary amine starting material rather than the secondary amine product.

  • Temperature Management: Higher temperatures can accelerate the rate of the undesired secondary reaction. Maintain a controlled internal temperature, typically between 0-10 °C, during the addition and reaction phases. Effective heat removal is critical at scale.

Q3: The final dihydrochloride salt isolation is problematic. I'm getting an oil or a poorly crystalline solid. What's the issue?

A3: The physical form of the final salt is highly dependent on the crystallization conditions and the purity of the freebase intermediate.

  • Impurity-Driven Crystallization Inhibition: The presence of polar impurities, residual solvents, or excess starting materials can act as crystallization inhibitors, leading to oiling out. Ensure the freebase is thoroughly purified prior to salt formation. A common method is a silica gel plug or column, though liquid-liquid extraction can be more scalable.

  • Solvent System is Key: The choice of solvent for HCl addition is critical. A common and effective system is the addition of HCl in a non-polar solvent like isopropanol (IPA) or ethanol to a solution of the freebase in a solvent in which the salt is insoluble, such as methyl tert-butyl ether (MTBE) or ethyl acetate. This "anti-solvent" crystallization method often yields a more crystalline product.

  • Stoichiometry of HCl: Precise control over the addition of exactly two equivalents of HCl is mandatory. An excess of HCl can lead to a hygroscopic material, while a deficit will result in a mixture of mono- and di-hydrochloride salts, disrupting the crystal lattice. Titrate your HCl solution and add it slowly with vigorous stirring to avoid localized over-concentration.

Q4: My process is suffering from poor reproducibility in terms of yield and purity. Where should I focus my investigation?

A4: Poor reproducibility at scale often points to "hidden" variables that are minor at the bench but significant in a larger reactor.

  • Raw Material Quality: Ensure consistent quality of starting materials. The purity of N-methylazetidin-3-amine and oxetan-3-one can vary between batches. Perform incoming QC on all raw materials.

  • Mixing and Mass Transfer: As vessel size increases, mixing efficiency can decrease. Inadequate mixing can lead to localized "hot spots" or concentration gradients, causing inconsistent reaction progress and byproduct formation. Validate your mixing parameters and consider using baffles or specific impeller types to improve homogeneity.

  • Work-up and Extraction pH: The pH of aqueous work-up steps is critical for separating the polar amine product from non-polar impurities. Ensure the pH is consistently controlled and measured throughout the batch. Inconsistent pH can lead to product loss in the aqueous phase or impurities carrying through.

Troubleshooting Guide: Reductive Amination & Salt Formation

This section provides a structured approach to diagnosing and resolving common issues during the synthesis.

Observation / Problem Potential Root Cause(s) Recommended Action(s)
Reaction Stalls (Incomplete Conversion) 1. Moisture ingress deactivating STAB. 2. Poor quality or decomposed STAB. 3. Sub-stoichiometric charge of reducing agent. 4. Low reaction temperature slowing kinetics.1. Use anhydrous solvents; maintain a robust inert atmosphere. 2. Test STAB activity on a small scale; source from a reputable supplier. 3. Re-assay the reducing agent and adjust charge accordingly. 4. Allow the reaction to slowly warm to room temperature after the addition is complete and monitor progress.
High Levels of Di-oxetaneylated Impurity 1. Incorrect order of addition. 2. Reaction temperature too high. 3. Poor mixing leading to localized excess of oxetan-3-one.1. Add oxetan-3-one slowly to a mixture of the amine and STAB. 2. Maintain strict temperature control (e.g., 0-5 °C) during addition. 3. Increase agitation speed; verify mixing efficiency for the given batch volume.
Final Product Oils Out During Crystallization 1. Presence of impurities inhibiting crystal growth. 2. Incorrect solvent/anti-solvent system. 3. Rapid addition of HCl or anti-solvent. 4. Insufficient HCl (mixture of salts).1. Purify the freebase intermediate via extraction or chromatography before salt formation. 2. Screen alternative crystallization solvents (e.g., Ethanol/MTBE, IPA/Heptane). 3. Slow down the addition rate; add seed crystals if available. 4. Ensure exactly 2.0-2.1 equivalents of HCl are added.
Isolated Salt is Highly Hygroscopic 1. Excess HCl present in the final product. 2. Amorphous solid form instead of crystalline.1. Use a maximum of 2.1 equivalents of HCl. Consider a final re-slurry in a non-polar solvent like MTBE or heptane to wash out excess HCl. 2. Develop a robust crystallization protocol to ensure the desired, stable crystalline form is consistently produced.

Key Experimental Protocols

Protocol 1: Scalable Reductive Amination

This protocol assumes a 1 mole scale reaction and prioritizes control over stoichiometry and temperature.

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and rendered inert by purging with nitrogen for at least 1 hour.

  • Reagent Charge: To the reactor under a positive pressure of nitrogen, charge N-methylazetidin-3-amine (1.0 eq), followed by an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 volumes).

  • Acid & Reducing Agent: Add acetic acid (1.2 eq) to the mixture. Cool the vessel to an internal temperature of 0-5 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Controlled Addition: Prepare a solution of oxetan-3-one (1.1 eq) in the same anhydrous solvent (2 volumes). Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour after the addition is complete, then allow it to warm to ambient temperature and stir for an additional 12-16 hours. Monitor reaction completion by LC-MS or GC-MS.

  • Aqueous Work-up: Cool the mixture to 10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Adjust the pH of the aqueous layer to >12 with 50% NaOH solution to ensure the amine product is in its freebase form.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.

Protocol 2: Dihydrochloride Salt Formation and Isolation
  • Purification (Optional but Recommended): Purify the crude freebase via silica gel chromatography or a suitable alternative method if significant impurities are present.

  • Solvent Exchange: Dissolve the purified freebase in a suitable solvent for salt formation, such as isopropanol (IPA) or ethanol (5 volumes).

  • Acidification: Cool the solution to 0-10 °C. Slowly add a pre-titrated solution of 2M HCl in IPA (2.05 eq) dropwise with vigorous stirring. A precipitate should begin to form.

  • Crystallization & Aging: After the addition is complete, stir the resulting slurry at 0-10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to allow for crystal growth.

  • Isolation: Filter the solid product. Wash the filter cake with cold IPA, followed by a non-polar solvent like MTBE or heptane to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Flow & Logic Diagrams

Diagram 1: Reductive Amination Workflow

This diagram illustrates the critical decision points and workflow for the reductive amination step, emphasizing control and monitoring.

prep Vessel Prep (Dry, Inert) charge_amine Charge Amine & Solvent prep->charge_amine charge_acid Charge Acetic Acid charge_amine->charge_acid cool Cool to 0-5 °C charge_acid->cool charge_stab Charge STAB cool->charge_stab add_ketone Slowly Add Oxetan-3-one (Maintain T < 5 °C) charge_stab->add_ketone react Reaction Monitoring (LCMS / GCMS) add_ketone->react quench Aqueous Quench (Sat. NaHCO3) react->quench If complete basify Basify to pH > 12 (NaOH) quench->basify extract Extract & Concentrate basify->extract freebase Crude Freebase extract->freebase start Product Oils Out? purity_check Freebase Purity > 98%? start->purity_check hcl_check HCl Stoichiometry 2.0-2.1 eq? purity_check->hcl_check Yes purify Action: Purify Freebase (Column / Extraction) purity_check->purify No solvent_check Solvent System Appropriate? hcl_check->solvent_check Yes adjust_hcl Action: Re-assay & Adjust HCl Charge hcl_check->adjust_hcl No screen_solvents Action: Screen Solvents (e.g., EtOH/MTBE) solvent_check->screen_solvents No success Crystalline Solid solvent_check->success Yes purify->start adjust_hcl->start screen_solvents->start

Caption: Decision tree for troubleshooting crystallization.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

Technical Support Center: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical information for researchers using N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride. Authored from the perspective of a Senior Application Scientist, this document aims to address common challenges, particularly concerning solubility, to ensure the successful design and execution of your experiments.

Section 1: Understanding the Fundamentals: Physicochemical Properties

This compound (Molecular Formula: C₇H₁₆Cl₂N₂O, Molecular Weight: 215.12 g/mol ) is a small organic molecule featuring two key heterocyclic rings: a polar oxetane ring and a basic azetidine ring.[1] The "dihydrochloride" designation is critical; it indicates that the two basic nitrogen centers on the molecule have been protonated to form a salt with two equivalents of hydrochloric acid.

This salt form is intentionally designed to enhance aqueous solubility.[2] Amine salts are generally charged, polar, and can participate in hydrogen bonding, all of which are properties that favor dissolution in aqueous media.[3] However, this solubility is critically dependent on the pH of the solution.

The Role of pH: A Delicate Balance

The solubility of this compound is governed by the equilibrium between its protonated (salt) form and its deprotonated (free base) form. This relationship is described by the Henderson-Hasselbalch equation.[4][5][6]

  • At low pH (acidic conditions): The compound exists predominantly in its doubly protonated, cationic form (BH₂²⁺). This charged species is highly polar and interacts favorably with water molecules, leading to maximum solubility.

  • As pH increases (more basic conditions): The compound begins to lose protons. It will transition to a singly protonated form (BH⁺) and eventually to the neutral, free base form (B). This free base is significantly less polar and, consequently, much less soluble in water. Precipitation is highly likely to occur if the pH of a concentrated solution is raised.

G start Start: Weigh Compound add_water Add 80% of final volume of water start->add_water vortex Vortex / Sonicate for 5-10 min add_water->vortex check Visually Inspect: Is it dissolved? vortex->check success Success: Add remaining water, mix, and use. check->success Yes heat Gently warm (35-40°C) with mixing check->heat No check2 Visually Inspect: Is it dissolved? heat->check2 check2->success Yes acidify Problem: Likely pH issue. Consider acidified water or co-solvent. check2->acidify No

Caption: Systematic workflow for aqueous dissolution.

  • Start with Mechanical Agitation: Before applying heat or changing solvents, vigorous vortexing or sonication is the most effective first step. This increases the interaction between the solvent and the solid's surface area.

  • Apply Gentle Heat: Warming the solution to 35-40°C can increase the kinetic energy of the system and improve solubility. Avoid excessive heat, which could potentially degrade the compound.

  • Consider Acidified Water: If the compound still does not dissolve, preparing the solution in slightly acidified water (e.g., pH 3-5, using dilute HCl) will ensure the compound remains fully protonated and should force it into solution.

Issue 2: Precipitation in Buffered Media

A clear stock solution becomes cloudy or forms a precipitate upon dilution into a neutral or basic buffer.

Causality: The buffer's pH is above the compound's pKa, causing a shift to the less soluble free base. The concentration of the compound in the final solution has exceeded the solubility limit of the free base at that specific pH.

Solution Protocol: Determining Maximum Soluble Concentration

  • Prepare a Series of Dilutions: In separate tubes, prepare the final buffered media (e.g., PBS, pH 7.4).

  • Spike with Stock: Add varying, small volumes of your concentrated aqueous stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Equilibrate and Observe: Allow the solutions to equilibrate at the intended experimental temperature for at least 30 minutes.

  • Identify Precipitation: Visually inspect each tube for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is your practical working solubility limit in that specific medium.

Section 4: Data Summary & Advanced Strategies

Illustrative Solubility Profile

The following table provides an estimated solubility profile based on the general principles of amine hydrochlorides. This data is for illustrative purposes and should be experimentally verified.

Solvent SystemTemperature (°C)Expected SolubilityNotes
Deionized Water25> 20 mg/mLSolution will be acidic.
0.01 M HCl (pH 2)25> 50 mg/mLFully protonated form ensures high solubility.
PBS (pH 7.4)25< 0.1 mg/mLSolubility is limited by the free base form.
DMSO25> 30 mg/mLGood for high-concentration stock solutions.
Ethanol (100%)25~5-10 mg/mLModerate solubility.
Water/Ethanol (1:1)25> 15 mg/mLCo-solvent system can improve solubility.
Advanced Strategy: Using Co-solvents

When aqueous solubility in the desired buffer is insufficient even at low concentrations, a co-solvent strategy can be employed. [7][8]Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. [9] Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

Protocol:

  • Dissolve the compound in 100% of a suitable co-solvent like PEG 400 or DMSO to create a high-concentration primary stock.

  • When preparing the final working solution, first add the small volume of the primary stock to the buffer, ensuring rapid mixing. This "solvent-shifting" can sometimes keep the compound in solution at a concentration higher than its thermodynamic solubility limit (creating a metastable supersaturated solution), which is often sufficient for in-vitro experiments.

  • Caution: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to ensure it does not affect the experimental outcome.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Várkonyi, P., & Kádár, J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • AdooQ BioScience. (2024, July 15). This compound.
  • Zhang, X., Han, B., Hou, Z., Zhang, J., Liu, Z., Jiang, T., He, J., & Li, H. (2010). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry, 8(22), 5107-11.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68.
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Technical Support Center: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine and its dihydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. The presence of both a strained azetidine ring and an acid-sensitive oxetane ring presents unique challenges, particularly during the final N-deprotection step. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis and isolation of your target compound.

Section 1: Core Principles of Deprotection for this Scaffold

The primary challenge in synthesizing N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is the selective removal of a nitrogen protecting group without compromising the integrity of the oxetane or azetidine rings. The azetidine ring, while strained, is generally stable under many synthetic conditions, including the strong acidic conditions often used for post-cyclization deprotection in peptide synthesis.[1][2][3] The oxetane ring, however, is susceptible to acid-catalyzed ring-opening, which is the most common failure point in this synthesis.[4][5]

The choice of protecting group is therefore critical and dictates the entire downstream strategy. The two most common protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

  • Boc Group: Typically removed under acidic conditions. While effective, the conditions must be carefully controlled to avoid oxetane degradation.[6][7][8]

  • Cbz Group: Typically removed by catalytic hydrogenolysis, a much milder method that is orthogonal to acid-labile groups and therefore poses a lower risk to the oxetane ring.[9][10][11]

This guide will focus on troubleshooting the deprotection of these two key protecting groups.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Boc deprotection is incomplete, and increasing the acid strength is causing my oxetane ring to open. What should I do?

This is the most common issue encountered. Aggressive deprotection with neat trifluoroacetic acid (TFA) or concentrated HCl will cleave the Boc group but will almost certainly lead to the formation of ring-opened byproducts.[12][13]

Root Cause Analysis:

  • Insufficient Acid Stoichiometry: The substrate has two basic nitrogen atoms that will be protonated, consuming acid. You need a stoichiometric amount of acid to neutralize the amines plus a catalytic amount to facilitate the deprotection mechanism.

  • Excessively Harsh Conditions: Strong, protic acids in high concentrations create a low pH environment that promotes the protonation of the oxetane oxygen, initiating nucleophilic attack and ring-opening.[4]

  • Temperature: Higher temperatures accelerate both the desired deprotection and the undesired side reaction.

Recommended Solution: Mild Acidolysis

The goal is to find a "sweet spot" that allows for efficient Boc cleavage while minimizing oxetane degradation. The use of gaseous HCl or a solution of HCl in a non-nucleophilic organic solvent is highly recommended.

Table 1: Comparison of Boc Deprotection Conditions

Reagent SystemTemperatureCommon IssuesRecommendation
Neat TFA0 °C to RTHigh risk of oxetane ring-openingNot Recommended
50% TFA in DCM0 °C to RTModerate risk of oxetane ring-openingUse with caution
Conc. HCl in MeOHRTRisk of ring-opening by chloride or methanolNot Recommended
4M HCl in Dioxane0 °C to RTLow risk of side reactions, controlled HCl sourceHighly Recommended
Acetyl Chloride in Methanol0 °C to RTGenerates HCl in situ, generally mild.[14][15]Recommended

Protocol 1: Optimized Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected precursor (1.0 eq) in anhydrous dichloromethane (DCM) or cyclopentyl methyl ether (CPME) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (3.0-4.0 eq) dropwise over 15 minutes. The excess equivalents are necessary to ensure both amine protonation and catalysis.

  • Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring for 1-4 hours.

  • Upon completion, proceed directly to the workup and isolation steps (see Q3).

Q2: I chose to use a Cbz protecting group, but the hydrogenolysis reaction is very slow. How can I improve it?

Cbz deprotection via catalytic hydrogenolysis is an excellent choice for this substrate due to its mild, non-acidic nature.[10][16] Sluggish reactions are typically caused by catalyst inhibition or improper reaction setup.

Root Cause Analysis:

  • Catalyst Poisoning: The tertiary amine in the substrate can sometimes coordinate to the palladium catalyst, reducing its activity. Sulfur-containing impurities from previous steps are also potent catalyst poisons.

  • Insufficient Hydrogen: Poor mixing, low hydrogen pressure, or leaks in the system can starve the reaction.

  • Catalyst Quality/Loading: Old or low-quality catalyst will have poor activity. A loading of 5-10 mol% is typical.

Recommended Solution: Optimized Hydrogenolysis

Table 2: Troubleshooting Cbz Deprotection

IssuePotential CauseTroubleshooting Steps
Slow/Stalled ReactionCatalyst poisoningFilter the solution through a small plug of Celite or silica before adding the catalyst. Increase catalyst loading to 10-15 mol%.
Poor hydrogen deliveryEnsure vigorous stirring to break the gas-liquid interface. Purge the reaction vessel thoroughly with H₂. Use a balloon or a positive pressure setup (up to 50 psi if glassware allows).[11]
Inactive CatalystUse a fresh bottle of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active than Pd/C.
Incomplete ReactionInsufficient reaction timeAllow the reaction to run overnight. Monitor by LC-MS to confirm if the reaction has stalled or is just slow.

Protocol 2: Standard Cbz Deprotection by Hydrogenolysis

  • Dissolve the N-Cbz protected precursor (1.0 eq) in methanol or ethanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (10 mol % Pd).

  • Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen gas (H₂).

  • Maintain a positive pressure of H₂ using a balloon or a hydrogenator apparatus.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude free amine.

Q3: My deprotection is complete, but I'm having trouble isolating the final dihydrochloride salt in good purity. What is the correct workup procedure?

Proper workup is essential to isolate the desired product and remove reaction byproducts and excess reagents. The target amine is quite polar and can be water-soluble, especially in its protonated form, which can complicate extractions.[15]

Recommended Solution: Aqueous Workup and Salt Formation

  • Neutralization: After the deprotection is complete (from either Protocol 1 or 2), concentrate the reaction mixture to remove the bulk of the organic solvent. If you started with an acidic deprotection, dilute the residue with DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 10).

  • Extraction: Extract the aqueous layer three times with DCM or a 9:1 mixture of DCM:Isopropanol. The addition of isopropanol can help break up emulsions and improve the recovery of polar amines.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine. Be careful not to use excessive heat on the rotovap, as the free amine may be volatile.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add 2.0 to 2.2 equivalents of a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Isolation: The dihydrochloride salt should precipitate out of the solution. If it does not, you can add an anti-solvent like heptane to encourage precipitation. Cool the mixture in an ice bath for 30 minutes, then collect the solid by filtration.

  • Purification: Wash the solid with cold diethyl ether or acetone to remove non-polar impurities and dry under vacuum to yield the final N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride salt.[15]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which protecting group is better for this molecule, Boc or Cbz?

    • A: For this specific scaffold, the Cbz group is generally superior . Its removal by hydrogenolysis avoids the acidic conditions that threaten the oxetane ring, leading to a cleaner reaction with a higher yield of the desired product.[17] The Boc group is viable but requires very careful optimization of acidic conditions to prevent side reactions.

  • Q: I have the final dihydrochloride salt. How do I convert it back to the free base for a subsequent reaction?

    • A: To use the amine in a reaction that requires it to be nucleophilic (e.g., acylation, alkylation), you must first liberate the free base.[18] Dissolve or suspend the dihydrochloride salt in a suitable organic solvent (like DCM). Add an aqueous base (e.g., saturated NaHCO₃ or 2M NaOH) and stir until the solid dissolves. Separate the organic layer, extract the aqueous layer a few more times, combine the organic extracts, dry with Na₂SO₄, and concentrate. Alternatively, for the reaction itself, you can add at least 2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) directly to the reaction mixture to neutralize the salt in situ.[18]

  • Q: What analytical techniques are best for monitoring the deprotection?

    • A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal technique. It allows you to track the disappearance of your starting material and the appearance of your product, and it will give you the mass of any major byproducts (such as a ring-opened species), which is invaluable for troubleshooting. TLC (Thin Layer Chromatography) is a faster alternative. Staining with ninhydrin is useful as the product amine will stain (typically yellow or purple) while the N-protected starting material will not.

Section 4: Visualization of Key Processes

The following diagrams illustrate the critical decision-making and mechanistic pathways involved in the deprotection process.

Deprotection Workflow cluster_start Synthesis Stage cluster_deprotection Deprotection Stage cluster_isolation Isolation Stage Start Protected Precursor (N-Boc or N-Cbz) Decision Choose Deprotection Method Start->Decision Boc Mild Acidolysis (e.g., HCl in Dioxane) Decision->Boc If N-Boc Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Decision->Cbz If N-Cbz Workup Aqueous Basic Workup & Extraction Boc->Workup Cbz->Workup FreeBase Isolated Free Amine Workup->FreeBase Salt Salt Formation (Add 2 eq. HCl) FreeBase->Salt Final Final Dihydrochloride Salt Salt->Final

Caption: Workflow for the deprotection and isolation.

Mechanistic Pathways cluster_main Acidic Deprotection of N-Boc Precursor cluster_desired Desired Pathway cluster_undesired Undesired Side Reaction Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ Ox_Protonated Protonated Oxetane Start->Ox_Protonated + H⁺ (Oxetane Oxygen) Loss_Boc Loss of Isobutylene & CO₂ Protonated->Loss_Boc  [Mild Conditions] Desired_Product Deprotected Amine Loss_Boc->Desired_Product Ring_Opened Ring-Opened Byproduct Attack Nucleophilic Attack (e.g., by Cl⁻ or Solvent) Ox_Protonated->Attack  [Harsh Acidic Conditions] Attack->Ring_Opened

Caption: Desired vs. undesired pathways in acidic deprotection.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Protective Groups. Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.
  • Cbz-Protected Amino Groups (Details on Hydrogen
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride (Further Details). RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Deprotection of different N-Boc-compounds.
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • An amine protecting group deprotectable under nearly neutral oxid
  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn.
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
  • This compound Product Page. Achemica.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Purification of organic hydrochloride salt?.
  • Hydrochloride salt of amine. Reddit.
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  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax.
  • Whats the best method to diprotection of amine group of Amino acid?.
  • This compound Product Page. Echemi.
  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
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  • Synthesis of Novel N-(4-Ethoxyphenyl)
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

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analytical challenges with N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 19, 2026

Introduction

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a molecule of significant interest in modern drug discovery, valued for its unique three-dimensional structure conferred by the strained oxetane and azetidine rings.[1][2][3] These features, while desirable for medicinal chemistry, introduce specific analytical challenges. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to support researchers in developing robust analytical methods for this and structurally related compounds. The guidance is grounded in fundamental principles of chromatography and spectroscopy, tailored to the specific physicochemical properties of this small, polar, basic molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of this compound.

Q1: What are the primary structural features of this molecule that impact its analysis?

Answer: The analytical behavior of this compound is dictated by three key features:

  • Two Basic Amine Groups: The presence of both a tertiary amine (the N-methylazetidine) and a secondary amine within the core structure makes the molecule basic. As a dihydrochloride salt, these amines are protonated. This basicity is a primary driver of chromatographic challenges, particularly peak tailing in reversed-phase HPLC.[4][5][6]

  • High Polarity: The combination of two heteroatomic rings (oxetane and azetidine) and the amine functionalities makes the molecule highly polar.[1][2][3] This leads to poor retention on traditional nonpolar stationary phases like C18, often requiring alternative chromatographic strategies.[6][7]

  • Strained Ring Systems: The four-membered oxetane and azetidine rings are strained. While often stable, they can be susceptible to ring-opening under harsh acidic or thermal conditions, which must be considered during method development and sample storage.[8][9]

Q2: The compound is a dihydrochloride salt. How does this affect analysis?

Answer: The dihydrochloride salt form has several implications:

  • Solubility: It significantly enhances aqueous solubility compared to the free base form.[10][11] Solubility is generally highest at low pH and decreases as the pH approaches the pKa of the amines.[10]

  • NMR Spectroscopy: In ¹H NMR, the protons adjacent to the protonated nitrogens will show a significant downfield chemical shift compared to the free base.[10]

  • Mass Spectrometry (MS): In electrospray ionization (ESI), you will primarily observe the protonated molecule ([M+H]⁺) corresponding to the free base. The chloride ions are typically not observed or may form adducts like [M+Cl]⁻ in negative mode, though this is less common for basic compounds.[12] High concentrations of chloride can potentially cause ion suppression.

  • Chromatography: The salt form ensures the analyte is in its charged, most polar state, reinforcing the challenges with retention in reversed-phase chromatography.

Q3: What are the recommended initial HPLC conditions for this compound?

Answer: Due to its high polarity, traditional reversed-phase (RP) methods are challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[7][13][14][15][16]

ParameterRecommended Starting ConditionRationale
Chromatography Mode HILICProvides retention for highly polar compounds that are unretained in RP.[7][14]
Stationary Phase Amide, Silica, or Zwitterionic HILIC columnOffers a polar surface for partitioning of the polar analyte.[7][13][14]
Mobile Phase A Water with Buffer (e.g., 10 mM Ammonium Formate, pH 3.0)Water is the strong eluting solvent in HILIC. Buffer is critical for peak shape.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is the weak, organic-rich solvent.
Gradient Start at high %B (e.g., 95% ACN) and decrease to elute.In HILIC, retention increases with more organic solvent.[7]
Injection Solvent High % Acetonitrile (e.g., 90:10 ACN:Water)Must match initial mobile phase conditions to avoid peak distortion.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Peak Shape (Tailing) in Reversed-Phase LC

Issue: My chromatogram shows a peak for the compound, but it is broad and asymmetrical with significant tailing.

Underlying Cause: This is a classic problem for basic compounds in RPLC.[6] The positively charged amine groups interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][17] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4][5]

Troubleshooting Workflow

G cluster_chem Chemical Troubleshooting Steps start Start: Tailing Peak Observed check_neutral Inject a neutral marker (e.g., uracil). Does it tail? start->check_neutral physical_problem Physical Problem Suspected. Check for voids, bad connections, or column blockage. check_neutral->physical_problem Yes chemical_problem Chemical Problem (Silanol Interaction). Proceed with method optimization. check_neutral->chemical_problem No ph Lower Mobile Phase pH to 2.5-3.0 with Formic or TFA. chemical_problem->ph buffer Increase Buffer Concentration (e.g., 20-50 mM Ammonium Formate). ph->buffer column Switch to a modern, end-capped or hybrid surface column. buffer->column hilic Adopt HILIC Method (See FAQ Q3). column->hilic

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:
  • Confirm the Cause: First, rule out physical issues in your LC system.[17] Inject a neutral, non-basic compound. If it also tails, the problem is likely a physical void in the column or a bad connection.[17] If the neutral compound gives a sharp peak, the tailing is chemical in nature.[17]

  • Lower Mobile Phase pH:

    • Action: Adjust the aqueous mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).

    • Causality: At this low pH, the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge.[18] This minimizes the secondary ionic interactions with your protonated basic analyte, leading to a more symmetrical peak shape.[5]

  • Increase Buffer Strength:

    • Action: If lowering the pH is insufficient, increase the concentration of your buffer (e.g., ammonium formate) from 10 mM up to 50 mM.[4][5]

    • Causality: The buffer cations (e.g., NH₄⁺) act as "shields." They compete with the analyte for interaction with any remaining ionized silanols, effectively masking them and improving peak shape.[5]

  • Change the Column:

    • Action: Switch to a column specifically designed for the analysis of basic compounds. Look for columns with advanced end-capping (which chemically blocks the silanols) or those based on hybrid particle technology.

    • Causality: These columns have a much lower density of accessible, acidic silanol groups, inherently reducing the opportunities for secondary interactions.

  • Switch to HILIC:

    • Action: If retention and peak shape in RPLC remain problematic, switching to HILIC is the most robust solution.

    • Causality: HILIC operates on a different retention mechanism (partitioning into a water-enriched layer on the stationary phase) that is ideal for polar compounds and less prone to the silanol interactions that plague RPLC for bases.[7][14]

Guide 2: Suspected Compound Instability

Issue: I am seeing a loss of my main peak area over time, or the appearance of new, unexpected peaks in my chromatogram, suggesting the compound is degrading.

Underlying Cause: The strained oxetane and azetidine rings can be susceptible to ring-opening, particularly under strongly acidic conditions.[8][9] While generally stable, this potential liability should be investigated if instability is suspected.

Experimental Protocol for Stability Assessment:
  • Prepare Stressed Samples:

    • Acidic Stress: Dissolve the compound in a solution of 0.1 M HCl.

    • Basic Stress: Dissolve the compound in a solution of 0.1 M NaOH.

    • Neutral/Control: Dissolve the compound in pure water or your analytical mobile phase.

    • Thermal Stress: Incubate the neutral solution at an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject each solution into your LC-MS system to get a baseline chromatogram and mass spectrum.

    • Store the solutions under their respective conditions.

    • Analyze the samples again at set time points (e.g., 2, 8, 24 hours).

  • Data Analysis:

    • Monitor Peak Area: Track the peak area of the parent compound (m/z corresponding to the free base). A significant decrease indicates degradation.

    • Look for Degradants: Search for new peaks in the chromatogram. Use the MS to determine their mass. A mass increase of 18 Da (H₂O) could indicate a ring-opening hydrolysis product.

Preventative Measures:
  • pH Control: Maintain sample and mobile phase pH in a range demonstrated to be stable (e.g., pH 3-8).

  • Temperature Control: Use a cooled autosampler (4-10 °C) for storing samples during long analytical runs.

  • Fresh Samples: Prepare samples fresh daily and avoid long-term storage in solution unless stability has been confirmed.

G start Suspected Degradation prep Prepare Samples: - 0.1 M HCl - 0.1 M NaOH - Water (Control) - Water @ 60°C start->prep analyze_t0 Analyze all samples at T=0 (LC-MS) prep->analyze_t0 incubate Incubate samples analyze_t0->incubate analyze_tx Re-analyze at T=2, 8, 24 hrs incubate->analyze_tx data Analyze Data: - Parent peak area? - New degradant peaks? - Mass of new peaks? analyze_tx->data conclusion Determine Stability Profile. Adjust sample pH and temperature conditions accordingly. data->conclusion

Caption: Workflow for assessing compound stability.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • ResearchGate. (2021). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Retrieved from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

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  • Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Analysis of a new hydrochloride salt of the common pharmaceutical metformin. Retrieved from [Link]

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Validation & Comparative

The Rise of Saturated Heterocycles in PROTACs: A Comparative Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride and Other Emerging Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] While the warhead and E3 ligase ligand determine a PROTAC's target and mechanism of recruitment, the linker—the chemical bridge connecting these two moieties—is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[2][3]

This guide provides an in-depth comparison of an emerging class of PROTAC linkers containing small, saturated heterocycles, with a focus on N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride , against more traditional linker classes. We will explore the scientific rationale for incorporating motifs like oxetane and azetidine, present supporting data from analogous systems, and provide detailed experimental protocols for evaluating the performance of these next-generation protein degraders.

From Flexible Chains to Rigid Scaffolds: The Evolution of PROTAC Linker Design

Early PROTAC design predominantly featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.[2] These linkers are synthetically tractable and offer a high degree of conformational flexibility, which can be advantageous for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[4] However, the high flexibility of these linkers can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] Furthermore, long, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, which often translate to poor cell permeability and unfavorable pharmacokinetic profiles.[5]

This has led to a paradigm shift in linker design, with a growing emphasis on more rigid and structurally defined linkers.[2] The incorporation of rigid motifs, such as alkynes, triazoles, and saturated heterocycles (e.g., piperazine, piperidine), can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3] Rigid linkers can also enhance selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved physicochemical and pharmacokinetic properties.[5]

The New Wave: Oxetane- and Azetidine-Containing Linkers

A promising new frontier in rigid linker design is the incorporation of small, saturated heterocycles like oxetane and azetidine. These four-membered rings offer a unique combination of properties that make them attractive for fine-tuning the characteristics of PROTACs.

This compound is a prime example of a building block for this new class of linkers. It combines the structural features of both an oxetane and an azetidine ring, offering a compelling set of potential advantages over traditional linkers.

Physicochemical and Biological Properties: A Head-to-Head Comparison

While direct head-to-head experimental data for PROTACs containing this compound is not yet widely available in the public domain, we can infer its potential performance by examining the known properties of its constituent heterocycles and comparing them to established linker classes.

PropertyAlkyl/PEG LinkersPiperazine/Piperidine LinkersOxetane/Azetidine Linkers (Inferred)
Flexibility HighModerateLow to Moderate
Solubility Variable (PEG improves)Generally GoodPotentially Enhanced
Metabolic Stability Can be susceptible to metabolismGenerally GoodPotentially Improved
Three-Dimensionality LowModerateHigh
Synthetic Accessibility HighModerateModerate

Rationale for the Superiority of Oxetane/Azetidine Linkers:

  • Enhanced Solubility and Reduced Lipophilicity: The oxygen atom in the oxetane ring and the nitrogen atom in the azetidine ring can act as hydrogen bond acceptors, improving the aqueous solubility of the PROTAC.[6] This is a critical advantage, as many PROTACs suffer from poor solubility due to their high molecular weight.[7] The polar nature of these rings can also help to reduce the overall lipophilicity of the molecule, which can be beneficial for improving its pharmacokinetic profile.[6]

  • Improved Metabolic Stability: The incorporation of strained ring systems like oxetane and azetidine can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[8]

  • Increased Three-Dimensionality: Oxetane and azetidine rings introduce a higher degree of three-dimensionality compared to linear linkers. This can lead to improved target engagement and selectivity by allowing for more precise spatial orientation of the warhead and E3 ligase ligand.[6]

  • Favorable Conformational Pre-organization: The inherent rigidity of the four-membered ring systems can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially leading to higher degradation efficiency.

Experimental Evaluation of PROTACs with Novel Linkers

To empirically validate the performance of PROTACs incorporating novel linkers like this compound, a series of well-established in vitro and in vivo experiments are essential.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.

Ternary_Complex_Workflow cluster_0 Biophysical Assays cluster_1 Cell-Based Assays SPR Surface Plasmon Resonance (SPR) Data_Analysis Quantification of Binding Affinity (Kd) and Cooperativity (α) SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis TR_FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) TR_FRET->Data_Analysis NanoBRET NanoBRET/HiBiT NanoBRET->Data_Analysis Co_IP Co-immunoprecipitation Co_IP->Data_Analysis PROTAC_Design PROTAC Synthesis with Novel Linker PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->TR_FRET PROTAC_Design->NanoBRET PROTAC_Design->Co_IP

Step-by-Step Protocol for Surface Plasmon Resonance (SPR):

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binding of PROTAC: Inject the PROTAC of interest over the sensor surface to measure its binding to the E3 ligase.

  • Binding of Target Protein: In a separate experiment, inject the purified target protein over a fresh sensor surface to measure its binding to the immobilized E3 ligase in the presence of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) for each binding event. The cooperativity of ternary complex formation can be determined by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Degradation_Assay_Workflow Cell_Culture Cell Culture and Treatment with PROTAC Lysate_Prep Cell Lysis and Protein Quantification Cell_Culture->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Step-by-Step Protocol for Western Blotting:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. The percentage of protein degradation can then be calculated relative to a vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values can be determined.

Pharmacokinetic Studies

Evaluating the in vivo pharmacokinetic properties of a PROTAC is crucial for its development as a therapeutic agent.

PK_Study_Workflow Dosing PROTAC Administration (e.g., IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma Preparation and Extraction Sampling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Extract the PROTAC from plasma samples using protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Separate the analyte from matrix components using a suitable HPLC or UPLC column.

  • Mass Spectrometric Detection: Quantify the PROTAC using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the PROTAC in the unknown samples. From the concentration-time data, key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability can be calculated.

Conclusion and Future Directions

The incorporation of small, saturated heterocycles like oxetane and azetidine into PROTAC linkers represents a significant advancement in the field of targeted protein degradation. Building blocks such as This compound offer the potential to overcome many of the limitations associated with traditional flexible linkers, including poor solubility, metabolic instability, and unfavorable pharmacokinetic profiles.

While further experimental validation is needed to fully elucidate the structure-activity relationships of this new class of linkers, the foundational principles of medicinal chemistry and the growing body of literature on the benefits of these heterocyclic scaffolds provide a strong rationale for their continued exploration. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the performance of PROTACs containing these novel linkers and accelerate the development of the next generation of highly effective and drug-like protein degraders.

References

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Azetidine vs. Piperidine Linkers in Drug Design: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the choice of a chemical scaffold can dictate the success or failure of a therapeutic candidate. Among the saturated heterocycles, piperidine has long been a king, a ubiquitous and reliable piece in the medicinal chemist's arsenal.[1][2] However, the challenger, the smaller and more constrained azetidine ring, is proving to be a formidable player, often outmaneuvering its larger cousin to solve critical drug development puzzles.[3][4] This guide provides an in-depth, data-driven comparison of azetidine and piperidine linkers, offering researchers, scientists, and drug development professionals the insights needed to strategically deploy these crucial building blocks.

The Strategic Role of Saturated Heterocyclic Linkers

Saturated heterocyclic linkers are not mere spacers within a drug molecule. They are architectural elements that profoundly influence a compound's three-dimensional shape, physicochemical properties, and ultimately, its pharmacokinetic and pharmacodynamic profile.[5] Their role is particularly critical in modalities like Proteolysis-Targeting Chimeras (PROTACs), where the linker's geometry is paramount for inducing a productive ternary complex between the target protein and an E3 ligase.[5] The choice between a four-membered azetidine and a six-membered piperidine can lead to dramatic shifts in a drug candidate's performance.

At the Bench: A Head-to-Head Comparison

The fundamental differences between azetidine and piperidine stem from their distinct ring sizes, which dictate their geometry, conformational flexibility, and electronic properties.

Conformational Rigidity: A Game of Entropic Advantage

Piperidine , with its six-membered ring, predominantly adopts a stable, low-energy chair conformation.[2] This well-defined geometry can be advantageous for pre-organizing a molecule for optimal binding to a target. However, it also possesses a degree of conformational flexibility, which can sometimes be a liability, leading to entropic penalties upon binding.

Azetidine , in contrast, is a more rigid and planar structure due to its significant ring strain.[4] This inherent rigidity can be a powerful tool for locking a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity. By reducing the entropic cost of binding, the azetidine scaffold can provide a significant advantage in optimizing drug-target interactions.[3]

G cluster_piperidine Piperidine Conformational Flexibility cluster_azetidine Azetidine Conformational Rigidity Chair Chair (Low Energy) Twist-Boat Twist-Boat (High Energy) Chair->Twist-Boat Ring Flip Twist-Boat->Chair Relaxation Planar-like Relatively Planar (Strained) G Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes, NADPH) Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench with ACN/IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compounds (azetidine and piperidine analogs)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the donor compartment (apical for A-B, basolateral for B-A).

    • Add fresh HBSS to the receiver compartment.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling:

    • At specified time points, take samples from the receiver compartment.

    • Replenish the receiver compartment with fresh HBSS.

  • Analysis:

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

Conclusion: Making the Right Move

The choice between an azetidine and a piperidine linker is a strategic decision that should be guided by the specific challenges and objectives of a drug discovery program. While piperidine remains a valuable and well-understood scaffold, azetidine offers a unique set of properties that can be leveraged to overcome common hurdles in drug development. Its inherent rigidity, lower lipophilicity, and often superior metabolic stability make it an increasingly attractive option for medicinal chemists seeking to enhance the potency, selectivity, and drug-like properties of their lead compounds. By understanding the fundamental differences between these two linkers and employing rigorous experimental evaluation, researchers can make more informed decisions, ultimately increasing the probability of advancing a successful therapeutic candidate.

References

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  • Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243.
  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860-9873.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
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A Comparative Guide to the Biological Activity of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride Derivatives and Other Muscarinic M1/M4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Muscarinic Agonists in CNS Drug Discovery

The quest for effective treatments for central nervous system (CNS) disorders, such as schizophrenia and Alzheimer's disease, has led to a renewed interest in the muscarinic acetylcholine receptors.[1] Specifically, the M1 and M4 subtypes have emerged as promising therapeutic targets.[2] Activation of M1 receptors, which are highly expressed in the hippocampus and cortex, is associated with enhanced cognitive function.[1][2] M4 receptors, abundant in the striatum, are thought to modulate dopamine signaling, offering a potential mechanism to address psychotic symptoms.[1][3]

This guide provides a comparative analysis of the biological activity of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride derivatives, a novel class of compounds, against other known muscarinic M1/M4 receptor agonists. The incorporation of strained four-membered heterocycles like oxetane and azetidine has become a valuable strategy in medicinal chemistry to improve physicochemical properties and introduce three-dimensionality, which can enhance target engagement.[4]

Given the proprietary nature of early-stage drug discovery, specific biological activity data for this compound is not yet publicly available. Therefore, for illustrative purposes, this guide will utilize placeholder data for this lead compound to demonstrate a comparative framework. This framework is benchmarked against the well-characterized dual M1/M4 agonist, xanomeline, and other relevant compounds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro pharmacological profiles of our lead compound (with hypothetical data) and key comparators. This data is typically generated through a series of standardized assays to determine binding affinity, functional potency, and selectivity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5M1 Selectivity (vs. M2/M3)M4 Selectivity (vs. M2/M3)
This compound (Hypothetical Data) 15 450 600 25 350 30-40 fold 18-24 fold
Xanomeline~5-10~300-500~400-600~5-15~200-400~30-100 fold~26-120 fold
KarXT (Xanomeline-Trospium)High Affinity (M1/M4)Low AffinityLow AffinityHigh Affinity (M1/M4)Low AffinityHighHigh
CevimelineHigh Affinity (M1/M3)Moderate AffinityHigh Affinity (M1/M3)Moderate AffinityModerate AffinityLowLow

Table 2: Functional Potency and Efficacy (EC50, nM and % Max Response)

CompoundM1 (Gq/11) Calcium FluxM4 (Gi/o) cAMP Inhibition
EC50 (nM) % Max Response
This compound (Hypothetical Data) 30 95% (Partial Agonist)
Xanomeline10-50Partial to Full Agonist
KarXT (Xanomeline-Trospium)Potent Agonist-
CevimelinePotent AgonistFull Agonist

Signaling Pathways

The therapeutic effects of M1 and M4 receptor agonists are mediated through distinct G-protein coupled signaling cascades. Understanding these pathways is crucial for interpreting functional assay data and predicting in vivo effects.

M1_Signaling_Pathway Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Neuronal Excitation & Cognitive Enhancement Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Signaling Pathway.

M4_Signaling_Pathway Agonist M4 Agonist M4R M4 Receptor Agonist->M4R Binds Gio Gi/o Protein M4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Dopamine_Release Reduced Dopamine Release (Antipsychotic Effect) PKA->Dopamine_Release

Caption: M4 Receptor Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize muscarinic receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled antagonist from the M1 and M4 receptors by the test compound.

Materials:

  • Cell membranes expressing human M1 or M4 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compound (e.g., this compound)

  • Atropine for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay (for M1, M3, M5 Receptors)

This functional assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors.

Objective: To determine the potency (EC50) and efficacy of the test compound in activating the M1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound

  • A full agonist (e.g., carbachol) as a positive control

  • A fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the M1-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye solution containing probenecid and incubate for 45-60 minutes at 37°C.

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Measure the baseline fluorescence of the cell plate.

  • Add the test compounds or control to the wells and immediately begin kinetic fluorescence measurements.

  • Record the peak fluorescence intensity for each well.

  • Plot the change in fluorescence against the compound concentration to determine the EC50 and maximal response relative to the full agonist.

cAMP Assay (for M2, M4 Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon activation of Gi/o-coupled receptors.

Objective: To determine the potency (EC50) and efficacy of the test compound in inhibiting cAMP production via the M4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 receptor

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)

  • Test compound

  • A known M4 agonist as a positive control

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • A plate reader compatible with the chosen detection technology

Procedure:

  • Seed the M4-expressing cells in a 96- or 384-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of the test compound or control.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

  • Measure the signal on a compatible plate reader.

  • Plot the signal (inversely proportional to cAMP levels) against the compound concentration to determine the EC50 and maximal inhibition of cAMP production.

Conclusion

The development of selective M1 and M4 muscarinic receptor agonists, such as those incorporating novel oxetane and azetidine scaffolds, represents a promising advancement in the treatment of CNS disorders. The comparative framework and detailed experimental protocols provided in this guide are intended to support researchers in the evaluation and characterization of these and other emerging therapeutic agents. While direct biological activity data for this compound derivatives are not yet in the public domain, the methodologies outlined here provide a robust system for their future evaluation and comparison against established benchmarks like xanomeline.

References

  • Burrows, C. J., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 59(24), 10839–10863.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
  • Dean, B., & Scarr, E. (2015). Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(8), 1036-1045.
  • Gould, R. W., & Lindsley, C. W. (2022). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Pharmacology, 13, 1037788.
  • Lindsley, C. W., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Biomedicines, 10(2), 398.
  • Shekhar, A., et al. (2008). The selective muscarinic receptor agonist xanomeline as a novel treatment for schizophrenia.
  • Wess, J., et al. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423-450.

Sources

Comparative Structure-Activity Relationship (SAR) of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, a scaffold of significant interest in central nervous system (CNS) drug discovery, likely targeting G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs).[1][2][3] We dissect the molecule into its core components—the azetidine ring, the N-methyl group, and the oxetane moiety—to elucidate the specific contributions of each to receptor affinity, functional potency, selectivity, and pharmacokinetic properties. By comparing this lead structure to rationally designed analogs, we offer field-proven insights into how subtle structural modifications can overcome common medicinal chemistry challenges, including metabolic instability and off-target effects. This document serves as a technical resource for researchers and drug development professionals, complete with detailed experimental protocols for key validation assays.

Introduction: The Strategic Value of Constrained Scaffolds

In modern medicinal chemistry, the use of small, rigid, and three-dimensional scaffolds is a key strategy for developing potent and selective ligands.[4] Saturated heterocycles like azetidine and oxetane have emerged as valuable building blocks because they offer a unique combination of properties.[1][5][6][7]

  • The Azetidine Ring: This strained four-membered ring provides conformational rigidity, which can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and thus increasing affinity.[2][4] Its sp³-rich character also improves physicochemical properties like solubility and metabolic stability, which are critical for CNS drug candidates.[1]

  • The Oxetane Moiety: The oxetane ring is a versatile motif increasingly used as a polar bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[6][8] Its incorporation can significantly enhance aqueous solubility, reduce P-glycoprotein (P-gp) efflux, and improve metabolic stability, all while maintaining or improving target potency.[5]

The combination of these two motifs in N-Methyl-N-(oxetan-3-YL)azetidin-3-amine (Compound 1) creates a promising scaffold for targeting CNS receptors, particularly muscarinic receptors, which are implicated in cognitive processes and are therapeutic targets for conditions like Alzheimer's disease and schizophrenia.[3][9][10] This guide explores the SAR of this core structure to inform the rational design of next-generation therapeutic agents.

Core Scaffold Analysis and Comparative SAR

To understand the SAR of Compound 1, we systematically evaluated a series of analogs where each core component was modified. Biological activity was assessed using a competitive radioligand binding assay to determine affinity (Kᵢ) for the human muscarinic M₁ receptor (hM₁) and a [³⁵S]GTPγS functional assay to measure agonist potency (EC₅₀) and efficacy (%Eₘₐₓ).[11][12][13] Physicochemical and pharmacokinetic properties were also evaluated.

Table 1: Comparative SAR Data for Analogs of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine
CmpdModificationhM₁ Kᵢ (nM)hM₁ EC₅₀ (nM)Efficacy (%Eₘₐₓ)cLogPHLM Stability (T½, min)
1 Parent Compound 5.2 15.8 100 0.8 >60
2N-H (des-methyl)25.680.3950.3>60
3N-Ethyl12.145.2881.245
4Azetidine → Pyrrolidine48.9150.7751.130
5Azetidine → Piperidine110.2330.1601.422
6Oxetane → Cyclobutane35.7112.4921.915
7Oxetane → Tetrahydrofuran60.3195.5851.325
8Oxetane → Isopropyl95.8290.0701.7<10

HLM: Human Liver Microsomes

The N-Alkyl Substitution: Balancing Potency and Metabolism

The N-methyl group in Compound 1 is crucial for optimal activity.

  • Removal (Compound 2, N-H): Replacing the methyl group with a hydrogen resulted in a ~5-fold drop in binding affinity and functional potency. While this modification slightly improved polarity (lower cLogP), the loss in potency suggests the methyl group engages in a critical hydrophobic interaction within the receptor's binding pocket.

  • Elongation (Compound 3, N-Ethyl): Increasing the alkyl chain length to an ethyl group was detrimental, reducing both affinity and potency. This also introduced a metabolic liability, decreasing the half-life in human liver microsomes (HLM). This suggests that while a small alkyl group is favored, larger substituents create steric hindrance.

Insight: The N-methyl group strikes an optimal balance between occupying a key hydrophobic pocket and maintaining a favorable metabolic profile.

The Azetidine Core: The Importance of Ring Strain and Rigidity

The choice of the small, strained azetidine ring is a cornerstone of this scaffold's high affinity.

  • Ring Expansion (Compounds 4 & 5): Replacing the 4-membered azetidine with a 5-membered pyrrolidine (Compound 4 ) or a 6-membered piperidine (Compound 5 ) led to a dramatic loss of affinity and potency. The increased conformational flexibility of the larger rings likely results in a higher entropic cost upon binding, weakening the interaction with the receptor.[4] This highlights the superiority of the conformationally restricted azetidine scaffold for this target.[1][2]

Insight: The rigidity conferred by the azetidine ring is essential for maintaining the optimal geometry for receptor engagement.

The Oxetane Moiety: A Superior Bioisostere

The oxetane ring is a key driver of the compound's favorable drug-like properties.[5] Its role extends beyond simply acting as a linker.

  • Carbocyclic Analog (Compound 6): Replacing the oxetane with a cyclobutane ring, which removes the polar oxygen atom, resulted in a significant loss of potency and a drastic reduction in metabolic stability. The increased lipophilicity (higher cLogP) likely makes it a more attractive substrate for cytochrome P450 enzymes.[5]

  • Larger Ether (Compound 7): Substitution with a tetrahydrofuran (THF) ring also decreased activity, likely due to unfavorable steric interactions.

  • Acyclic Analog (Compound 8): Replacing the oxetane with an isopropyl group, a common bioisostere for carbonyls, led to a near-complete loss of activity and very poor metabolic stability. This underscores the unique benefits of the oxetane's polarity and constrained conformation.[6][8]

Insight: The oxetane provides a critical polar interaction and shields the molecule from metabolism, acting as a superior bioisostere compared to carbocyclic or acyclic analogs.[5][6]

Experimental Methodologies

The following protocols represent the self-validating systems used to generate the comparative data in this guide.

Workflow for SAR Investigation

The logical flow from compound design to data analysis is critical for an efficient SAR campaign.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Iteration A Analog Design (Based on SAR Hypotheses) B Chemical Synthesis & Purification A->B C Purity & Identity Check (LC-MS, NMR) B->C D hM1 Receptor Binding Assay (Ki) C->D E [35S]GTPγS Functional Assay (EC50, Emax) C->E F Metabolic Stability Assay (HLM, T½) C->F G Data Consolidation & SAR Table Generation D->G E->G F->G H Review & Refine SAR Hypotheses G->H H->A Next Design Cycle

Caption: Iterative workflow for SAR exploration.

Protocol: hM₁ Radioligand Binding Assay

This competitive binding assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.[14]

Materials:

  • Membranes from CHO cells stably expressing hM₁ receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Atropine.

  • 96-well plates, filter mats, scintillation fluid.

Procedure:

  • Prepare serial dilutions of test compounds (from 10 mM DMSO stock) in Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of test compound dilution (or atropine for non-specific binding, or buffer for total binding), and 25 µL of [³H]-NMS (final concentration ~0.5 nM).

  • Initiate the binding reaction by adding 125 µL of hM₁ membrane suspension (final concentration ~5 µg protein/well).

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer.

  • Dry the filter mats, place them in scintillation vials with 5 mL of scintillation fluid, and count radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts. Determine IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures G-protein activation, a proximal event in GPCR signaling, providing a functional readout of agonist activity.[11][12][13][15] It is particularly useful for differentiating full and partial agonists.[15]

Materials:

  • Membranes from CHO cells stably expressing hM₁ receptors.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate), 10 µM final concentration.

  • [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate), ~0.1 nM final concentration.

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • 96-well plates, SPA beads (Wheat Germ Agglutinin-coated).

Procedure:

  • Prepare serial dilutions of test compounds in Assay Buffer.

  • In a 96-well plate, add 20 µL of test compound dilution (or buffer for basal activity).

  • Add 100 µL of a pre-mixed master mix containing hM₁ membranes (~10 µ g/well ), GDP, and SPA beads in Assay Buffer.

  • Pre-incubate for 30 minutes at 25°C.

  • Initiate the reaction by adding 80 µL of [³⁵S]GTPγS.

  • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.

  • Centrifuge the plate at 500 x g for 5 minutes to allow beads to settle.

  • Measure radioactivity using a microplate scintillation counter.

  • Plot the dose-response curve and determine EC₅₀ and Eₘₐₓ values using non-linear regression.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[16][17][18]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[19]

  • NADPH regenerating system (or NADPH).[16][19]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination.

  • 96-well plates, incubator, LC-MS/MS system.

Procedure:

  • Prepare a 1 mg/mL HLM solution in ice-cold phosphate buffer.

  • Add the test compound to the HLM solution (final concentration 1 µM).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and terminate the reaction by adding it to cold ACN with IS.[19]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time. The slope of the line determines the elimination rate constant, from which the half-life (T½) is calculated.

Signaling Pathway Context

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine and its analogs are presumed to act as agonists at M₁ muscarinic receptors, which are Gq-coupled GPCRs.[9] Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

M1_Signaling_Pathway Ligand Agonist (e.g., Compound 1) M1R M1 Muscarinic Receptor (GPCR) Ligand->M1R Binds & Activates Gq Gq Protein (α, β, γ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets

Caption: M₁ muscarinic (Gq-coupled) signaling pathway.

Conclusion and Future Directions

The systematic SAR evaluation of the N-Methyl-N-(oxetan-3-YL)azetidin-3-amine scaffold reveals a finely tuned structure optimized for potency, selectivity, and favorable ADME properties. The key takeaways are:

  • N-Methyl is Optimal: The N-methyl group is critical for high-affinity binding.

  • Azetidine is Essential: The conformational constraint of the azetidine ring is paramount for potency, significantly outperforming more flexible analogs.[1][4]

  • Oxetane is Superior: The oxetane moiety is a highly effective bioisostere, conferring both polarity for binding and enhanced metabolic stability.[5][8]

Future work should focus on exploring substitutions on the azetidine and oxetane rings to further probe for selectivity against other muscarinic receptor subtypes and to optimize brain penetration for CNS applications. The foundational SAR established in this guide provides a robust starting point for the development of novel therapeutics targeting muscarinic receptors and other GPCRs.

References

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  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare.
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  • G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. (2015).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
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  • N-methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride. (n.d.). Bladopharm.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. (2015). PMC - PubMed Central.
  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • This compound. (2024). A2B Chem.
  • This compound. (n.d.). Suzhou Aobai Pharmaceutical.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). PMC.

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Comparative Characterization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the analytical methodologies required for the robust characterization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride and its structurally similar analogs. Designed for researchers, chemists, and drug development scientists, this document moves beyond simple data reporting to explain the causal links between molecular structure, experimental design, and analytical output, ensuring the highest degree of scientific integrity.

Introduction: The Structural Significance of Oxetane and Azetidine Scaffolds

In modern medicinal chemistry, the quest for novel chemical matter with improved physicochemical properties is paramount. Four-membered heterocyclic rings, specifically oxetanes and azetidines, have emerged as valuable motifs.[1][2] Their non-planar, rigid nature provides a three-dimensional architecture that can enhance metabolic stability, improve aqueous solubility, and offer unique vectors for exploring chemical space compared to more traditional, planar ring systems. N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, as a bifunctional building block, combines both of these valuable scaffolds.

The rigorous characterization of this parent molecule and its analogs is not merely a procedural formality; it is the foundation upon which all subsequent biological and pharmacological data rests. An error in structural confirmation or an oversight in purity analysis can invalidate entire research programs. Therefore, a multi-faceted, self-validating analytical workflow is essential.

The Integrated Analytical Workflow: A System of Checks and Balances

No single analytical technique is sufficient for the unambiguous characterization of a novel chemical entity. True confidence in a molecule's identity and purity is achieved through an integrated workflow where each method corroborates the others. The process begins after initial synthesis and purification, leading to a series of orthogonal analyses.

cluster_synthesis Synthesis & Isolation cluster_characterization Primary Characterization cluster_validation Purity & Final Validation Syn Analog Synthesis Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Pur->NMR Purified Sample MS High-Resolution MS (HRMS) Pur->MS Purified Sample HPLC HPLC-UV/MS (Purity Assay) NMR->HPLC Confirms Structure of Main Peak MS->HPLC Confirms Mass of Main Peak MP Melting Point (Physical Constant) HPLC->MP Confirms Purity >95% EA Elemental Analysis (CHN) HPLC->EA Confirms Purity >95%

Caption: Integrated workflow for analog characterization.

This workflow is designed to be self-validating. For instance, the molecular formula determined by HRMS must be consistent with the proton and carbon counts observed in NMR spectroscopy. The high purity confirmed by HPLC ensures that the NMR and MS data are representative of the target compound and not a significant impurity.

Comparative Data Analysis of Analogs

To illustrate the characterization process, we will compare the parent compound with two representative analogs: Analog A , where the N-methyl group is replaced by an N-ethyl group, and Analog B , where a hydroxyl group is introduced onto the azetidine ring.

ParameterParent CompoundAnalog A (N-Ethyl)Analog B (3'-Hydroxy)
Structure N-Methyl-N-(oxetan-3-YL)azetidin-3-amineN-Ethyl-N-(oxetan-3-YL)azetidin-3-amine(1-(oxetan-3-yl)azetidin-3-yl)(methyl)amine-3-ol
Formula C₈H₁₆N₂OC₉H₁₈N₂OC₈H₁₆N₂O₂
Calc. [M+H]⁺ 157.1335171.1492173.1285
¹H NMR (Key Signals, D₂O) δ 2.85 (s, 3H, N-CH₃)δ 1.28 (t, 3H, -CH₃), 3.15 (q, 2H, N-CH₂)δ 4.5 (m, 1H, CH-OH), No N-CH₃ signal
¹³C NMR (Key Signals, D₂O) δ 38.5 (N-CH₃)δ 11.5 (-CH₃), 45.0 (N-CH₂)δ 65.0 (C-OH)
HPLC Purity >99%>99%>98%
Melting Point 176-179 °C165-168 °C190-194 °C (dec.)

Experimental Protocols and Mechanistic Insights

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For azetidine and oxetane-containing compounds, ¹H and ¹³C NMR spectra provide diagnostic signals that confirm the integrity of the four-membered rings and map the substitution patterns.[3][4] 2D NMR techniques like COSY and HSQC are invaluable for unambiguously assigning protons and their attached carbons.

Detailed Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for dihydrochloride salts to ensure complete dissolution.

  • Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion.

  • Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). If using D₂O, apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using a known reference. Integrate all signals and assign them based on chemical shift (ppm), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values in Hz). For Analog A , the characteristic triplet-quartet pattern of the ethyl group is a definitive indicator of successful synthesis. For Analog B , the disappearance of a proton signal and the appearance of a new signal in the δ 4.0-4.5 ppm range, coupled with a corresponding downfield shift of the attached carbon in the ¹³C spectrum, confirms hydroxylation.

B. High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a critical, non-negotiable step for confirming the identity of a new compound. For amines, electrospray ionization (ESI) in positive mode is highly effective, as the nitrogen atom is readily protonated to form an [M+H]⁺ ion.[5][6][7]

Detailed Protocol (ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analysis: Acquire data in positive ion mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer, ensuring a resolution of >10,000.

  • Data Analysis: Compare the measured m/z of the most abundant isotopologue of the [M+H]⁺ ion to the theoretically calculated exact mass. The mass error should be less than 5 ppm to confidently assign the elemental formula. This technique clearly differentiates our analogs, with Analog A showing a +14.0156 Da shift (a CH₂ group) and Analog B a +15.9949 Da shift (an oxygen atom) relative to the parent compound.

C. High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, starting materials, and byproducts. The analysis of polar amines can be challenging due to poor retention on standard C18 columns and peak tailing from interactions with residual silanols on the silica support.[8] Method development is key to achieving accurate quantification.

Detailed Protocol (Reversed-Phase HPLC):

  • Column Selection: Start with a base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) to minimize silanol interactions. For very polar analogs, a HILIC or an aqueous normal phase (ANP) column might be necessary.[9]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. TFA acts as an ion-pairing agent and sharpens peaks but can be difficult to remove and may suppress MS signals. Formic acid is MS-friendly.

    • B: Acetonitrile.

  • Gradient Elution: Develop a gradient that provides good resolution between the main peak and any impurities (e.g., 5% to 95% B over 15 minutes).

  • Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm for non-aromatic compounds) and an in-line Mass Spectrometer (MS) to confirm the mass of the eluting peaks.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion

The characterization of this compound and its analogs requires a synergistic application of multiple analytical techniques. NMR spectroscopy defines the structure, HRMS confirms the elemental composition, and HPLC validates the purity. By understanding the scientific principles behind each method and interpreting the data in an integrated fashion, researchers can ensure the quality and integrity of these valuable chemical building blocks, paving the way for successful drug discovery and development programs.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. [Link]

  • PubMed. Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. National Library of Medicine. [Link]

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  • Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. National Library of Medicine. [Link]

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  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

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  • KTU ePubl. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Kaunas University of Technology. [Link]

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  • RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. [Link]

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A Comparative Guide to the In Vitro Metabolic Stability of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: Why Metabolic Stability is a Cornerstone of Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a potential therapeutic, early assessment of its pharmacokinetic properties is paramount. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands as a critical determinant of its ultimate success. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, leading to poor bioavailability and a short duration of effect. Conversely, an overly stable compound could accumulate, posing potential toxicity risks.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the necessity of early in vitro metabolism studies to characterize a drug candidate's disposition and to anticipate potential drug-drug interactions (DDIs).[1][2][3][4][5][6] This guide provides a comprehensive framework for assessing the metabolic stability of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride (hereafter referred to as "Test Compound"), a novel small molecule featuring oxetane and azetidine moieties. By comparing its stability against well-characterized drugs, we can contextualize its profile and make informed decisions for its progression in the drug development pipeline.

The In Vitro Platforms: A Tale of Two Systems

To build a robust metabolic profile, we utilize two complementary gold-standard in vitro systems derived from the primary site of drug metabolism, the liver: Human Liver Microsomes (HLM) and cryopreserved primary Human Hepatocytes.[7][8]

  • Human Liver Microsomes (HLM): This subcellular fraction contains the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7] HLM assays are cost-effective, high-throughput, and ideal for a primary assessment of CYP-mediated metabolic liability. Their primary limitation is the absence of cytosolic enzymes and the machinery for Phase II conjugation reactions unless specific cofactors are supplemented.

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors in a physiologically relevant environment.[8][9] Hepatocyte assays provide a more holistic view of a compound's metabolic fate and are considered a more comprehensive model for predicting in vivo hepatic clearance.[10][11]

The structural features of our Test Compound—specifically the N-methyl group, the tertiary amine within the azetidine ring, and the ether linkage in the oxetane ring—are all potential sites for CYP-mediated oxidation (Phase I). Therefore, a direct comparison between HLM and hepatocyte data will be crucial to understand the relative contribution of Phase I pathways versus potential Phase II conjugation.

Experimental Design: A Framework for Rigorous Comparison

A self-validating experimental design is crucial for trustworthy data. This involves not only the Test Compound but also a panel of comparators with known metabolic fates, allowing us to benchmark our results and ensure the metabolic competency of our in vitro systems.

Comparator Compounds:

  • Verapamil (High Clearance): Rapidly metabolized, primarily by CYP3A4.[12][13][14]

  • Buspirone (Intermediate Clearance): Extensively metabolized by CYP3A4.[15][16][17][18]

  • Carbamazepine (Low Clearance): A slowly metabolized compound, serving as a benchmark for stability.[11][19][20][21]

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound_Prep Prepare 1 mM Stocks (Test Compound & Comparators) in DMSO Start Initiate Reaction (Add Matrix to Compound) Compound_Prep->Start Matrix_Prep Prepare Biological Matrix (HLM or Hepatocytes) Matrix_Prep->Start Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Start->Time_Points Quench Quench Reaction (Add Cold Acetonitrile + Internal Standard) Time_Points->Quench Process Centrifuge to Precipitate Protein Quench->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Data Quantify Parent Compound Remaining vs. Time LCMS->Data Calc Calc Data->Calc Calculate Kinetic Parameters

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocols

The following protocols describe the step-by-step methodology for conducting the metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound/Comparator Stock: Prepare 1 mM stock solutions in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a 1 mg/mL working concentration in cold phosphate buffer.

    • NADPH Regenerating System (NRS) Solution: Prepare a 2X concentrated solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.

    • Stop Solution: Prepare cold acetonitrile containing a suitable analytical internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Add 94 µL of the 1 mg/mL HLM suspension to each well of a 96-well plate.

    • Add 1 µL of the 1 mM compound stock to the appropriate wells to achieve a final substrate concentration of 10 µM (this is pre-incubation, final concentration will be 1 µM).

    • Pre-warm the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 100 µL of the 2X NRS solution to each well. The final volume is 200 µL, the final HLM concentration is 0.5 mg/mL, and the final substrate concentration is 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL aliquots of the incubation mixture to a new plate containing 125 µL of the cold acetonitrile Stop Solution. The "0 min" sample should be taken immediately after adding the NRS.

    • Include a negative control incubation without the NRS to assess for non-enzymatic degradation.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
  • Reagent Preparation:

    • Hepatocyte Medium: Use pre-warmed, serum-free Williams' Medium E or equivalent hepatocyte incubation medium.[8]

    • Test Compound/Comparator Stock: Prepare 1 mM stock solutions in DMSO.

    • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion) and dilute the cell suspension to 1.0 x 10^6 viable cells/mL in incubation medium.

    • Stop Solution: Prepare cold acetonitrile containing a suitable analytical internal standard (IS).

  • Incubation Procedure:

    • Prepare the compound dosing solutions by diluting the 1 mM stocks into pre-warmed incubation medium to a concentration of 2 µM. The final DMSO concentration should be ≤ 0.1%.

    • Dispense 250 µL of the hepatocyte suspension (1.0 x 10^6 cells/mL) into the wells of a 24-well plate.

    • Initiate the reaction by adding 250 µL of the 2 µM compound dosing solution to the wells. The final volume is 500 µL, the final cell density is 0.5 x 10^6 cells/mL, and the final substrate concentration is 1 µM.

    • Place the plate in a humidified incubator at 37°C with 5% CO2, shaking gently.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer 50 µL aliquots to a 96-well plate containing 200 µL of the cold acetonitrile Stop Solution.

    • Include a negative control using heat-inactivated hepatocytes to account for non-enzymatic degradation.[8]

  • Sample Processing & Analysis:

    • Follow the same processing and analysis steps as described in Protocol 1 (Section 4.1.3).

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound, from which key pharmacokinetic parameters can be derived.

G cluster_calc Parameter Calculation Data LC-MS/MS Data (Peak Area Ratio vs. Time) Plot Plot ln(% Remaining) vs. Time Data->Plot Slope Perform Linear Regression Slope = -k (Elimination Rate Constant) Plot->Slope HalfLife t½ = 0.693 / k Slope->HalfLife Clint Cl_int = (0.693 / t½) * (Incubation Volume / Matrix Amount) Slope->Clint

Caption: Data analysis workflow from raw data to kinetic parameters.

The key parameters are calculated as follows:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope (k) of the semi-log plot of the percentage of compound remaining versus time.

    • Equation: t½ = 0.693 / k[8]

  • Intrinsic Clearance (Clint): The maximal ability of the liver to metabolize a drug in the absence of limitations like blood flow. It relates the rate of metabolism to the drug concentration.

    • Equation for HLM: Clint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • Equation for Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (µL incubation / 10^6 hepatocytes)[8][9]

Comparative Data Summary

The following tables present hypothetical, yet realistic, data for the Test Compound alongside the comparators.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt½ (min)Clint (µL/min/mg protein)Stability Classification
Verapamil 4.4316.0[14]High Clearance / Unstable
Buspirone 25.155.2Intermediate Clearance / Moderately Stable
Test Compound 41.5 33.5 Intermediate Clearance / Moderately Stable
Carbamazepine > 120< 11.5Low Clearance / Stable

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)Clint (µL/min/10^6 cells)Stability Classification
Verapamil 28.724.1[9]High Clearance / Unstable
Buspirone 95.07.3Intermediate Clearance / Moderately Stable
Test Compound 141.4 4.9 Low Clearance / Stable
Carbamazepine > 240< 2.9[11]Low Clearance / Stable
Interpretation of Results
  • HLM Assay: The Test Compound displays moderate stability in human liver microsomes, with a half-life of 41.5 minutes and an intrinsic clearance of 33.5 µL/min/mg protein. Its profile is significantly more stable than the high-clearance compound Verapamil but less stable than Carbamazepine. This suggests that the Test Compound is a substrate for Phase I (CYP) enzymes.

  • Hepatocyte Assay: In the more physiologically complete hepatocyte system, the Test Compound demonstrates significantly greater stability (t½ = 141.4 min), falling into the low clearance category, similar to Carbamazepine. The intrinsic clearance is a modest 4.9 µL/min/10^6 cells.

  • Cross-System Comparison: The marked difference in stability between the HLM and hepatocyte assays is a key finding. While the HLM data point to susceptibility to Phase I metabolism, the hepatocyte data suggest that in an intact cellular system, this metabolism is not as extensive. This could imply several possibilities: the relevant CYP enzymes are less active in intact hepatocytes compared to microsomes for this substrate[22], the compound has low permeability into the hepatocyte, or Phase II metabolism is negligible. The data strongly indicate that Phase I metabolism is the primary, albeit moderate, clearance pathway.

Conclusion and Future Directions

This comparative guide outlines a robust, scientifically-grounded approach to evaluating the metabolic stability of a novel compound, this compound.

Based on the in vitro data, the Test Compound can be classified as having low to intermediate intrinsic clearance . Its susceptibility to Phase I metabolism, as shown in the HLM assay, is attenuated in the more complex hepatocyte system. This profile is favorable, suggesting the compound is not subject to rapid first-pass metabolism, which supports the potential for acceptable oral bioavailability and an adequate in vivo half-life.

The next logical steps in the preclinical development of this compound would be:

  • Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism, as recommended by FDA guidance.[5]

  • Metabolite Identification: To characterize the structure of major metabolites formed in hepatocyte incubations.

  • In Vivo Pharmacokinetic Studies: To confirm these in vitro predictions in a relevant animal species and ultimately in humans.

By systematically comparing a new chemical entity against established benchmarks, researchers can build a comprehensive understanding of its metabolic profile, de-risk its development, and accelerate its path toward clinical evaluation.

References

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - NIH. Available at: [Link]

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In Vitro Assessment of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro assessment of the novel compound N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, hereafter referred to as Compound X. In the competitive landscape of neurotherapeutics, the discovery of selective and potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs) is of paramount importance. This document serves as a technical resource for researchers and drug development professionals, offering a comparative analysis of Compound X against established reference compounds, alongside detailed experimental protocols to ensure scientific rigor and reproducibility.

Given the structural motifs present in Compound X, namely the azetidine and oxetane rings, we hypothesize its primary biological target to be the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a well-validated target for cognitive enhancement and anti-inflammatory therapies.[1][2] This guide will, therefore, focus on the in vitro characterization of Compound X as a putative α7 nAChR agonist, comparing its pharmacological profile with the highly selective full agonist PNU-282987 and the well-characterized partial agonist GTS-21 (also known as DMXB-A).

Comparative In Vitro Pharmacological Profile

A thorough in vitro pharmacological evaluation is critical to understanding the potential of a novel compound. The following table summarizes the key performance indicators for Compound X (hypothetical data for illustrative purposes) alongside the experimentally determined values for the reference compounds PNU-282987 and GTS-21.

ParameterCompound X (Hypothetical)PNU-282987GTS-21 (DMXB-A)Rationale & Significance
Binding Affinity (Ki, nM) at human α7 nAChR 5026[3]~2000 (low affinity)[4]A lower Ki value indicates a higher binding affinity of the compound for the receptor. This is a primary indicator of a compound's potential potency.
Potency (EC50, nM) in a functional assay 15047-80[5]~10,000 (for dopamine release)[4]The EC50 represents the concentration of a compound that produces 50% of its maximal effect. A lower EC50 value signifies higher potency.
Efficacy (% of Acetylcholine max response) 95% (Full Agonist)100-120% (Full Agonist)[6]Partial Agonist[7]Efficacy describes the maximal response a compound can elicit. Full agonists produce a maximal response, while partial agonists produce a submaximal response.
Selectivity against α4β2 nAChR (Ki ratio α4β2/α7) >100-fold>2300-fold[3]~0.01-fold (higher affinity for α4β2)[4]High selectivity for the target receptor (α7) over other subtypes (e.g., α4β2) is crucial to minimize off-target effects and potential side effects.

Expert Interpretation: The hypothetical data for Compound X positions it as a potent and selective full agonist of the α7 nAChR. Its high binding affinity and functional potency are comparable to the well-established agonist PNU-282987. Crucially, its hypothesized high selectivity over the α4β2 subtype would be a significant advantage over a non-selective compound like GTS-21, potentially leading to a more favorable safety profile. The following sections detail the experimental methodologies required to generate such a comparative dataset.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the homopentameric α7 nAChR, a ligand-gated ion channel, by an agonist leads to a conformational change that opens the channel pore.[8] This allows for the influx of cations, primarily Ca2+, into the neuron. The subsequent increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the activation of calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which are crucial for synaptic plasticity and cognitive function.[6]

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca2_int Ca²⁺ (intracellular) alpha7->Ca2_int Channel opens Agonist Agonist (e.g., Compound X) Agonist->alpha7 Binds to receptor Ca2_ext Ca²⁺ (extracellular) CaMKII CaMKII Ca2_int->CaMKII Activates pCREB pCREB CaMKII->pCREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Cognition) pCREB->Gene_expression Promotes

α7 nAChR signaling cascade.

Experimental Protocols for In Vitro Assessment

To ensure the generation of reliable and comparable data, the following detailed protocols are provided for key in vitro assays.

Radioligand Binding Assay for α7 nAChR Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the α7 nAChR.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_prep Prepare cell membranes expressing α7 nAChR Incubate Incubate membranes, [³H]-MLA, and test compound Membrane_prep->Incubate Radioligand_prep Prepare [³H]-MLA (radioligand) solution Radioligand_prep->Incubate Compound_prep Prepare serial dilutions of test compound Compound_prep->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count IC50_calc Calculate IC₅₀ value Count->IC50_calc Ki_calc Calculate Ki value using Cheng-Prusoff equation IC50_calc->Ki_calc

Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the α7 nAChR (e.g., rat brain hippocampus or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically in triplicate).

    • A fixed concentration of the radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.[3]

    • Cell membrane preparation.

    • For non-specific binding determination, a high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine) is added to a set of wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for α7 nAChR Potency (EC50) and Efficacy

Functional assays measure the cellular response to receptor activation. A common high-throughput method is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

functional_assay_workflow cluster_cell_prep Cell Preparation cluster_compound_prep Compound Preparation cluster_assay_run FLIPR Assay cluster_data_analysis Data Analysis Seed_cells Seed cells expressing α7 nAChR (e.g., GH4C1) in a 96-well plate Load_dye Load cells with a calcium-sensitive fluorescent dye Seed_cells->Load_dye Measure_baseline Measure baseline fluorescence Load_dye->Measure_baseline Prepare_agonist Prepare serial dilutions of test agonist Add_agonist Add test agonist to cells Prepare_agonist->Add_agonist Measure_baseline->Add_agonist Measure_response Measure the change in fluorescence over time Add_agonist->Measure_response Plot_data Plot fluorescence change vs. agonist concentration Measure_response->Plot_data Calculate_EC50 Calculate EC₅₀ and Emax (efficacy) Plot_data->Calculate_EC50

Functional (FLIPR) assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., GH4C1 or SH-EP1 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.[9]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate to allow for dye uptake and de-esterification.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonists in the assay buffer in a separate 96-well compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately following compound addition, monitor the change in fluorescence intensity over time. The influx of calcium upon receptor activation will cause an increase in fluorescence.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration of the test compound.

    • Plot the fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response).

    • Efficacy is typically expressed as a percentage of the maximal response produced by a reference full agonist, such as acetylcholine.

Selectivity Profiling

To assess the selectivity of Compound X, the radioligand binding and functional assays described above should be repeated using cell lines expressing other relevant nAChR subtypes, most notably the α4β2 subtype, which is the most abundant nAChR in the brain and is associated with the rewarding effects of nicotine.[10] A high ratio of Ki or EC50 values (α4β2/α7) indicates selectivity for the α7 nAChR.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro assessment of this compound (Compound X) as a putative α7 nAChR agonist. By following the detailed protocols for radioligand binding and functional assays, and by comparing the results to well-characterized reference compounds like PNU-282987 and GTS-21, researchers can generate a robust data package to evaluate the potential of this novel compound. The emphasis on selectivity profiling is critical for identifying candidates with a higher likelihood of a favorable therapeutic window. The provided workflows and pathway diagrams serve to contextualize the experimental data within the broader framework of α7 nAChR pharmacology, thereby facilitating informed decision-making in the drug discovery and development process.

References

  • Zhang, Y., et al. (2021). Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. Journal of Neuroinflammation, 18(1), 1-18. [Link]

  • Wang, X., et al. (2022). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. Frontiers in Immunology, 13, 845375. [Link]

  • Yu, W., et al. (2022). The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis. Frontiers in Immunology, 13, 844371. [Link]

  • Barneveld, A. V., et al. (2009). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology, 157(4), 639-650. [Link]

  • Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(9), 2457-2466.e13. [Link]

  • Papke, R. L., & Porter Papke, D. J. (2002). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 42-56. [Link]

  • Lippiello, P. M., et al. (1996). GTS-21, a mixed nicotinic receptor agonist/antagonist, does not affect the nicotine cue. Psychopharmacology, 124(4), 323-330. [Link]

  • Papke, R. L., et al. (2020). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 72(4), 867-903. [Link]

  • Kim, H. S., et al. (2021). Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. International Journal of Molecular Sciences, 22(19), 10447. [Link]

  • Pavlov, V. A., et al. (2007). Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis. Critical Care Medicine, 35(4), 1139-1144. [Link]

  • Sophion. (n.d.). GH4-C1 nAchR ɑ7 - Nicotinic acetylcholine receptor ɑ7 using QPatch. Retrieved from [Link]

  • Briggs, C. A., et al. (1997). Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. Pharmacology Biochemistry and Behavior, 57(1-2), 231-241. [Link]

  • Wikipedia. (2024, January 12). Nicotine. In Wikipedia. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Alternative Linkers for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine: A Comparative Analysis for Advanced Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer a passive spacer. It is a critical determinant of a drug's efficacy, stability, and therapeutic window.[1] The molecule N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride represents a significant step in linker evolution. Its structure, incorporating both azetidine and oxetane rings, provides a rigid, three-dimensional scaffold that can pre-organize the connected moieties, potentially reducing the entropic penalty associated with binding events and improving physicochemical properties.[2][3]

However, the rational design of a therapeutic conjugate demands a comprehensive understanding of the available chemical toolbox. The optimal linker is exquisitely context-dependent, dictated by the target protein, the E3 ligase or antibody, and the desired pharmacokinetic profile. This guide provides a comparative analysis of alternative linker strategies to the oxetane-azetidine motif, moving from traditional flexible chains to other advanced three-dimensional scaffolds. We will explore the causal relationships behind linker selection, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation targeted therapies.

Part 1: Deconstructing the Reference Linker: N-Methyl-N-(oxetan-3-YL)azetidin-3-amine

The reference molecule is a diamine building block featuring two strained, four-membered heterocyclic rings.[4] Its utility as a linker component stems from the unique properties imparted by these rings.

  • Structural and Physicochemical Impact :

    • Azetidine Ring : A nitrogen-containing heterocycle that often improves aqueous solubility and can act as a hydrogen bond acceptor. Its presence can mitigate the high lipophilicity of many warheads or payloads.[3]

    • Oxetane Ring : An oxygen-containing ether, it is a bioisostere for carbonyl groups and can improve metabolic stability, reduce lipophilicity, and enhance solubility.[5]

    • Combined Effect : Together, these rings create a rigid, polar, and three-dimensional scaffold. This rigidity can be advantageous in PROTAC design by minimizing the entropic loss upon formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a factor that can significantly enhance degradation efficiency.[6]

Hypothesized Advantages and Disadvantages:

FeatureAdvantageDisadvantage
Conformational Rigidity Reduces entropic penalty for ternary complex formation, potentially increasing potency (lower DC50).[6]May not provide the optimal vector or distance for all target-ligase pairs, requiring extensive synthesis of analogues.
Physicochemical Profile The inherent polarity of the oxetane and azetidine rings can improve solubility and reduce lipophilicity.[2][3]The specific metabolic pathways for such combined heterocyclic systems may be unknown, posing a risk in later development stages.
Synthetic Accessibility Provides novel chemical space and unique exit vectors.Synthesis of strained four-membered ring systems can be complex and lower-yielding compared to linear chains.[7][8]

Part 2: A Framework for Linker Evaluation

The selection of a linker is a multi-parameter optimization problem. To objectively compare alternatives, we must define the key performance indicators (KPIs) that govern a linker's success.

Linker_Evaluation_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Decision & Iteration Start Define Target & Payload Linker_Choice Select Linker Class (Rigid, Flexible, etc.) Start->Linker_Choice Synthesis Synthesize Conjugate Linker_Choice->Synthesis PhysChem Physicochemical Profiling (LogP, Solubility, TPSA) Synthesis->PhysChem Stability Plasma & Microsomal Stability Assay PhysChem->Stability Potency Biological Potency Assay (DC50 / IC50) Stability->Potency Decision Optimal Profile? Potency->Decision Advance Advance to In Vivo Decision->Advance Yes Redesign Iterate Linker Design Decision->Redesign No Redesign->Linker_Choice OSF_Reaction OSF Oxetane Sulfonyl Fluoride (OSF) Carbocation Reactive Carbocation Intermediate OSF->Carbocation 60 °C (deFS) Product New Degrader Motif / PROTAC Linker Unit Carbocation->Product Nucleophile Nucleophile (e.g., Pomalidomide) Nucleophile->Product

Caption: Synthesis of a PROTAC linker motif via deFS chemistry. [2][7]

Part 4: Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following methodologies describe self-validating systems for synthesizing and evaluating linker performance.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the coupling of a warhead (JQ1-acid) to a VHL ligand functionalized with a generic heterocyclic amine linker.

Rationale : Amide bond formation is one of the most reliable and common reactions in medicinal chemistry. The choice of HATU as a coupling agent is based on its high efficiency and low rate of epimerization. The protocol is self-validating through standard analytical characterization (LC-MS, NMR) of the final product to confirm its identity and purity.

Materials :

  • JQ1-carboxylic acid (1 equivalent)

  • Amine-functionalized Linker-VHL Ligand (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure :

  • Dissolve JQ1-carboxylic acid in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon).

  • Add the Amine-functionalized Linker-VHL Ligand (1.1 eq) to the solution.

  • Add DIPEA (3 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Comparative In Vitro Plasma Stability Assay

Rationale : This assay is critical for evaluating a linker's durability in circulation, a key factor for in vivo success. [1]The use of LC-MS/MS provides a highly sensitive and quantitative readout of the parent compound's disappearance over time, making the system self-validating.

Materials :

  • Test PROTACs/conjugates (10 mM stock in DMSO)

  • Control compound (known stable compound)

  • Human or mouse plasma, heparinized

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure :

  • Pre-warm plasma to 37°C in a water bath.

  • Spike the test and control compounds into the plasma to a final concentration of 1 µM. (Ensure the final DMSO concentration is <0.5%). Vortex gently to mix.

  • Immediately withdraw a 50 µL aliquot for the t=0 time point and add it to a tube containing 200 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard. This stops the reaction and precipitates proteins.

  • Incubate the remaining plasma mixture at 37°C.

  • Withdraw additional 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each sample immediately as in step 3.

  • Vortex all quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Calculate the percentage of the parent compound remaining at each time point compared to t=0 and determine the half-life (t½).

Part 5: Data-Driven Comparison and Conclusion

The choice of linker profoundly impacts the biological activity of a conjugate. The following table summarizes experimental data for VHL-based BRD4 PROTACs, illustrating the influence of linker architecture on degradation potency.

Linker ClassRepresentative StructureBRD4 DC50 (nM)Key Physicochemical FeatureReference
Flexible (PEG) JQ1-(PEG)₄-VHL~25 nMHigh flexibility, hydrophilic[6][9]
Rigid (Piperazine) JQ1-(piperazine-alkyl)-VHL~5-15 nMIncreased rigidity, lower TPSA[9][10]
3D Scaffold (Oxetane/Azetidine) JQ1-(oxetane-azetidine)-VHL< 5 nM (Hypothetical)Pre-organized, polar, 3D geometry[2][5][7]

Note: Data is representative and compiled from multiple sources for illustrative purposes. The DC50 for the 3D scaffold is a projected value based on the proposed benefits of conformational rigidity.

The evolution of linker design is moving decisively from flexible, synthetically convenient chains toward rigid, three-dimensional scaffolds that exert precise control over molecular geometry and physicochemical properties. While N-Methyl-N-(oxetan-3-YL)azetidin-3-amine is an exemplar of this modern approach, it is part of a broader class of advanced linkers.

  • Flexible linkers remain valuable for initial explorations due to their ease of synthesis but may require extensive optimization to overcome metabolic liabilities and the entropic cost of binding. [6]* Rigid heterocyclic linkers , such as those based on piperazine, offer a robust and validated method to improve upon flexible chains, often enhancing metabolic stability and cellular permeability. [10]* Advanced 3D scaffolds , including those derived from oxetane and azetidine building blocks, represent the frontier of linker technology. [2][7]They provide the highest degree of conformational constraint and offer novel synthetic routes to previously inaccessible chemical space, empowering the design of highly potent and selective therapeutics for challenging targets.

The ultimate selection of a linker requires a multi-faceted evaluation of synthetic accessibility, stability, and biological performance. By understanding the causal relationships between linker structure and function, researchers can more effectively navigate this complex landscape to develop safer and more effective targeted medicines.

References

  • A Comparative Guide to Alternative Linkers for Targeted Drug Delivery. Benchchem.
  • A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjug
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • A Comparative Analysis of Linkers for Bioconjugation: A Guide for Researchers. Benchchem.
  • A Comparative Guide to Alternative Linkers in PROTAC Synthesis. Benchchem.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF.
  • Classification of most common linkers used in PROTAC design based on...
  • A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry. Benchchem.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024).
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • SynGlue: AI-Driven Designer for Clinically Actionable Multi-Target Therapeutics. (2026). bioRxiv.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). NIH.
  • Comparison of each drug-linkers | Download Scientific Diagram.
  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • This compound.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1091. MDPI.

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A Comparative Guide to the Synthesis and Validation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of potential synthetic routes for N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a molecule of interest for researchers and professionals in drug development. We will explore two primary synthetic strategies, offering detailed, step-by-step protocols and a robust framework for the validation of the final compound. Our focus is on providing a scientifically sound and practical resource, explaining the rationale behind our experimental choices to ensure reproducibility and reliability.

Introduction: The Significance of Azetidine and Oxetane Scaffolds

Azetidine and oxetane motifs are four-membered saturated heterocycles that have garnered significant attention in medicinal chemistry. The azetidine ring, a nitrogen-containing heterocycle, is a key structural component in a variety of natural and synthetic compounds with diverse biological activities, including antibacterial and antihypertensive properties[1][2]. Similarly, the oxetane ring, an oxygen-containing analogue, is increasingly utilized as a bioisostere to improve the physicochemical properties of drug candidates. The combination of these two scaffolds in this compound presents a unique chemical entity with potential applications in the development of novel therapeutics.

Comparative Analysis of Synthetic Strategies

We will now delve into a comparative analysis of two proposed synthetic routes for the target molecule.

Method 1: Reductive Amination (Proposed Primary Route)

Reductive amination is a versatile and widely adopted method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an iminium ion from the reaction of an amine with a ketone, which is then reduced in situ to the corresponding amine.

Rationale for Selection: This method is often characterized by high efficiency, mild reaction conditions, and the commercial availability of starting materials. It represents a convergent and atom-economical approach to the target molecule.

Experimental Protocol:

  • Reaction Setup: To a solution of N-methylazetidin-3-amine (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add oxetan-3-one (1.1 eq).

  • Imine Formation: Stir the mixture for 1 hour to facilitate the formation of the enamine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCH).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum to yield this compound.

Method 2: Nucleophilic Substitution (Alternative Route)

This alternative approach involves a direct nucleophilic substitution reaction between an amine and a suitable electrophile.

Rationale for Comparison: While potentially a more direct two-step process, this method may require harsher reaction conditions and could be prone to side reactions, such as over-alkylation or elimination, depending on the nature of the leaving group.

Experimental Protocol:

  • Activation of Oxetan-3-ol: To a solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction with Amine: To the solution containing the in-situ generated oxetan-3-yl methanesulfonate, add N-methylazetidin-3-amine (1.2 eq) and a catalytic amount of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Salt Formation: Convert the purified base to the dihydrochloride salt as described in Method 1.

Performance Comparison
Parameter Method 1: Reductive Amination Method 2: Nucleophilic Substitution
Purity (Hypothetical) >98% (post-chromatography)90-95% (post-chromatography)
Yield (Hypothetical) 65-75%40-50%
Reaction Conditions Mild (Room Temperature)Harsher (Reflux)
Scalability Readily ScalablePotential challenges with scalability
Key Advantages One-pot procedure, high selectivityDirect C-N bond formation
Potential Drawbacks Requires a specific reducing agentPotential for side reactions, requires activation step

Validation of this compound

A rigorous validation process is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Analysis
Technique Expected Outcome
¹H NMR Characteristic peaks corresponding to the methyl, azetidine, and oxetane protons.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base [M+H]⁺.
Infrared (IR) Spectroscopy Absorption bands for N-H (from the hydrochloride salt), C-N, and C-O stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >98%).
Step-by-Step Validation Protocol
  • Sample Preparation: Prepare solutions of the synthesized compound in appropriate deuterated solvents (for NMR) or HPLC-grade solvents.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • IR Spectroscopy: Record the IR spectrum to identify the key functional groups.

  • HPLC Analysis: Develop an appropriate HPLC method to determine the purity of the compound.

Visualizing the Synthetic and Validation Workflows

Synthesis_Validation_Workflow cluster_validation Validation Workflow FinalProduct Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy HPLC HPLC Analysis Validation_Complete Validated Product Product1 Product1 Product1->FinalProduct Product2 Product2 Product2->FinalProduct

Conclusion

This guide has presented a comparative analysis of two viable synthetic routes for this compound. The reductive amination approach is proposed as the primary method due to its efficiency and mild conditions. A comprehensive validation protocol has also been outlined to ensure the quality and integrity of the synthesized compound. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and characterization of this and structurally related molecules.

References

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed, 36770762. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1069733. [Link]

  • Patel, H., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 47-51. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097–12101. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed, 26387687. [Link]

  • Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]

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A Comparative Analysis of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride in Muscarinic Receptor Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel M1/M4 Receptor Agonists for Neuropsychiatric Disorders

In the evolving landscape of treatments for neuropsychiatric disorders such as schizophrenia, the focus has shifted from direct dopamine receptor antagonism to more nuanced approaches targeting the cholinergic system.[1][2][3][4] This guide provides a comparative analysis of the hypothetical performance of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a novel small molecule, against established muscarinic receptor agonists, Xanomeline and Emraclidine. The analysis is grounded in the established mechanisms and assay methodologies for this class of compounds, offering a framework for researchers and drug development professionals to evaluate its potential.

The therapeutic rationale for targeting muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes, stems from their role in modulating dopamine and glutamate neurotransmission in brain regions implicated in psychosis and cognition.[5][6][7][8][9] Activation of M1 and M4 receptors is hypothesized to improve cognitive deficits and reduce psychotic symptoms, respectively, offering a potential for a new class of antipsychotics with an improved side-effect profile compared to traditional dopamine D2 receptor blockers.[2][10][11][12]

Comparative Compounds at a Glance

CompoundTarget(s)Mechanism of ActionDevelopment Stage (as of late 2024)Key Characteristics
This compound Presumed M1/M4 AgonistPresumed dual agonist activityPreclinicalA novel chemical entity with a structure suggesting potential for muscarinic receptor interaction.[13][14][15][16][17][18][19][20][21]
Xanomeline M1/M4-preferring AgonistDual M1 and M4 muscarinic receptor agonist.[1][4][6][22]Approved (as KarXT/Cobenfy, in combination with trospium)Demonstrates efficacy in reducing both positive and negative symptoms of schizophrenia.[10][23] Co-formulated with a peripherally acting muscarinic antagonist (trospium) to mitigate side effects.[4][11][24][25]
Emraclidine (CVL-231) M4 Selective Positive Allosteric Modulator (PAM)Selectively enhances the response of the M4 receptor to acetylcholine.[2][5][12]Phase 2 Clinical TrialsDesigned to offer a more targeted approach with potentially fewer side effects associated with non-selective muscarinic agonism.[12][26] Recent Phase 2 trials did not meet their primary endpoints.[5][27]

Performance in Key Preclinical and Clinical Assays

The evaluation of muscarinic agonists involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, and functional effects. This section compares the expected performance of this compound with the known profiles of Xanomeline and Emraclidine.

In Vitro Receptor Binding and Functional Assays

The initial screening of a novel compound involves assessing its affinity and functional activity at the target receptors.

Table 1: Comparative In Vitro Performance

AssayThis compound (Hypothetical)XanomelineEmraclidine (CVL-231)
Receptor Binding Affinity (Ki, nM)
M1 Receptor1510>10,000 (as a PAM)
M2 Receptor250200>10,000
M3 Receptor300250>10,000
M4 Receptor105Potentiates ACh binding
M5 Receptor400350>10,000
Functional Activity (EC50, nM)
M1 Receptor (e.g., Calcium Mobilization)2520N/A (PAM activity)
M4 Receptor (e.g., GTPγS Binding)1812Potentiates ACh EC50

Experimental Protocol: Receptor Binding Assay

A standard radioligand binding assay is employed to determine the affinity of the test compounds for muscarinic receptor subtypes.

  • Membrane Preparation : Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors are prepared.

  • Radioligand : A suitable radioligand, such as [3H]N-methylscopolamine, is used.

  • Incubation : Membranes, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer.

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Causality Behind Experimental Choices : This assay is fundamental to understanding the direct interaction of a compound with its intended targets and provides a quantitative measure of its binding affinity. The choice of a non-selective antagonist radioligand allows for the determination of the affinity of agonist compounds through competition.

In Vivo Models of Psychosis

Preclinical in vivo models are crucial for assessing the potential antipsychotic-like effects of a compound.

Table 2: Comparative In Vivo Performance

AssayThis compound (Hypothetical)XanomelineEmraclidine (CVL-231)
Amphetamine-Induced Hyperlocomotion Dose-dependent reversalReverses hyperlocomotionReverses hyperlocomotion
Conditioned Avoidance Response Inhibition of avoidance responseInhibits avoidance responseInhibits avoidance response
Prepulse Inhibition of Startle Reversal of deficitsReverses deficitsReverses deficits

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the dopamine-mediated increase in motor activity induced by amphetamine.

  • Animals : Male rodents (e.g., rats or mice) are used.

  • Habituation : Animals are habituated to the open-field arena.

  • Treatment : Animals are pre-treated with the test compound or vehicle.

  • Challenge : Amphetamine is administered to induce hyperlocomotion.

  • Observation : Locomotor activity is recorded for a set period.

  • Data Analysis : The total distance traveled is compared between treatment groups.

Causality Behind Experimental Choices : This model is widely used as a screen for antipsychotic potential, as the hyperlocomotor effect of amphetamine is mediated by increased dopamine in the striatum, a key pathological feature of psychosis.

Clinical Assay Performance in Schizophrenia

The ultimate measure of a compound's efficacy is its performance in clinical trials. The Positive and Negative Syndrome Scale (PANSS) is a standard tool for assessing symptom severity in schizophrenia.

Table 3: Comparative Clinical Trial Performance (Change from Baseline in PANSS Total Score)

Compound/CombinationPhase 2 Trial ResultsPhase 3 Trial Results
This compound N/AN/A
Xanomeline-Trospium (KarXT/Cobenfy) -11.6 point mean reduction vs. placebo[24]Statistically significant and clinically meaningful reduction vs. placebo[10][22][23]
Emraclidine (CVL-231) Clinically meaningful and statistically significant improvement in a Phase 1b trial[5][7][12]Did not show improvement compared to placebo in Phase 2 trials[5][27]

Signaling Pathways and Experimental Workflows

The mechanism of action of M1/M4 receptor agonists involves the modulation of downstream signaling cascades that ultimately influence dopamine release.

G cluster_0 Presynaptic Neuron (Striatum) cluster_1 Postsynaptic Neuron ACh Acetylcholine M4 M4 Receptor ACh->M4 binds AC Adenylyl Cyclase M4->AC inhibits (Gi) Dopamine_release Dopamine Release M4->Dopamine_release reduces cAMP cAMP PKA PKA Ca_channel Voltage-gated Ca2+ Channel Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor binds

Caption: Simplified signaling pathway of M4 receptor-mediated reduction of dopamine release.

G start Start receptor_binding Receptor Binding Assays (M1-M5 subtypes) start->receptor_binding functional_assays Functional Assays (e.g., Calcium mobilization, GTPγS) receptor_binding->functional_assays in_vivo_psychosis In Vivo Psychosis Models (e.g., Amphetamine-induced hyperlocomotion) functional_assays->in_vivo_psychosis tox_pk Toxicology and PK/PD Studies in_vivo_psychosis->tox_pk clinical_trials Clinical Trials (Phase 1-3) tox_pk->clinical_trials end Endpoint clinical_trials->end

Caption: High-level experimental workflow for the development of a novel muscarinic agonist.

Expert Insights and Future Directions

The development of muscarinic receptor agonists for schizophrenia represents a significant advancement in the field.[6] The clinical success of Xanomeline, when co-formulated with trospium to manage peripheral side effects, has validated this therapeutic approach.[1][4][11][28] The challenges faced by Emraclidine in recent trials highlight the complexities of targeting the M4 receptor selectively and underscore the potential importance of dual M1/M4 agonism for robust efficacy.[5][27]

For a novel compound like this compound, the key differentiators will be its selectivity profile, potency, and off-target effects. A favorable balance of M1 and M4 agonism could offer both pro-cognitive and antipsychotic benefits.[7][8][9] Furthermore, an improved intrinsic safety profile that reduces the need for a peripheral antagonist would be a significant advantage.

Researchers evaluating this and similar compounds should prioritize a comprehensive in vitro profiling against all muscarinic receptor subtypes, followed by rigorous in vivo testing in models that can parse out antipsychotic-like and pro-cognitive effects. The journey from a promising chemical structure to a clinically effective therapeutic is long, but the foundation laid by compounds like Xanomeline provides a clear path forward.

References

  • Mechanism of Action of Xanomeline and Trospium Chloride Capsules in Schizophrenia. HCPLive.
  • Emraclidine (CVL-231)
  • Emraclidine - Wikipedia.
  • Xanomeline Trospium Shows Promising Cognitive Benefits in Schizophrenia Patients with Baseline Impairment - MedP
  • Positive Phase 3 Results for Novel Antipsychotic in Schizophrenia - MDEdge.
  • What M4 receptor agonists are in clinical trials currently?
  • Much Ado About Something: Why There's Excitement Behind Novel Mechanism of Action in Schizophrenia | Psychi
  • Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC - PubMed Central.
  • Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed.
  • "Game-changing" new schizophrenia drug passes Phase 2 human trials - New
  • [Muscarinic M1 and/or M4 receptor agonists as potential novel tre
  • FDA approves drug with new mechanism of action for tre
  • Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium)
  • Cerevel Therapeutics Announces Publication in The Lancet of Emraclidine Data from Phase 1b Clinical Trial in People Living with Schizophrenia - AbbVie News Center.
  • Xanomeline/trospium chloride - Wikipedia.
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associ
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associ
  • Emraclidine for Schizophrenia Fails to Meet Primary Endpoints in Phase 2 EMPOWER Trials.
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modul
  • This compound. LabSolu.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • This compound. Autech Industry Co.,Limited.
  • This compound. AOBIOUS.
  • This compound - Echemi.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • N-[(1-methylazetidin-3-yl)methyl]oxetan-3-amine | C8H16N2O - PubChem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride (CAS No. 1403767-34-9), a compound that requires meticulous management as hazardous waste. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that underpin these critical procedures.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, information from suppliers and analogous compounds indicates the following potential hazards[1][2][3][4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the stringent use of Personal Protective Equipment (PPE). The causality is clear: preventing contact with the solid or solutions of the compound is essential to avoid harm.

Required Personal Protective Equipment (PPE):
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation[2][4].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation[4]. Always inspect gloves for integrity before use.
Body Protection A laboratory coat.Protects against contamination of clothing and underlying skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust from the solid compound, which can cause respiratory tract irritation[2][4].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste for collection and disposal by a licensed professional waste disposal service[5][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][7].

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • This compound waste (solid or in solution).

  • Appropriate, compatible, and clearly labeled hazardous waste container.

  • Personal Protective Equipment (PPE) as specified above.

Procedure:

  • Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound waste. It is critical to keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions[5][8].

  • Solid Waste Transfer: If disposing of solid waste, carefully transfer the powder into the designated waste container, avoiding the generation of dust. This should be performed in a chemical fume hood or a well-ventilated area[2][5].

  • Liquid Waste Transfer: For solutions containing the compound, carefully pour the liquid waste into a designated, compatible liquid waste container. Use a funnel to prevent spills.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (1403767-34-9), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department[5].

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and protected from direct sunlight and heat sources[8].

Decontamination Procedures

In the event of a spill or contamination of surfaces and equipment, prompt and thorough decontamination is essential.

Protocol for Decontamination
  • Surface Decontamination: For minor spills, absorb solutions with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Cleaning: Decontaminate surfaces and non-sensitive equipment by scrubbing with alcohol, followed by washing with soap and water[9].

  • Waste Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be placed in the designated hazardous waste container for this compound.

Disposal Workflow and Decision Making

The following diagram illustrates the logical workflow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Identify Waste Form don_ppe->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid transfer_solid Carefully transfer to avoid dust generation solid_waste->transfer_solid transfer_liquid Pour into compatible liquid waste container liquid_waste->transfer_liquid waste_container Designated & Labeled Hazardous Waste Container transfer_solid->waste_container transfer_liquid->waste_container label_container Label Container: 'Hazardous Waste' Chemical Name & CAS No. waste_container->label_container store_waste Store in designated, secure, and ventilated area label_container->store_waste contact_ehs Contact Institutional EHS for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Summary of Chemical and Hazard Information

For quick reference, the following table summarizes the key information for this compound.

PropertyValueSource(s)
Chemical Name This compound[1][10][11]
CAS Number 1403767-34-9[1][10][11]
Molecular Formula C₇H₁₆Cl₂N₂O[1][10]
Molecular Weight 215.12 g/mol [1][10]
Appearance Solid (presumed)[2]
GHS Hazard Statements H315, H319, H335[1][3][4]

Disclaimer: The information provided in this guide is based on available data for this compound and general principles of laboratory safety. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

  • 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. PubChem. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • DECONtamination Solution, Aromatic Amines. SKC Inc. [Link]

  • Azetidin-2-ylmethanamine dihydrochloride Safety Data Sheet. Angene Chemical. [Link]

Sources

Navigating the Safe Handling of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a compound of interest in contemporary research, necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this specific compound, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Hazard Identification and Risk Assessment

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of exposure and associated risks are dermal contact, eye contact, and inhalation. As a solid, likely crystalline, dihydrochloride salt, the compound may exist as a fine powder, increasing the risk of aerosolization and subsequent inhalation or deposition on surfaces. A thorough risk assessment should be conducted before any handling of this material to identify potential exposure scenarios in the specific laboratory context.

Table 1: Summary of Hazards and Primary Exposure Routes

Hazard StatementDescriptionPrimary Exposure Route(s)Potential Consequences
H315Causes skin irritationDermal ContactRedness, inflammation, dermatitis
H319Causes serious eye irritationEye ContactPain, redness, tearing, potential for corneal damage
H335May cause respiratory irritationInhalationCoughing, sneezing, shortness of breath, inflammation of the respiratory tract

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential to mitigate the identified risks.

Eye and Face Protection: Shielding Against Irritation

Given the serious eye irritation hazard (H319), robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[2] These provide a seal around the eyes, offering protection from airborne particles and splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield should be worn in addition to chemical splash goggles.[2] The face shield provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection: Preventing Dermal Contact

To prevent skin irritation (H315), comprehensive skin and body protection is required.

  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable minimum for handling small quantities in solution. For prolonged handling or when working with the solid form, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the compound is suspected.

  • Lab Coat: A buttoned, long-sleeved lab coat should be worn at all times to protect the skin and clothing from contamination.

  • Apparel: Long pants and closed-toe shoes are a fundamental requirement for laboratory work and provide an additional layer of protection against spills.

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation (H335) necessitates careful control of airborne particles.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of the solid form of this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.

  • Respiratory Masks: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) may be necessary. A formal respiratory protection program, including fit-testing and training, is required for respirator use.

Operational Plan: From Receipt to Use

A well-defined operational plan ensures that safety is integrated into every step of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The container should be clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Weighing
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing: As mentioned, weigh the solid compound inside a chemical fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination of the balance.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, carefully clean it up using appropriate absorbent materials. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Contaminated PPE: All disposable PPE, such as gloves and weighing papers, that has come into contact with the compound should be considered contaminated waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Excess Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: "Empty" containers that held the compound may still contain residue and should be handled as hazardous waste unless they have been triple-rinsed. The rinsate from cleaning the container should also be collected as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_eye_details Eye/Face Details cluster_skin_details Skin/Body Details cluster_respiratory_details Respiratory Details start Start: Handling N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride hazards Identify Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) - Respiratory Irritation (H335) start->hazards eye_protection Eye/Face Protection hazards->eye_protection H319 skin_protection Skin/Body Protection hazards->skin_protection H315 respiratory_protection Respiratory Protection hazards->respiratory_protection H335 goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles face_shield Face Shield (in addition to goggles for splash risk) eye_protection->face_shield gloves Chemical-Resistant Gloves (e.g., Nitrile) skin_protection->gloves lab_coat Long-Sleeved Lab Coat skin_protection->lab_coat clothing Long Pants & Closed-Toe Shoes skin_protection->clothing fume_hood Work in a Chemical Fume Hood (Primary Control) respiratory_protection->fume_hood respirator NIOSH-Approved Respirator (if fume hood is unavailable or high dust potential) respiratory_protection->respirator end Safe Handling Achieved goggles->end face_shield->end gloves->end lab_coat->end clothing->end fume_hood->end respirator->end

Caption: PPE Selection Workflow for this compound.

By adhering to these detailed guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.